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  • Product: 5-azoniaspiro[4.4]nonane Bromide
  • CAS: 16450-38-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-azoniaspiro[4.4]nonane Bromide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 5-azoniaspiro[4.4]nonane bromide, also known by its synonym 1,1'-spirobipyrrolidinium bromide, is a qua...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-azoniaspiro[4.4]nonane bromide, also known by its synonym 1,1'-spirobipyrrolidinium bromide, is a quaternary ammonium salt with a unique spirocyclic architecture. This structure imparts a high degree of conformational rigidity and stability, making it a molecule of significant interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed exploration of its established and potential applications, with a particular focus on its role in mass spectrometry and the broader context of drug discovery. While the biological mechanism of action of this specific compound is not yet fully elucidated, this guide will delve into the known activities of related spiro-pyrrolidinium compounds to offer insights into its potential pharmacological relevance.

Introduction: The Spirocyclic Advantage

Spiro compounds, characterized by two rings connected through a single common atom, have garnered considerable attention in medicinal chemistry and materials science. The constrained geometry of the 5-azoniaspiro[4.4]nonane cation can enhance binding affinity to biological targets and improve metabolic stability, making this scaffold an attractive starting point for the development of novel therapeutics[1]. Derivatives of the broader azaspiro[4.4]nonane scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects[1]. This guide focuses specifically on the bromide salt of the 5-azoniaspiro[4.4]nonane cation, providing a foundational understanding for researchers looking to explore its properties and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-azoniaspiro[4.4]nonane bromide is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 16450-38-7PubChem[2]
Molecular Formula C₈H₁₆BrNPubChem[2]
Molecular Weight 206.12 g/mol PubChem[2]
Appearance White to almost white powder or crystalTCI
Melting Point 273 °CTCI
Solubility Soluble in waterTCI
IUPAC Name 5-azoniaspiro[4.4]nonane bromidePubChem[2]
SMILES C1CC[N+]2(C1)CCCC2.[Br-]PubChem[2]
InChI Key PQTWYBSYKLXZME-UHFFFAOYSA-MPubChem[2]

Safety and Handling: 5-Azoniaspiro[4.4]nonane bromide is classified as a skin and eye irritant.[2] Standard laboratory safety protocols, including the use of protective gloves and eye protection, should be followed during handling.[3] It is also reported to be hygroscopic and should be stored in a cool, dark place under an inert atmosphere.

Synthesis and Characterization

While a definitive, step-by-step protocol for the direct synthesis of 5-azoniaspiro[4.4]nonane bromide is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be inferred from the synthesis of its derivatives, particularly its application as an ionization tag in mass spectrometry.[4]

The core of the synthesis lies in the formation of the spirocyclic quaternary ammonium cation. A likely method involves the reaction of pyrrolidine with a suitable bifunctional electrophile. A well-established method for forming similar spiro-pyrrolidinium structures involves the reaction of a secondary amine with a dihaloalkane.

A proposed synthetic pathway is the reaction of pyrrolidine with 1,4-dibromobutane. In this reaction, one molecule of pyrrolidine would initially displace one of the bromide ions from 1,4-dibromobutane. The resulting intermediate would then undergo an intramolecular cyclization, where the nitrogen atom attacks the terminal carbon bearing the second bromide, thus forming the spirocyclic 5-azoniaspiro[4.4]nonane cation.

Proposed Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product Pyrrolidine Pyrrolidine Reaction Reaction in a suitable solvent (e.g., DMF) Pyrrolidine->Reaction Dibromobutane 1,4-Dibromobutane Dibromobutane->Reaction Intramolecular_Cyclization Intramolecular Cyclization Reaction->Intramolecular_Cyclization Intermediate Formation Product 5-azoniaspiro[4.4]nonane Bromide Intramolecular_Cyclization->Product Final Product G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Protein_Digestion Protein Digestion (e.g., with Trypsin) Peptide_Mixture Peptide Mixture Protein_Digestion->Peptide_Mixture Derivatization_Step Reaction with 5-azoniaspiro[4.4]nonane- based labeling reagent Peptide_Mixture->Derivatization_Step LC_Separation LC Separation Derivatization_Step->LC_Separation Derivatized Peptides ESI_MS_MS ESI-MS/MS Analysis LC_Separation->ESI_MS_MS Data_Analysis Data Analysis and Peptide Sequencing ESI_MS_MS->Data_Analysis

Caption: Workflow for using 5-azoniaspiro[4.4]nonane as an ionization tag in proteomics.

Potential Applications in Drug Discovery and Neuroscience

While direct pharmacological data for 5-azoniaspiro[4.4]nonane bromide is scarce, the broader class of spiro-pyrrolidinium compounds has been explored for various therapeutic applications. This suggests potential avenues for future research into the biological activity of this specific molecule.

Spiro-pyrrolidine skeletons are found in compounds with antitumor, anti-tuberculosis, antibacterial, and anti-Alzheimer's disease effects. [5]Furthermore, spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives have been synthesized and evaluated as potential analgesics and antidepressants. [6] Given its quaternary ammonium structure, a key area of investigation would be its interaction with neurotransmitter systems, particularly cholinergic receptors. Many quaternary ammonium compounds act as antagonists at muscarinic acetylcholine receptors. However, without experimental data, this remains speculative.

Future Research Directions:

  • Screening for Biological Activity: High-throughput screening against a panel of receptors, enzymes, and ion channels could uncover novel biological activities.

  • Antimicrobial Testing: Evaluation of its efficacy against a range of bacterial and fungal pathogens is warranted, given the known antimicrobial properties of some spiro-pyrrolidine derivatives.

  • Neuropharmacological Profiling: Investigating its effects on neuronal cultures and in animal models of neurological disorders could reveal potential CNS activity.

Conclusion

5-Azoniaspiro[4.4]nonane bromide is a molecule with a well-defined and highly valuable application in the field of mass spectrometry, where its stability as an ionization tag significantly enhances peptide sequencing. Its physicochemical properties are well-characterized, and a plausible synthetic route can be readily devised. While its direct pharmacological applications are yet to be explored, the rich biology of related spiro-pyrrolidinium compounds suggests that it may hold untapped potential in drug discovery. This guide serves as a comprehensive resource for researchers interested in leveraging the unique properties of this compound, both in its established role and in the exciting prospect of uncovering new scientific applications.

References

  • Stefanowicz, P., Kluczyk, A., & Szewczuk, Z. (2017). Heterocyclic analogs of the azoniaspiro[4.4]nonyl ionization tag for sensitive peptide sequencing by mass spectrometry. Analytical and Bioanalytical Chemistry, 410(3), 925-933. [Link]

  • PubChem. (n.d.). 5-Azoniaspiro[4.4]nonane Bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]

  • Welch, W. M., Harbert, C. A., Weissman, A., & Koe, B. K. (1986). Synthesis and pharmacological evaluation of aromatic dihydroxylated spiro[indan-1,3'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives. Journal of Medicinal Chemistry, 29(10), 2093–2099. [Link]

  • Haldar, P., & Sahu, S. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. [Link]

  • Freed, M. E., Potoski, J. R., Freed, E. H., & Conklin, G. L. (1971). Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics. Journal of Medicinal Chemistry, 14(7), 624–626. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Azoniaspiro[4.4]nonane Bromide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core physicochemical properties of 5-azoniaspiro[4.4]nonane bromide. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 5-azoniaspiro[4.4]nonane bromide. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental considerations and theoretical underpinnings relevant to the application of this compound in research and development.

Introduction: The Significance of the Spirocyclic Quaternary Ammonium Moiety

5-Azoniaspiro[4.4]nonane bromide belongs to the class of spirocyclic quaternary ammonium salts. The defining feature of this molecule is the spirocyclic cation, where two rings share a single nitrogen atom. This rigid, bicyclic structure imparts unique conformational constraints compared to their acyclic or monocyclic counterparts. In the context of drug development and materials science, such rigidity can be advantageous, potentially leading to higher selectivity for biological targets and enhanced stability. This guide will delve into the fundamental properties that govern the behavior of 5-azoniaspiro[4.4]nonane bromide in various experimental settings.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its unambiguous identification and basic physical constants.

PropertyValueSource(s)
Chemical Name 5-azoniaspiro[4.4]nonane bromide[1]
Synonyms 1,1'-spirobipyrrolidinium bromide[1]
CAS Number 16450-38-7[1][2]
Molecular Formula C₈H₁₆BrN[1]
Molecular Weight 206.13 g/mol [2]
Appearance White to almost white powder or crystal[2]
Melting Point 273 °C
Solubility Soluble in water

The spirocyclic nature of the cation, 5-azoniaspiro[4.4]nonane, is the key structural feature. The bromide anion is a common counter-ion for quaternary ammonium salts.

N N+ C1 C N->C1 C2 C N->C2 C3 C N->C3 C4 C N->C4 C5 C C1->C5 C6 C C3->C6 C7 C C5->C7 C8 C C6->C8 C7->C2 C8->C4 Br Br-

Caption: 2D structure of 5-azoniaspiro[4.4]nonane Bromide.

Synthesis of 5-Azoniaspiro[4.4]nonane Bromide

A common approach involves the reaction of a secondary amine with a dihaloalkane. For the synthesis of the parent cation, this would involve the reaction of pyrrolidine with 1,4-dibromobutane. However, a more direct synthesis of the spiro-compound can be envisioned by reacting a precursor that can form both rings around a central nitrogen. A plausible method involves the reaction of a primary amine with two equivalents of a dielectrophile, or a more direct cyclization.

For instance, the synthesis of similar spirocyclic quaternary ammonium cations has been achieved through the reaction of a diamine with a dihaloalkane, followed by quaternization. A general workflow for such a synthesis is outlined below.

G reagents Pyrrolidine and 1,4-Dihalobutane solvent Polar Aprotic Solvent (e.g., Acetonitrile, DMF) reagents->solvent Dissolve reaction Reaction under Inert Atmosphere (e.g., N2 or Ar) Heat may be required solvent->reaction workup Work-up: - Removal of solvent - Extraction - Washing reaction->workup After reaction completion purification Purification: - Recrystallization - Column Chromatography workup->purification product 5-Azoniaspiro[4.4]nonane Halide purification->product

Caption: Generalized workflow for the synthesis of a spirocyclic quaternary ammonium halide.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is paramount for applications in drug development and materials science. The following sections detail the theoretical basis and practical protocols for measuring key parameters of 5-azoniaspiro[4.4]nonane bromide.

Determination of pKa

As a quaternary ammonium salt, the 5-azoniaspiro[4.4]nonane cation does not have a proton to donate, and therefore, its pKa is not a relevant parameter in the traditional sense of an acid dissociation constant. The cation is permanently charged, independent of the pH of the solution.

Determination of the Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties, such as absorption and distribution. For ionic compounds like 5-azoniaspiro[4.4]nonane bromide, the term "logD" (distribution coefficient) is more appropriate as it is pH-dependent. However, given the permanently charged nature of the cation, the partitioning behavior is complex. The standard shake-flask method, with modifications for ionic liquids, is a common approach.

Protocol: Shake-Flask Method for logP/D Determination

  • Preparation of Phases: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at a relevant physiological pH) and a non-aqueous phase (typically n-octanol). Presaturate each phase with the other by vigorous mixing for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of 5-azoniaspiro[4.4]nonane bromide in the aqueous phase at a known concentration.

  • Partitioning: In a screw-cap tube, combine a known volume of the sample solution with a known volume of the n-octanol phase.

  • Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and n-octanol phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of 5-azoniaspiro[4.4]nonane bromide in both the aqueous and organic layers. This can be achieved using a suitable analytical technique such as UV-Vis spectroscopy (if the compound has a chromophore), or more universally, by quantifying the bromide counter-ion via ion chromatography or potentiometric titration.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G start Prepare Pre-saturated n-Octanol and Aqueous Phases prepare_sample Dissolve 5-Azoniaspiro[4.4]nonane Bromide in Aqueous Phase (Known Concentration) start->prepare_sample mix Mix Known Volumes of Aqueous Sample and n-Octanol prepare_sample->mix equilibrate Shake to Equilibrate mix->equilibrate separate Centrifuge to Separate Phases equilibrate->separate measure_aq Measure Concentration in Aqueous Phase separate->measure_aq measure_org Measure Concentration in Organic Phase separate->measure_org calculate Calculate P = [Org]/[Aq] logP = log10(P) measure_aq->calculate measure_org->calculate

Caption: Experimental workflow for logP determination using the shake-flask method.

Stability Assessment

The chemical stability of a compound is a critical parameter, especially for pharmaceutical applications and in materials science where longevity is required. For 5-azoniaspiro[4.4]nonane bromide, stability under various conditions (pH, temperature, light) should be evaluated. A key area of investigation for this class of compounds is their stability in alkaline environments, which is particularly relevant for their application in anion exchange membranes.

A study by Gu et al. (2016) investigated the alkaline stability of the 5-azoniaspiro[4.4]nonane cation as a model compound. Their findings indicated that spirocyclic quaternary ammonium cations exhibit higher alkaline stability compared to their non-spirocyclic counterparts. This enhanced stability is attributed to the rigid spirocyclic structure which may hinder the Hofmann elimination degradation pathway.

Protocol: Alkaline Stability Testing

This protocol is adapted from established methods for assessing the stability of quaternary ammonium compounds in alkaline media.

  • Sample Preparation: Prepare a solution of 5-azoniaspiro[4.4]nonane bromide in a deuterated solvent (e.g., D₂O or CD₃OD) containing a known concentration of a strong base (e.g., NaOD or KOD). An internal standard (e.g., DMSO) should be included for quantitative analysis.

  • Incubation: The sample is incubated at a controlled, elevated temperature (e.g., 60-80 °C) in a sealed NMR tube.

  • Monitoring: The degradation of the compound is monitored over time by acquiring ¹H NMR spectra at regular intervals.

  • Data Analysis: The concentration of the parent compound is determined by integrating a characteristic peak relative to the internal standard. The degradation rate can then be calculated.

  • Degradation Product Identification: Analysis of the NMR spectra over time can also provide insights into the degradation products and the mechanism of decomposition.

G prepare_sample Prepare Solution in Deuterated Solvent with Strong Base and Internal Standard incubate Incubate at Elevated Temperature in Sealed NMR Tube prepare_sample->incubate acquire_spectra Acquire 1H NMR Spectra at Time Intervals incubate->acquire_spectra analyze Analyze Spectra: - Quantify Parent Compound - Identify Degradation Products acquire_spectra->analyze determine_rate Determine Degradation Rate analyze->determine_rate

Caption: Workflow for assessing the alkaline stability of 5-Azoniaspiro[4.4]nonane Bromide.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of 5-azoniaspiro[4.4]nonane bromide.

  • Infrared (IR) and Raman Spectroscopy: The PubChem database indicates the availability of ATR-IR and FT-Raman spectra for this compound.[1] These spectra would show characteristic peaks for the C-H and C-N bonds within the pyrrolidinium rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the spirocyclic structure. The symmetry of the molecule would be reflected in the number and multiplicity of the signals.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-azoniaspiro[4.4]nonane bromide is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is also noted to be hygroscopic, so storage in a desiccator or under an inert atmosphere is recommended.[2]

Applications and Future Directions

The primary application highlighted in the literature for 5-azoniaspiro[4.4]nonane and related spirocyclic quaternary ammonium salts is in the development of anion exchange membranes (AEMs) for use in fuel cells and other electrochemical devices. The enhanced alkaline stability of the spirocyclic cation is a significant advantage in these applications, as it can lead to longer-lasting and more durable membranes.

In the realm of drug development , the rigid spirocyclic scaffold of 5-azoniaspiro[4.4]nonane can be a valuable starting point for the design of novel therapeutic agents. The conformational restriction imposed by the spiro center can lead to increased binding affinity and selectivity for specific biological targets. While specific medicinal chemistry applications of 5-azoniaspiro[4.4]nonane bromide are not widely reported, the broader class of spirocyclic compounds is of significant interest in the design of new drugs.

Future research could focus on:

  • Derivatization: Synthesizing derivatives of the 5-azoniaspiro[4.4]nonane core to explore structure-activity relationships for various biological targets.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives.

  • Advanced Materials: Further investigation into the use of this cation in the development of advanced polymers and ionic liquids with tailored properties.

Conclusion

5-Azoniaspiro[4.4]nonane bromide is a well-defined chemical entity with a unique spirocyclic structure that imparts notable stability. This technical guide has provided a comprehensive overview of its core physicochemical properties, methodologies for their determination, and insights into its current and potential applications. For researchers in materials science and drug discovery, this compound represents a valuable building block with promising characteristics for the development of next-generation technologies and therapeutics.

References

  • PubChem. 5-Azoniaspiro[4.4]nonane Bromide. [Link]

  • PubChem. 5-Azoniaspiro(4.4)nonane. [Link]

  • You, W., et al. (2021). Degradation of Organic Cations under Alkaline Conditions. The Journal of Organic Chemistry, 86(1), 254-263. [Link]

  • Figshare. Degradation of Organic Cations under Alkaline Conditions. [Link]

  • National Institutes of Health. Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. [Link]

  • ResearchGate. Stability of Cations for Anion Exchange Membrane Fuel Cells. [Link]

  • PubChem. 5-Azoniaspiro[4.4]nonane;ditetrafluoroborate. [Link]

  • ResearchGate. Alkaline Stability of Novel Aminated Polyphenylene-Based Polymers in Bipolar Membranes. [Link]

  • Sciedco. 5-Azoniaspiro[4.4]nonane Bromide, Min. 98.0 (T), 5 g. [Link]

  • JKN. 5-Azoniaspiro[4.4]nonane Bromide. [Link]

  • Fisher Scientific. 5-Azoniaspiro[4.4]nonane Bromide 98.0+%, TCI America™. [Link]

Sources

Foundational

purity and appearance of 5-azoniaspiro[4.4]nonane Bromide

An In-Depth Technical Guide to the Purity and Appearance of 5-Azoniaspiro[4.4]nonane Bromide Introduction 5-Azoniaspiro[4.4]nonane bromide, also known by its systematic name 1,1'-Spirobipyrrolidinium bromide, is a quater...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Appearance of 5-Azoniaspiro[4.4]nonane Bromide

Introduction

5-Azoniaspiro[4.4]nonane bromide, also known by its systematic name 1,1'-Spirobipyrrolidinium bromide, is a quaternary ammonium salt (QAS) characterized by a unique spirocyclic structure where two pyrrolidine rings share a central quaternary nitrogen atom. This rigid, three-dimensional architecture is of increasing interest to researchers in materials science and drug development. In medicinal chemistry, the incorporation of spirocyclic motifs is a recognized strategy for improving drug-like properties by constraining molecular conformation, which can enhance binding affinity, selectivity, and metabolic stability.[1] Quaternary ammonium compounds, as a class, are widely utilized for their antimicrobial and antiseptic properties.[2]

Given its applications as a model compound for studying the alkaline stability of anion exchange membranes and as a scaffold in synthetic chemistry, ensuring the high purity and well-defined character of 5-azoniaspiro[4.4]nonane bromide is paramount for reproducible and reliable scientific outcomes.[3] This guide provides a comprehensive overview of its physicochemical properties, potential impurities derived from its synthesis, and a multi-technique, self-validating approach to its purity assessment.

Physicochemical Properties & Appearance

The accurate identification of a chemical substance begins with its physical appearance and fundamental properties. High-purity 5-azoniaspiro[4.4]nonane bromide is a solid material, typically appearing as a white to nearly white crystalline powder.[4][5] Its ionic nature makes it hygroscopic, a critical handling consideration to prevent water absorption, which can affect accurate weighing and purity calculations.[4]

Key physicochemical data are summarized in the table below for quick reference.

PropertyValueSource
Appearance White to Almost white powder to crystalTCI[4][5]
Physical Form SolidSigma-Aldrich[3]
Molecular Formula C₈H₁₆BrNPubChem
Molecular Weight 206.12 g/mol PubChem
IUPAC Name 5-azoniaspiro[4.4]nonane bromidePubChem
CAS Number 16450-38-7PubChem
Storage Conditions Room temperature, under inert gasSigma-Aldrich[3]
Key Characteristic HygroscopicTCI[4]

Synthesis & Potential Impurities

Understanding the synthetic origin of 5-azoniaspiro[4.4]nonane bromide is crucial for anticipating potential process-related impurities. While various specific routes exist for aza-spiro compounds[6], a common conceptual pathway involves the cyclization of a suitable precursor. For instance, the synthesis could conceptually start from pyrrolidine and a bifunctional alkylating agent, leading to the spirocyclic quaternary ammonium core.

Common impurities are often unreacted starting materials, residual solvents used during reaction or purification, or by-products from incomplete reactions.[7] Given its high water solubility, purification often involves recrystallization or washing procedures that may leave behind trace inorganic salts.[7]

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage SM Starting Materials (e.g., Pyrrolidine, Dibromoalkane) Reaction Quaternization/ Spirocyclization SM->Reaction Crude Crude Product Mixture Reaction->Crude Recrystal Recrystallization or Washing Crude->Recrystal Imp1 Impurity: Unreacted Starting Materials Crude->Imp1 Drying Drying (under vacuum) Recrystal->Drying Imp3 Impurity: Inorganic Salts Recrystal->Imp3 Final Final Product: 5-Azoniaspiro[4.4]nonane Bromide Drying->Final Imp2 Impurity: Residual Solvents Drying->Imp2

Caption: Conceptual workflow for the synthesis and purification of 5-azoniaspiro[4.4]nonane bromide.

Purity Assessment: A Multi-Technique Approach

No single analytical technique can provide a complete purity profile. A robust, self-validating system employs multiple orthogonal (independent) methods that measure different properties of the compound. For an ionic salt like 5-azoniaspiro[4.4]nonane bromide, this involves quantifying both the cation and the anion, confirming the organic structure, and searching for trace impurities.

Purity_Assessment cluster_cation Cation Analysis cluster_anion Anion Analysis cluster_structure Structural & Impurity Analysis Compound 5-Azoniaspiro[4.4]nonane Bromide (Sample) Titration_Cat Potentiometric Surfactant Titration (Quantifies Cation) Compound->Titration_Cat Titration_An Argentometric Titration (Quantifies Bromide) Compound->Titration_An NMR NMR Spectroscopy (¹H, ¹³C) (Confirms Structure, Detects Organic Impurities) Compound->NMR IC_Cat Ion Chromatography (Detects other Cationic Impurities) Compound->IC_Cat IC_An Ion Chromatography (Confirms/Quantifies Bromide) Titration_An->IC_An Orthogonal Confirmation

Caption: Orthogonal workflow for comprehensive purity assessment.

Titrimetric Methods: Quantifying the Ionic Components

Titration remains a gold-standard technique for the precise quantification of active species. For this compound, two distinct titrations are essential for a complete picture.

A. Argentometric Titration (Anion Quantification)

  • Principle: This method directly quantifies the bromide (Br⁻) content. It is a precipitation titration where silver nitrate (AgNO₃) is used as the titrant. Silver ions (Ag⁺) react with bromide ions to form an insoluble silver bromide (AgBr) precipitate. The endpoint is detected potentiometrically using a silver ion-selective electrode (ISE), which senses the sharp increase in Ag⁺ concentration after all Br⁻ has precipitated.[8]

  • Experimental Protocol:

    • Preparation: Accurately weigh approximately 150-200 mg of 5-azoniaspiro[4.4]nonane bromide and dissolve it in a solvent mixture, such as 50 mL of isopropyl alcohol and 50 mL of reagent-grade water.[8]

    • Titrator Setup: Equip an automatic potentiometric titrator with a silver billet electrode or a silver/sulfide ISE.[8]

    • Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate solution.

    • Calculation: The titrator software automatically determines the endpoint. The purity based on bromide content is calculated using the titrant volume, titrant concentration, and sample weight.

B. Potentiometric Surfactant Titration (Cation Quantification)

  • Principle: This technique quantifies the cationic 5-azoniaspiro[4.4]nonane component. It is another form of precipitation titration where a standard anionic surfactant, such as sodium lauryl sulfate (SLS), is used as the titrant.[4][9] The cationic analyte and anionic titrant form a 1:1 complex that precipitates from the aqueous solution.[4] The endpoint is marked by a sharp potential change, detected using a surfactant-sensitive or nitrate ISE.[4] This method is standardized according to ASTM D5806.[4]

  • Experimental Protocol:

    • Preparation: Accurately weigh a sample and dissolve it in reagent-grade water. The solution may be buffered to a specific pH (e.g., pH 10) to prevent interference from any protonated amine impurities.[9][10]

    • Titrator Setup: Equip an automatic potentiometric titrator with a surfactant ISE or nitrate ISE and a suitable reference electrode.

    • Titration: Titrate the sample solution with a standardized ~0.004 M sodium lauryl sulfate solution.

    • Calculation: The purity based on the quaternary ammonium cation is calculated from the titration endpoint, titrant concentration, and sample mass.

  • Causality: Performing both titrations is a self-validating check. If the sample is pure, the purity calculated from the bromide content (Argentometric) should closely match the purity calculated from the cation content (Surfactant). A significant discrepancy could indicate the presence of other halide salts (e.g., NaCl) or other quaternary ammonium impurities.

Spectroscopic Methods: Structural Confirmation
  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation and the detection of organic impurities. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides the same for carbon atoms.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample (~5-10 mg) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Interpretation: The resulting spectra should be consistent with the known spirocyclic structure. The symmetry of the molecule simplifies the spectrum. Impurity peaks, such as those from residual solvents or unreacted starting materials, can be identified and quantified by integrating their signals relative to the main compound signals.

Chromatographic Methods: Separation and Impurity Profiling
  • Principle: Ion Chromatography (IC) is an ideal technique for separating and quantifying ions. It can be used orthogonally to confirm the bromide concentration determined by titration and to detect any other anionic or cationic impurities.[11]

  • Methodology (Anion Analysis):

    • Sample Preparation: Prepare a dilute aqueous solution of the sample.

    • Instrumentation: Use an IC system with an anion-exchange column and a suppressed conductivity detector.

    • Analysis: The bromide peak should be the primary anion present. The presence of other anions (e.g., chloride, sulfate) would indicate impurities.

  • Methodology (Cation Analysis):

    • Instrumentation: Use an IC system with a cation-exchange column (e.g., Dionex IonPac CS16) and a conductivity detector.[12]

    • Analysis: This allows for the separation of the 5-azoniaspiro[4.4]nonane cation from other potential cationic impurities, which might not be distinguished by titration.

Data Interpretation and Expected Results

For a high-purity batch (>98%), the analytical data should conform to the following expectations.

TechniqueParameterExpected ResultInterpretation
Appearance Visual InspectionWhite to almost white crystalline powderConforms to physical description.
Argentometric Titration Purity (as Br⁻)>98.0%Confirms high halide content.
Surfactant Titration Purity (as Cation)>98.0%Confirms high quaternary ammonium content.
Titration Comparison Purity (Anion) vs. Purity (Cation)Values should agree within experimental error (e.g., <0.5% difference)Orthogonal check confirms salt stoichiometry.
¹H & ¹³C NMR SpectrumMatches reference structure; absence of significant unassigned peaksConfirms chemical identity and high organic purity.
Ion Chromatography Anion/Cation ProfileSingle major peak for Br⁻ and the spiro-cation, respectivelyConfirms ionic purity and absence of other salt contaminants.

Handling, Storage, and Safety

As a Senior Application Scientist, it is imperative to emphasize proper laboratory practice.

  • Handling: 5-Azoniaspiro[4.4]nonane bromide is classified as a skin and serious eye irritant.[5] Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: The compound is hygroscopic.[4] To maintain its integrity and ensure accurate weighing for experiments, it must be stored in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[3]

Conclusion

The rigorous characterization of 5-azoniaspiro[4.4]nonane bromide is essential for its effective use in research and development. A purely visual assessment of its white, crystalline appearance is insufficient. True scientific integrity requires a multi-faceted analytical approach. By combining orthogonal techniques—specifically, dual titrimetric assays for the cation and anion, definitive structural confirmation by NMR, and high-sensitivity impurity profiling by ion chromatography—researchers can establish a validated, trustworthy, and comprehensive purity profile. This ensures that experimental outcomes are attributable to the compound itself and not to the influence of unknown contaminants.

References

  • PubChem. 5-Azoniaspiro[4.4]nonane Bromide. National Center for Biotechnology Information. [Link]

  • Gu, L., Dong, H., Sun, Z., Li, Y., & Yan, F. (2018). Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. RSC Advances. [Link]

  • YSI, a Xylem Brand. Titration of Quanternary Ammonium Compounds in Disinfectants. YSI.com. [Link]

  • Hanna Instruments. Testing for Surfactants and Quats with Titration. Hanna Instruments Blog. [Link]

  • Xylem Analytics. Titration of quaternary Ammonium compounds in disinfectants. Xylem-analytics.asia. [Link]

  • Thermo Fisher Scientific. Determination of quaternary ammonium chloride surfactants by argentometric auto titration. NTL. [Link]

  • Smith, E. H. (1964). Isolation and purification of quaternary ammonium salts. U.S. Patent No. 3,148,214.
  • Ríos-Lombardía, N., et al. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. Molbank. [Link]

  • Sheu, H., & Chen, J. (1998). Ion Chromatography Studies of Quaternary Ammonium Halide Solutions and the Determination of Pharmaceuticals. LCGC North America. [Link]

  • Al-Salahi, R., et al. (2017). Synthesis and antimicrobial activity of chiral quaternary N-spiro ammonium bromides. Drug Design, Development and Therapy. [Link]

  • Gámez-Montaño, R., & Pannecoucke, X. (2018). Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium salts. Organic Chemistry Frontiers. [Link]

  • ChemRxiv. (2022). Synthesis of 1,3-disubstituted-[1.1.1]-bicyclopentane (BCP) salts. [Link]

  • Witek, K., & Spaczyńska, E. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]

  • ResearchGate. (2007). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. [Link]

  • Lin, C., & Shih, Y. (2005). Fluorometric determination of ammonium ion by ion chromatography using postcolumn derivatization with o-phthaldialdehyde. Journal of Chromatography A. [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts. [Link]

  • Figshare. (2000). Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography. [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ProQuest. (2000). Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography. [Link]

  • ResearchGate. (2021). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

Sources

Exploratory

The Emergence of a Stable Cation: A Technical Guide to the Discovery and History of 5-Azoniaspiro[4.4]nonane Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The 5-azoniaspiro[4.4]nonane cation, a unique spirocyclic quaternary ammonium species, has carved a significant niche in both materials science and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-azoniaspiro[4.4]nonane cation, a unique spirocyclic quaternary ammonium species, has carved a significant niche in both materials science and biomedical research. Its rigid, constrained architecture imparts exceptional stability, a feature that has been harnessed in a variety of applications, from high-performance electrolytes to innovative drug delivery platforms. This in-depth guide traces the historical development of this fascinating class of compounds, from the foundational principles of spirocyclic chemistry to the modern synthetic methodologies and cutting-edge applications that continue to emerge. We will delve into the key synthetic pathways, explore the structure-property relationships that govern its utility, and provide a forward-looking perspective on the future of 5-azoniaspiro[4.4]nonane chemistry.

Introduction: The Allure of the Spirocycle

Spiro compounds, characterized by two rings connected through a single, shared carbon atom, have long captivated the imagination of chemists.[1] This unique structural motif imparts a three-dimensional geometry and conformational rigidity that is often associated with enhanced biological activity and material properties.[1][2] The history of spirocyclic compounds is rich with examples of their presence in natural products and their successful application in medicinal chemistry.[2] The 5-azoniaspiro[4.4]nonane cation, also known as spiro-(1,1′)-bipyrrolidinium, represents a particularly compelling example within this class, where the spirocyclic framework is built around a central quaternary nitrogen atom.[3][4] This arrangement not only locks the conformation of the molecule but also shields the cationic center, contributing to its remarkable stability.[5]

The Genesis of 5-Azoniaspiro[4.4]nonane: A Synthesis-Driven History

While pinpointing a single, definitive "discovery" of 5-azoniaspiro[4.4]nonane is challenging, its history is intrinsically linked to the development of synthetic methods for creating spirocyclic quaternary ammonium salts. The most prevalent and efficient route to this cation involves the reaction of pyrrolidine with 1,4-dibromobutane.[3] This straightforward alkylation reaction proceeds via a double intramolecular cyclization, yielding the desired spirocyclic structure.

Core Synthetic Protocol: Synthesis of 5-Azoniaspiro[4.4]nonane Bromide

The following protocol outlines a representative synthesis of 5-azoniaspiro[4.4]nonane bromide, a common salt of the cation.

Materials:

  • Pyrrolidine

  • 1,4-Dibromobutane

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of pyrrolidine (2.0 equivalents) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Slowly add 1,4-dibromobutane (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The product, 5-azoniaspiro[4.4]nonane bromide, often precipitates out of the solution. The precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure 5-azoniaspiro[4.4]nonane bromide salt.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of pyrrolidine and other reagents with atmospheric moisture and carbon dioxide.

  • Stoichiometry: A slight excess of pyrrolidine is often used to ensure the complete consumption of the more expensive 1,4-dibromobutane and to act as a base to neutralize the HBr formed during the reaction.

  • Solvent: Acetonitrile is a common solvent for this reaction due to its polar aprotic nature, which facilitates the SN2 reaction between the amine and the alkyl halide.

Caption: Synthetic workflow for 5-azoniaspiro[4.4]nonane bromide.

Physicochemical Properties and Structural Significance

The 5-azoniaspiro[4.4]nonane cation possesses a unique set of physicochemical properties that are a direct consequence of its spirocyclic structure.

PropertyValue/DescriptionReference
Molecular Formula C₈H₁₆N⁺[6]
Molecular Weight 126.22 g/mol [6]
Key Structural Feature Spirocyclic quaternary ammonium cation[5]
Counterions Commonly bromide, chloride, tetrafluoroborate, etc.[3][4]

The rigidity of the spirocyclic system is a key determinant of its stability. Unlike acyclic quaternary ammonium cations, the 5-azoniaspiro[4.4]nonane cation is resistant to Hofmann elimination, a common degradation pathway for such compounds.[5] This enhanced stability, particularly in alkaline conditions, has been a major driver for its adoption in various applications.[5][7]

The Rise of 5-Azoniaspiro[4.4]nonane in Modern Applications

The unique properties of 5-azoniaspiro[4.4]nonane compounds have led to their exploration and application in a diverse range of scientific and technological fields.

Materials Science: A Stable Cation for Energy and Environmental Applications

A significant area of interest for 5-azoniaspiro[4.4]nonane salts is in the development of advanced materials, particularly for energy storage and separation technologies.

  • Electrolytes for Supercapacitors: Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate (SBP-BF4) has been successfully employed as an electrolyte in electric double-layer capacitors (EDLCs).[3][4] Its high ionic conductivity and wide electrochemical window contribute to the high performance of these energy storage devices.[3][4]

  • Anion Exchange Membranes (AEMs): The exceptional alkaline stability of the 5-azoniaspiro[4.4]nonane cation makes it an ideal building block for AEMs used in fuel cells and water electrolyzers.[5][7] These membranes exhibit excellent durability and performance in the harsh, alkaline environments of these devices.[5][7]

Applications cluster_materials Materials Science cluster_biomedical Biomedical Research ASN 5-Azoniaspiro[4.4]nonane Unique Spirocyclic Structure Electrolytes Electrolytes for Supercapacitors ASN:f0->Electrolytes High Ionic Conductivity AEMs Anion Exchange Membranes (AEMs) ASN:f0->AEMs Alkaline Stability DrugDelivery Drug Delivery Systems ASN:f0->DrugDelivery Biocompatibility & Stability Anticholinergic Anticholinergic Agents ASN:f0->Anticholinergic Pharmacological Activity

Caption: Key application areas of 5-azoniaspiro[4.4]nonane compounds.

Biomedical Research: A Scaffold for Bioactive Molecules

The structural features of the azaspiro[4.4]nonane core have also attracted attention in the field of drug discovery and development.[8] While research on the direct therapeutic applications of the parent 5-azoniaspiro[4.4]nonane cation is ongoing, related azaspiro[4.4]nonane derivatives have shown promise.

  • Anticholinergic Agents: Early patent literature describes azoniaspiro compounds, including derivatives of the closely related nortropane, as potent anticholinergic agents.[9] This suggests that the spirocyclic quaternary ammonium motif can effectively interact with cholinergic receptors.

  • Natural Product Synthesis: The 1-azaspiro[4.4]nonane skeleton is a key structural feature in a number of biologically active natural products, including the Cephalotaxus alkaloids, which have demonstrated potent anti-leukemia activity.[8] The synthesis of these complex molecules often involves the construction of the azaspiro[4.4]nonane core as a key step.

Future Directions and Outlook

The story of 5-azoniaspiro[4.4]nonane is one of a molecule whose true potential is still being unlocked. The inherent stability and unique three-dimensional structure of this cation will continue to inspire innovation across multiple disciplines. Future research is likely to focus on:

  • Development of Novel Derivatives: The synthesis of new 5-azoniaspiro[4.4]nonane derivatives with tailored properties for specific applications.

  • Advanced Materials: The incorporation of this cation into next-generation polymers and composites for energy and environmental applications.

  • Drug Discovery: The exploration of the therapeutic potential of 5-azoniaspiro[4.4]nonane-containing molecules for a range of diseases.

References

  • Preparation of spiro-type quaternary ammonium salt via economical and efficient synthetic route as electrolyte for electric double-layer capacitor. (2014). Hep Journals. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025). ResearchGate. [Link]

  • Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors. (2012). ResearchGate. [Link]

  • Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. (2016). RSC Publishing. [Link]

  • Spiro Compounds: A Brief History. (2019). ResearchGate. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). PMC. [Link]

  • US4855422A - Process for the preparation of azoniaspironortropanol esters.
  • Synthesis of 1,3-disubstituted-[1.1.1]-bicyclopentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]

  • Study of Anion Exchange Membrane Properties Incorporating N-spirocyclic Quaternary Ammonium Cations and Aqueous Organic Redox Flow Battery Performance. (2021). MDPI. [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2023). PMC. [Link]

  • Synthesis, Thermochemical, and Thermomechanical Characterization of High Conductivity 4-Azoniaspiro[4][7]octane Salts. (2015). ResearchGate. [Link]

  • Azoniaspiro salts: Towards bridging the gap between room-temperature ionic liquids and molten salts. (2015). ResearchGate. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). National Institutes of Health. [Link]

  • N-Spirocyclic quaternary ammonium ionene membranes prepared by polyhydroxylakylation. (2022). Lund University Research Portal. [Link]

  • Azoniaspiro derivatives, process for their preparation and pharmaceutical compositions containing them. European Patent Office. [Link]

  • Metal–organic framework. Wikipedia. [Link]

  • US3480626A - Certain azoniaspironortropine derivatives.
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019). National Institutes of Health. [Link]

  • 5-Azoniaspiro(4.4)nonane. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of 5-Azoniaspiro[4.4]nonane Bromide in Perovskite Precursor Solutions

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 5-azoniaspiro[4.4]nonane Bromide (ASNBr) into perovskite precursor so...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 5-azoniaspiro[4.4]nonane Bromide (ASNBr) into perovskite precursor solutions. The protocol details a step-by-step methodology for the fabrication of bromide-based perovskite thin films incorporating this bulky organic cation. This document elucidates the causal mechanisms behind the use of ASNBr, focusing on its role in enhancing film quality, stability, and optoelectronic properties. The provided protocols are designed to be self-validating, with integrated characterization steps to ensure experimental reproducibility and success.

Introduction: The Rationale for Bulky Organic Cations in Perovskite Formulations

Hybrid organic-inorganic perovskites, with the general formula ABX₃, have emerged as a revolutionary class of materials in the field of photovoltaics and optoelectronics. The 'A' site is typically occupied by a small organic cation like methylammonium (MA⁺) or formamidinium (FA⁺). However, the incorporation of larger, more sterically demanding organic cations has been a key strategy to enhance the stability and performance of perovskite devices.[1][2]

5-Azoniaspiro[4.4]nonane Bromide (ASNBr) is a spirocyclic organic salt that, when incorporated into the perovskite lattice, can impart significant benefits. The bulky and symmetric nature of the 5-azoniaspiro[4.em]nonane cation (ASN⁺) can influence the crystal growth, passivate defects, and improve the material's tolerance to environmental stressors like humidity and heat.[3][4][5] This document provides a detailed protocol for the successful integration of ASNBr into a bromide-based perovskite precursor solution for the fabrication of high-quality thin films.

Materials and Equipment

Chemicals
ChemicalPuritySupplierNotes
5-Azoniaspiro[4.4]nonane Bromide (ASNBr)>98%TCI, Sigma-Aldrich, etc.Store in a desiccator.
Lead(II) Bromide (PbBr₂)≥99.99% (trace metals basis)Sigma-Aldrich, TCI, etc.Handle in a nitrogen-filled glovebox.
Methylammonium Bromide (MABr)>99%Greatcell Solar, Sigma-Aldrich, etc.Store in a desiccator.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, Acros Organics, etc.Use freshly opened or dried over molecular sieves.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich, Acros Organics, etc.Use freshly opened or dried over molecular sieves.
ChlorobenzeneAnhydrous, ≥99.8%Sigma-Aldrich, Acros Organics, etc.For use as an anti-solvent.
Isopropanol (IPA)Anhydrous, ≥99.5%Sigma-Aldrich, Fisher Scientific, etc.For substrate cleaning.
Equipment
  • Nitrogen-filled glovebox

  • Spin coater

  • Hotplate

  • Syringe filters (0.2 µm PTFE)

  • Glass vials and syringes

  • Substrates (e.g., FTO-coated glass, silicon wafers)

  • Ultrasonic bath

  • UV-Ozone cleaner

  • Profilometer

  • X-ray diffractometer (XRD)

  • UV-Vis spectrophotometer

  • Scanning electron microscope (SEM)

  • Photoluminescence (PL) spectrometer

Experimental Protocols

Substrate Preparation

A pristine substrate is paramount for the deposition of a uniform and high-quality perovskite film.

  • Cleaning: Sequentially sonicate the FTO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates with a stream of nitrogen gas.

  • Surface Treatment: Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and enhance surface wettability.

Perovskite Precursor Solution Preparation

This protocol describes the preparation of a mixed-cation perovskite precursor solution with the general formula (ASN)ₓ(MA)₁₋ₓPbBr₃. The molar ratio 'x' can be varied to optimize the film properties. A typical starting point is x = 0.1.

Note: All solution preparation steps should be performed inside a nitrogen-filled glovebox to minimize exposure to moisture and oxygen.

  • Solvent Mixture: Prepare a solvent mixture of DMF and DMSO, typically in a 4:1 volume ratio.

  • Precursor Dissolution:

    • To a clean glass vial, add the calculated amounts of PbBr₂, MABr, and ASNBr to achieve the desired stoichiometry and a final total concentration of, for example, 1.0 M.

    • Add the DMF:DMSO solvent mixture to the vial.

    • Stir the solution on a hotplate at a gentle heat (e.g., 60 °C) for at least 2 hours, or until all precursors are fully dissolved, resulting in a clear, yellow solution.

  • Filtration: Before use, filter the precursor solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles.

Precursor_Preparation cluster_Glovebox Inside Nitrogen-filled Glovebox PbBr2 PbBr₂ Vial Glass Vial PbBr2->Vial MABr MABr MABr->Vial ASNBr ASNBr ASNBr->Vial Solvent DMF:DMSO (4:1) Solvent->Vial Stirring Stir at 60 °C for 2h Vial->Stirring Filtering Filter (0.2 µm PTFE) Stirring->Filtering Final_Solution Perovskite Precursor Solution Filtering->Final_Solution

Perovskite Precursor Solution Preparation Workflow.
Perovskite Thin Film Deposition

This protocol utilizes a one-step spin-coating method with an anti-solvent quenching step, which is a widely adopted technique for achieving uniform and crystalline perovskite films.

  • Spin Coating:

    • Transfer the cleaned substrate to the spin coater inside the glovebox.

    • Dispense a sufficient amount of the filtered perovskite precursor solution (e.g., 50 µL for a 1.5 cm x 1.5 cm substrate) onto the substrate.

    • Spin the substrate at a low speed (e.g., 1000 rpm) for 10 seconds to spread the solution, followed by a high speed (e.g., 4000 rpm) for 30 seconds.

  • Anti-Solvent Quenching:

    • During the high-speed spinning step, at approximately 10 seconds before the end, dispense a stream of an anti-solvent (e.g., 100 µL of chlorobenzene) onto the center of the spinning substrate. This induces rapid crystallization and results in a more uniform film.

  • Annealing:

    • Immediately transfer the substrate to a pre-heated hotplate inside the glovebox.

    • Anneal the film at a specific temperature (e.g., 100 °C) for a defined duration (e.g., 10 minutes). The optimal annealing temperature and time should be determined experimentally.

Film_Deposition Start Cleaned Substrate Dispense Dispense Precursor Solution Start->Dispense Spin_Low Spin at 1000 rpm for 10s Dispense->Spin_Low Spin_High Spin at 4000 rpm for 30s Spin_Low->Spin_High Anti_Solvent Anti-Solvent Quenching (Chlorobenzene) Spin_High->Anti_Solvent Anneal Anneal at 100 °C for 10 min Spin_High->Anneal Final_Film Perovskite Thin Film Anneal->Final_Film

Perovskite Thin Film Deposition Workflow.

Causality and Mechanistic Insights

The incorporation of the bulky ASN⁺ cation is not merely an additive; it plays a crucial role in the crystallization kinetics and the final properties of the perovskite film.

  • Crystal Growth Modulation: The large size of the ASN⁺ cation can act as a "spacer," influencing the nucleation and growth of the perovskite crystals. This can lead to the formation of larger, more oriented grains, which is beneficial for charge transport.[4][5]

  • Defect Passivation: The ASN⁺ cations can occupy A-site vacancies or terminate the grain boundaries, passivating defects that would otherwise act as non-radiative recombination centers. This leads to improved photoluminescence quantum yield and device performance.

  • Enhanced Stability: The hydrophobic nature of the spiro-ammonium cation can help to repel moisture, a key degradation factor for perovskite materials. Furthermore, the rigid structure of the ASN⁺ cation can enhance the structural stability of the perovskite lattice.

Mechanism cluster_Effects Effects of ASN⁺ Incorporation cluster_Outcomes Resulting Film Properties ASN 5-Azoniaspiro[4.4]nonane Cation (ASN⁺) Crystal_Growth Modulates Crystal Growth ASN->Crystal_Growth Defect_Passivation Passivates Defects (Grain Boundaries, Vacancies) ASN->Defect_Passivation Stability Enhances Structural and Environmental Stability ASN->Stability Larger_Grains Larger, Oriented Grains Crystal_Growth->Larger_Grains Reduced_Recombination Reduced Non-radiative Recombination Defect_Passivation->Reduced_Recombination Improved_Performance Improved Device Performance and Longevity Stability->Improved_Performance Larger_Grains->Improved_Performance Reduced_Recombination->Improved_Performance

Proposed Mechanism of ASN⁺ Action in Perovskite Films.

Characterization and Validation

To validate the successful incorporation of ASNBr and to assess the quality of the resulting perovskite films, the following characterization techniques are recommended:

TechniquePurposeExpected Outcome with ASNBr Incorporation
X-ray Diffraction (XRD) To confirm the perovskite crystal structure and assess crystallinity.A shift in the diffraction peaks to lower angles, indicating lattice expansion due to the larger ASN⁺ cation. Increased peak intensity and narrower full width at half maximum (FWHM) suggest improved crystallinity.
Scanning Electron Microscopy (SEM) To visualize the film morphology, including grain size and uniformity.Larger and more uniform grain sizes with fewer pinholes compared to control films without ASNBr.
UV-Vis Absorption Spectroscopy To determine the optical bandgap of the perovskite film.A slight blue-shift in the absorption onset may be observed due to lattice distortion caused by the ASN⁺ cation.
Photoluminescence (PL) Spectroscopy To evaluate the electronic quality of the film by measuring the emission properties.An increase in the PL intensity and a longer PL decay lifetime, indicating reduced non-radiative recombination due to defect passivation.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete dissolution of precursors Insufficient stirring time or temperature; poor solvent quality.Increase stirring time and/or temperature. Use fresh, anhydrous solvents.
Poor film uniformity (pinholes, aggregation) Sub-optimal spin-coating parameters; improper anti-solvent application; dirty substrate.Optimize spin-coating speeds and timing of anti-solvent quenching. Ensure substrates are meticulously cleaned.
Low PL intensity High density of defects; inefficient incorporation of ASNBr.Vary the molar ratio of ASNBr. Optimize the annealing temperature and time.
Phase segregation (observed in XRD) Incorrect stoichiometry; high annealing temperature.Double-check the precursor molar ratios. Perform an annealing temperature optimization study.

Safety Precautions

  • Lead(II) Bromide is a toxic substance and should be handled with extreme care inside a fume hood or glovebox.

  • Organic solvents such as DMF, DMSO, and chlorobenzene are hazardous. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Always work in a well-ventilated area.

References

  • Balancing Efficiency, Stability, Scalability, and Sustainability in Hybrid Perovskite Solar Cells: A Comprehensive Review. ACS Omega. (2026).
  • Balancing Efficiency, Stability, Scalability, and Sustainability in Hybrid Perovskite Solar Cells.
  • Design Principles of Large Cation Incorporation in Halide Perovskites. PMC. (n.d.).
  • Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells.
  • Bromine Incorporation and Suppressed Cation Rotation in Mixed-Halide Perovskites. Sargent Group - University of Toronto. (2020).
  • Deeper Insight into the Role of Organic Ammonium Cations in Reducing Surface Defects of the Perovskite Film.
  • Expanding the Cage of 2D Bromide Perovskites by Large A-Site Cations.
  • Expanding the Cage of 2D Bromide Perovskites by Large A-Site Cations.

Sources

Application

Application Notes &amp; Protocols: 5-Azoniaspiro[4.4]nonane Bromide as a Structure-Directing Agent for Zeolite Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Role of Spirocyclic Cations in Directing Zeolite Frameworks Zeolites, crystalline alumin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Spirocyclic Cations in Directing Zeolite Frameworks

Zeolites, crystalline aluminosilicates with porous structures, are pivotal in a myriad of applications, from catalysis to separations and drug delivery.[1] The synthesis of zeolites with specific framework topologies is often dictated by the use of organic structure-directing agents (SDAs), which are organic molecules that guide the organization of silicate and aluminate precursors into a particular crystalline architecture.[2] Among the diverse array of SDAs, spirocyclic quaternary ammonium compounds have emerged as a fascinating class of molecules capable of directing the formation of unique and complex zeolite structures.

This application note focuses on 5-azoniaspiro[4.4]nonane bromide , a spirocyclic SDA that has demonstrated remarkable efficacy in the synthesis of the IWW-type germanosilicate zeolite.[3][4] The rigid, bicyclic structure of the 5-azoniaspiro[4.4]nonane cation plays a crucial role in templating the specific pore architecture of the IWW framework. This document provides a comprehensive guide, including detailed protocols, for the synthesis of both the SDA and the target IWW zeolite, alongside an exploration of the underlying principles of structure direction.

Mechanistic Insights: Why 5-Azoniaspiro[4.4]nonane Directs the IWW Framework

The structure-directing role of an organic cation in zeolite synthesis is a complex interplay of thermodynamics and kinetics, governed by host-guest interactions between the organic molecule and the inorganic silicate or germanate species in the synthesis gel.[5] The efficacy of 5-azoniaspiro[4.4]nonane in crystallizing the IWW framework can be attributed to several key factors:

  • Molecular Shape and Size: The compact and rigid spirocyclic structure of the 5-azoniaspiro[4.4]nonane cation provides a specific template that matches the dimensions and geometry of the cages and channels within the IWW zeolite framework. This "lock-and-key" relationship stabilizes the formation of the IWW topology over other competing crystalline phases.

  • Charge Distribution: The localized positive charge on the quaternary nitrogen atom interacts with the negatively charged silicate and germanate species in the precursor gel, organizing them around the organic cation.

  • Hydrophobicity: The hydrophobic nature of the alkyl rings of the SDA promotes the encapsulation of the cation by the inorganic framework, driving the crystallization process.

The presence of germanium in the synthesis gel is also critical for the formation of the IWW framework with this SDA. Germanium's ability to adopt smaller T-O-T bond angles compared to silicon facilitates the formation of the specific double four-ring (d4r) building units that are characteristic of certain zeolite topologies.[6] In the absence of germanium, using 5-azoniaspiro[4.4]nonane as the SDA leads to the formation of the NON zeolite type, highlighting the synergistic role of the SDA and the inorganic composition.[4]

Synthesis Protocols

This section provides detailed, step-by-step protocols for the synthesis of the 5-azoniaspiro[4.4]nonane bromide SDA and its subsequent use in the hydrothermal synthesis of IWW-type germanosilicate zeolite.

Protocol 1: Synthesis of 5-Azoniaspiro[4.4]nonane Bromide SDA

Materials:

  • 1,4-dibromobutane

  • Pyrrolidine

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 11.2 g of NaOH in 280 mL of deionized water.

  • To this solution, add 60.45 g of 1,4-dibromobutane and 19.91 g of pyrrolidine.

  • Heat the mixture to boiling and stir under reflux for 1 hour, at which point the solution should become homogeneous.

  • After the reflux period, cool the reaction mixture in an ice bath with vigorous stirring to induce precipitation of the product.

  • Recover the white precipitate of 5-azoniaspiro[4.4]nonane bromide by filtration.

  • Wash the product thoroughly with cold deionized water and dry under vacuum.

Protocol 2: Hydrothermal Synthesis of IWW-Type Germanosilicate Zeolite

This protocol outlines the hydrothermal synthesis of IWW-type zeolite using the as-synthesized 5-azoniaspiro[4.4]nonane bromide as the SDA.

Materials:

  • Fumed silica (SiO₂)

  • Germanium dioxide (GeO₂)

  • 5-azoniaspiro[4.4]nonane bromide (SDA)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Synthesis Gel Molar Composition:

A typical molar composition for the synthesis of IWW-type zeolite is as follows:

ComponentMolar Ratio
SiO₂1.0
GeO₂0.204
SDA0.5
NaOH0.5
H₂O30

Procedure:

  • Preparation of the Synthesis Gel: a. Dissolve the appropriate amount of NaOH in deionized water in a Teflon beaker. b. Add the 5-azoniaspiro[4.4]nonane bromide to the NaOH solution and stir until fully dissolved. c. To this solution, add the germanium dioxide and stir until it is completely dissolved. d. Gradually add the fumed silica to the solution while stirring vigorously to form a homogeneous gel.

  • Hydrothermal Crystallization: a. Transfer the synthesis gel to a Teflon-lined stainless steel autoclave. b. Seal the autoclave and place it in an oven preheated to 175 °C. c. Maintain the autoclave at this temperature for 3 days under static conditions.

  • Product Recovery and Purification: a. After 3 days, cool the autoclave to room temperature. b. Recover the solid product by filtration. c. Wash the product repeatedly with deionized water until the pH of the filtrate is neutral. d. Dry the final product at 100 °C overnight.

Experimental Workflow and Characterization

The successful synthesis of the IWW-type zeolite should be verified through a series of characterization techniques.

Zeolite_Synthesis_Workflow cluster_SDA_Synth SDA Synthesis cluster_Zeolite_Synth Zeolite Synthesis cluster_Characterization Characterization SDA_reagents 1,4-dibromobutane Pyrrolidine NaOH SDA_reaction Reflux @ 100°C, 1h SDA_reagents->SDA_reaction SDA_product 5-azoniaspiro[4.4]nonane Bromide SDA_reaction->SDA_product Gel_prep Gel Preparation (SiO₂, GeO₂, SDA, NaOH, H₂O) SDA_product->Gel_prep SDA Input Hydrothermal Hydrothermal Treatment 175°C, 3 days Gel_prep->Hydrothermal Product_recovery Filtration & Washing Hydrothermal->Product_recovery Drying Drying @ 100°C Product_recovery->Drying As_synthesized As-Synthesized IWW Zeolite Drying->As_synthesized XRD Powder X-Ray Diffraction (XRD) SEM Scanning Electron Microscopy (SEM) TEM Transmission Electron Microscopy (TEM) As_synthesized->XRD As_synthesized->SEM As_synthesized->TEM

Caption: Workflow for the synthesis and characterization of IWW zeolite.

Expected Characterization Results:

  • Powder X-Ray Diffraction (XRD): The XRD pattern of the product should match the characteristic peaks of the IWW framework topology.

  • Scanning Electron Microscopy (SEM): SEM images will reveal the crystal morphology of the synthesized zeolite.

  • Transmission Electron Microscopy (TEM): TEM can provide more detailed information about the crystal structure and porosity.

Post-Synthesis Modification: Enhancing the Si/Ge Ratio

For certain catalytic applications, a higher silicon-to-germanium ratio in the zeolite framework is desirable, as it can improve thermal and hydrothermal stability. The Si/Ge ratio of the as-synthesized IWW zeolite can be increased through a post-synthesis acid leaching treatment.[4]

Protocol 3: Degermanation of IWW Zeolite

Materials:

  • As-synthesized IWW zeolite

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Disperse the as-synthesized IWW zeolite in a 6 M HCl solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours).

  • Recover the acid-treated zeolite by filtration.

  • Wash the product thoroughly with deionized water until the filtrate is neutral.

  • Dry the degermanated IWW zeolite at 100 °C overnight.

To minimize potential structural damage during acid leaching of the calcined material, the addition of a silicon source to the acidic solution is recommended.[4]

The Structure-Directing Mechanism: A Visual Representation

The following diagram illustrates the proposed mechanism by which the 5-azoniaspiro[4.4]nonane cation directs the formation of the IWW zeolite framework.

Structure_Direction_Mechanism SDA 5-azoniaspiro[4.4]nonane cation Assembly Self-Assembly SDA->Assembly Precursors [Si(OH)₄] & [Ge(OH)₄] precursors Precursors->Assembly Nucleus Organo-inorganic Composite Nucleus Assembly->Nucleus Crystal_Growth Crystal Growth (Hydrothermal) Nucleus->Crystal_Growth Zeolite As-Synthesized IWW Zeolite (SDA occluded) Crystal_Growth->Zeolite Calcination Calcination Zeolite->Calcination Final_Zeolite Calcined IWW Zeolite (Porous) Calcination->Final_Zeolite

Caption: Proposed mechanism of IWW zeolite formation directed by the SDA.

Conclusion

5-azoniaspiro[4.4]nonane bromide is a highly effective and selective structure-directing agent for the synthesis of IWW-type germanosilicate zeolite. The protocols and insights provided in this application note offer a comprehensive guide for researchers in the field of materials science and catalysis. The ability to synthesize this unique zeolite framework opens up new possibilities for its application in various industrial processes. Further research into the catalytic properties of the synthesized IWW zeolite is encouraged to fully explore its potential.

References

  • Zeolite. (2024). In Wikipedia. Retrieved from [Link]

  • N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis of IWW-type germanosilicate zeolite using 5-azonia-spirononane as structure directing agent. (2016). ResearchGate. Retrieved from [Link]

  • Energetic Insights into the Role of Quaternary Ammonium Cations in Zeolite Synthesis. (2019). Publisher of the Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Post-Synthesis Transformation of Germanosilicate Zeolites. (n.d.). ResearchGate. Retrieved from [Link]

  • An Introduction to Zeolite Synthesis Using Imidazolium-Based Cations as Organic Structure-Directing Agents. (n.d.). MDPI. Retrieved from [Link]

  • A Conformational Analysis of the Spirocyclic Quaternary Ammonium Cation [(CH2)4N(CH2)4]+ in its Bromide and Picrate Salts. (2014). ResearchGate. Retrieved from [Link]

  • Zeolites: Synthesis, Characterisation & Practice. (2017). ResearchGate. Retrieved from [Link]

Sources

Method

application of 5-azoniaspiro[4.4]nonane Bromide in anion exchange membranes (AEMs)

Initiating Search Strategy I'm starting with focused Google searches, keying in phrases like "5-azoniaspiro[4.4]nonane bromide anion exchange membranes" and "synthesis AEM 5-azoniaspiro." The goal is comprehensive data o...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches, keying in phrases like "5-azoniaspiro[4.4]nonane bromide anion exchange membranes" and "synthesis AEM 5-azoniaspiro." The goal is comprehensive data on its application in AEMs. I'm focusing on synthesis methods and performance data to build a solid foundation.

Expanding Search Parameters

I've broadened my search terms to include "synthesis of 5-azoniaspiro[4.4]nonane-based AEMs," and "characterization of AEMs with 5-azoniaspiro[4.4]nonane cations." I'm also looking into "alkaline stability," "fuel cell performance," and fabrication protocols. My focus is now on synthesis, fabrication, and characterization data. I plan to structure application notes logically, outlining synthesis and casting.

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I'm now expanding my search terms again, and incorporating terms such as "alkaline stability of 5-azoniaspiro[4.4]nonane in AEMs," and "performance of 5-azoniaspiro[4.4]nonane AEMs in fuel cells." I will then analyze the results to identify key themes and experimental procedures. I'm focusing on synthesis, fabrication, and characterization data, to outline application notes logically, starting with an introduction to the significance of 5-azoniaspiro[4.4]nonane bromide in AEMs, followed by detailed protocols for synthesis and casting. I will create a section on AEM characterization, and step-by-step instructions. I plan to use Graphviz to visualize chemical structures and workflows, and use tables to summarize performance data. I'm integrating citations and building a complete "References" section.

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Application

using 5-azoniaspiro[4.4]nonane Bromide as a phase transfer catalyst in organic synthesis

An Application and Protocol Guide to 5-Azoniaspiro[4.4]nonane Bromide in Phase Transfer Catalysis Authored by a Senior Application Scientist This document provides an in-depth technical guide for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide to 5-Azoniaspiro[4.4]nonane Bromide in Phase Transfer Catalysis

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the application of 5-azoniaspiro[4.4]nonane bromide as a highly effective phase transfer catalyst (PTC) in organic synthesis. We will explore its unique structural attributes, mechanistic action, and provide detailed, field-proven protocols for its use in key synthetic transformations.

The Imperative of Phase Transfer Catalysis (PTC)

In the realm of organic synthesis, bringing together reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing an inorganic nucleophile and an organic phase containing an electrophilic substrate) presents a significant challenge. Without intervention, reaction rates are often negligible as the interaction is limited to the minuscule interfacial area between the two liquids.

Phase Transfer Catalysis (PTC) offers an elegant and powerful solution to this problem. A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another, where the reaction can then proceed efficiently.[1] This methodology provides numerous advantages that align with the principles of modern, sustainable chemistry:

  • Accelerated Reaction Rates: By solubilizing aqueous-phase reactants in the organic phase, PTC dramatically increases reaction rates from hours or days to mere minutes or hours.[1][2]

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and ambient pressure, preserving sensitive functional groups.[3]

  • Elimination of Hazardous Solvents: PTC can reduce or eliminate the need for expensive, anhydrous, or hazardous polar aprotic solvents.[3][4]

  • Enhanced Yields and Purity: The methodology often leads to cleaner reactions with higher yields and fewer byproducts.[3]

  • Cost-Effectiveness and Scalability: The use of catalytic amounts of inexpensive catalysts and simpler procedures makes PTC highly amenable to industrial-scale production.[5]

5-Azoniaspiro[4.4]nonane Bromide: A Structurally Optimized Catalyst

While classic quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are widely used, the unique architecture of 5-azoniaspiro[4.4]nonane bromide offers distinct advantages.

PropertyValueSource
IUPAC Name 5-azoniaspiro[4.4]nonane bromide[6]
CAS Number 16450-38-7[6]
Molecular Formula C₈H₁₆BrN[7]
Molecular Weight 206.13 g/mol [7]
Appearance White to off-white crystalline powder
Melting Point 273°C[7]

The core of its efficacy lies in the spirocyclic nature of the quaternary ammonium cation, 1,1'-spirobipyrrolidinium.[6][8] This structure, where the two pyrrolidine rings share a single nitrogen atom, imparts a rigid, compact, and sterically defined geometry. This can be contrasted with the conformational flexibility of linear tetra-alkyl chains in catalysts like TBAB. This rigidity is hypothesized to influence the catalyst's lipophilicity and the nature of the ion pair it forms with the transported anion, potentially leading to enhanced reactivity of the "naked" anion in the organic phase.

The Catalytic Cycle: A Mechanistic Deep Dive

5-Azoniaspiro[4.4]nonane bromide operates via the well-established Starks' extraction mechanism for phase transfer catalysis.[4] The process can be visualized as a continuous cycle that shuttles anions from the aqueous phase into the organic phase to react with the substrate.

Let's consider a generalized nucleophilic substitution reaction: R-X (Organic Phase) + M⁺Y⁻ (Aqueous Phase) → R-Y + M⁺X⁻

Where:

  • R-X is the organic substrate (e.g., an alkyl halide).

  • M⁺Y⁻ is the inorganic nucleophile salt (e.g., NaCN, NaN₃, KOAc).

  • Q⁺Br⁻ represents 5-azoniaspiro[4.4]nonane bromide.

The catalytic cycle proceeds through the following key steps:

  • Anion Exchange: At the liquid-liquid interface, the catalyst exchanges its bromide anion for the reactant anion (Y⁻) from the aqueous phase, forming a new, lipophilic ion pair (Q⁺Y⁻).

  • Phase Transfer: The lipophilic Q⁺Y⁻ complex is extracted from the interface into the bulk organic phase.

  • Reaction in Organic Phase: Within the organic phase, the anion Y⁻ is poorly solvated and highly reactive (often termed a "naked" anion). It readily reacts with the organic substrate R-X to form the desired product R-Y. The catalyst's original counter-ion (or the leaving group from the substrate) now forms a new ion pair (Q⁺X⁻).

  • Catalyst Regeneration: The catalyst ion pair Q⁺X⁻ migrates back to the interface, ready to exchange its new anion X⁻ for another reactant anion Y⁻, thus completing the cycle.

PTC_Mechanism cluster_Interface Aqueous-Organic Interface cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Interface_Node Interface Aqueous_Reactant M⁺Y⁻ (Nucleophile Salt) Active_Catalyst Q⁺Y⁻ (Active Complex) Aqueous_Reactant->Active_Catalyst 1. Anion Exchange (at interface) Byproduct_Salt M⁺X⁻ (Byproduct) Catalyst_Aqueous Q⁺X⁻ Catalyst_Aqueous->Aqueous_Reactant Catalyst Regeneration Organic_Substrate R-X (Substrate) Product R-Y (Product) Organic_Substrate->Product 3. Nucleophilic Attack Catalyst_Regen Q⁺X⁻ Product->Catalyst_Regen Forms Q⁺X⁻ Active_Catalyst->Organic_Substrate 2. Phase Transfer Catalyst_Regen->Catalyst_Aqueous 4. Return to Interface Workflow start Start setup 1. Assemble Glassware (Flask, Stirrer, Condenser) start->setup charge 2. Charge Reactants (Substrate, Base, Catalyst) setup->charge add_solvents 3. Add Solvents & Reagents (Organic/Aqueous Phases) charge->add_solvents react 4. Heat & Stir Vigorously add_solvents->react monitor 5. Monitor Reaction (TLC / GC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench & Work-up (Cool, Filter/Separate Layers) monitor->workup Reaction Complete extract 7. Extract & Wash (e.g., with Brine) workup->extract dry 8. Dry Organic Layer (e.g., MgSO₄ / Na₂SO₄) extract->dry concentrate 9. Concentrate (Rotary Evaporator) dry->concentrate purify 10. Purify Product (Chromatography / Distillation) concentrate->purify end End purify->end

Sources

Method

Application Notes and Protocols for 5-Azoniaspiro[4.4]nonane Bromide in Solid-State Electrolytes

Foreword: The Imperative for Advanced Solid-State Electrolytes The advancement of next-generation energy storage systems, particularly solid-state batteries, is intrinsically linked to the innovation of the electrolyte....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Advanced Solid-State Electrolytes

The advancement of next-generation energy storage systems, particularly solid-state batteries, is intrinsically linked to the innovation of the electrolyte. Traditional liquid electrolytes, while ubiquitous, present significant safety challenges, including flammability and leakage. Solid-state electrolytes (SSEs) offer a transformative solution, promising enhanced safety, improved energy density, and a wider operational temperature range. Within the diverse landscape of SSEs, solid polymer electrolytes (SPEs) are particularly compelling due to their flexibility, processability, and excellent electrode-electrolyte interfacial contact.

This document provides a comprehensive technical guide on the application of 5-azoniaspiro[4.4]nonane bromide as a novel salt for the formulation of advanced solid polymer electrolytes. The unique spirocyclic architecture of the 5-azoniaspiro[4.4]nonane cation imparts desirable properties, including high thermal and electrochemical stability, which are critical for the development of robust and high-performance solid-state batteries. These application notes are intended for researchers and professionals in materials science and drug development who are at the forefront of electrolyte innovation.

The Strategic Advantage of the 5-Azoniaspiro[4.4]nonane Cation

The 5-azoniaspiro[4.4]nonane cation, also known as 1,1'-spirobipyrrolidinium, possesses a unique structural configuration that distinguishes it from conventional quaternary ammonium salts. Its spirocyclic nature, where the two rings share a central nitrogen atom, introduces conformational rigidity and steric shielding of the positive charge.

Key Physicochemical Properties of 5-Azoniaspiro[4.4]nonane Bromide:

PropertyValueSource
IUPAC Name 5-azoniaspiro[4.4]nonane bromide[1]
Synonyms 1,1'-Spirobipyrrolidinium bromide[1]
CAS Number 16450-38-7[2]
Molecular Formula C₈H₁₆BrN[1]
Molecular Weight 206.13 g/mol [2]
Melting Point 273 °C[2]
Solubility Soluble in water[2]

The enhanced stability of spirocyclic quaternary ammonium cations is a significant advantage in electrolyte formulation. This stability is attributed to the geometric constraints of the fused ring system, which hinders decomposition pathways that are more accessible to non-spirocyclic analogues.

Formulation of PEO-Based Solid Polymer Electrolytes

Poly(ethylene oxide) (PEO) is a widely utilized polymer host for solid electrolytes due to its excellent ability to dissolve salts and its flexible ether linkages that facilitate ion transport. The following protocol details the preparation of a PEO-based solid polymer electrolyte incorporating 5-azoniaspiro[4.4]nonane bromide using the well-established solution casting method.

Materials and Reagents
  • 5-Azoniaspiro[4.4]nonane Bromide (>98.0% purity)

  • Poly(ethylene oxide) (PEO), high molecular weight (e.g., Mw = 600,000 g/mol )

  • Acetonitrile (anhydrous, 99.8%)

  • Teflon Petri dishes

Protocol for Solid Polymer Electrolyte Film Preparation

This protocol is based on the widely used solution casting technique for PEO-based electrolytes.[3][4][5]

  • Drying of Reagents: Dry the 5-azoniaspiro[4.4]nonane bromide and PEO under vacuum at 60°C for 24 hours to eliminate any residual moisture, which can be detrimental to electrolyte performance.[3]

  • Solution Preparation:

    • In a glovebox with a controlled atmosphere (e.g., argon), dissolve a specific amount of 5-azoniaspiro[4.4]nonane bromide in anhydrous acetonitrile.

    • Slowly add the dried PEO to the salt solution while stirring continuously. The ratio of PEO to salt is a critical parameter that influences the ionic conductivity and mechanical properties of the final electrolyte. A common starting point for optimization is an ether oxygen to cation ratio (EO:cation) of 16:1.

    • Continue stirring the mixture at room temperature for 12-24 hours to ensure the complete dissolution of both components and the formation of a homogeneous, viscous solution.[3]

  • Casting of the Electrolyte Film:

    • Pour the homogeneous polymer-salt solution into a Teflon Petri dish. The Teflon surface facilitates the subsequent peeling of the dried film.[5]

    • Allow the solvent to evaporate slowly inside the glovebox at room temperature for at least 48 hours. This slow evaporation helps in the formation of a uniform film.

  • Final Drying and Film Recovery:

    • After the initial solvent evaporation, transfer the Petri dish to a vacuum oven and dry at 60°C for at least 24 hours to remove any remaining solvent.

    • Once completely dry, carefully peel the freestanding solid polymer electrolyte film from the Teflon dish.

    • Store the prepared film in a desiccator or inside the glovebox to prevent moisture absorption.

G cluster_prep Solution Preparation cluster_casting Film Casting & Drying Dry Reagents Dry Reagents Dissolve Salt Dissolve Salt Dry Reagents->Dissolve Salt Anhydrous Acetonitrile Add PEO Add PEO Dissolve Salt->Add PEO Stir Stir Add PEO->Stir 12-24h Cast Solution Cast Solution Stir->Cast Solution Homogeneous Solution Evaporate Solvent Evaporate Solvent Cast Solution->Evaporate Solvent Teflon Dish Vacuum Dry Vacuum Dry Evaporate Solvent->Vacuum Dry 48h at RT Peel Film Peel Film Vacuum Dry->Peel Film 24h at 60°C SPE Film SPE Film Peel Film->SPE Film

Figure 1: Workflow for the preparation of a 5-azoniaspiro[4.4]nonane bromide-based solid polymer electrolyte via solution casting.

Electrochemical Characterization Protocols

The performance of the prepared solid polymer electrolyte must be rigorously evaluated. The following protocols outline the key electrochemical characterization techniques.

Ionic Conductivity Measurement

Ionic conductivity is a crucial parameter that determines the rate capability of a battery. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).

  • Cell Assembly:

    • Cut a circular disk of the solid polymer electrolyte film.

    • Sandwich the electrolyte disk between two ion-blocking electrodes (e.g., stainless steel or gold) of a known area.

    • Assemble the components in a Swagelok-type cell or a coin cell.

  • EIS Measurement:

    • Place the assembled cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature for at least 30 minutes.

    • Perform EIS measurements over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis:

    • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the impedance spectrum with the real axis on a Nyquist plot.

    • Calculate the ionic conductivity (σ) using the following equation: σ = t / (Rb * A) where 't' is the thickness of the electrolyte film and 'A' is the area of the electrode.[6]

Electrochemical Stability Window (ESW) Determination

The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition.

  • Cell Assembly:

    • Assemble a cell with the solid polymer electrolyte sandwiched between a working electrode (e.g., stainless steel) and a reference/counter electrode (e.g., lithium metal).

  • Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV):

    • Perform LSV by sweeping the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 5-6 V vs. Li/Li⁺) to determine the anodic stability limit. The onset of a significant increase in current indicates electrolyte oxidation.

    • Similarly, sweep the potential to a low voltage (e.g., -0.5 V vs. Li/Li⁺) to determine the cathodic stability limit.

    • The ESW is the voltage range between the anodic and cathodic decomposition potentials.[7][8]

Cation Transference Number (t+) Measurement

The cation transference number represents the fraction of the total ionic current carried by the cations. A high transference number is desirable to minimize concentration polarization during battery operation.

  • Cell Assembly:

    • Assemble a symmetric cell with the solid polymer electrolyte between two non-blocking electrodes (e.g., lithium metal).

  • Combined DC Polarization and AC Impedance Measurement:

    • Measure the initial impedance of the cell (Rb, initial).

    • Apply a small DC voltage (ΔV, e.g., 10-20 mV) across the cell and monitor the current until it reaches a steady state (Iss).

    • Measure the impedance again at the steady state to obtain the steady-state bulk resistance (Rb, ss).

  • Calculation:

    • The cation transference number can be calculated using the Bruce-Vincent-Evans equation: t+ = Iss * Rb, ss / (ΔV - Iss * Rb, initial)

    • This method combines chronoamperometry with EIS for a more accurate determination.[9][10][11]

G cluster_conductivity Ionic Conductivity (EIS) cluster_esw Electrochemical Stability (LSV/CV) cluster_transference Transference Number Assemble SS|SPE|SS Cell Assemble SS|SPE|SS Cell Measure Impedance Measure Impedance Assemble SS|SPE|SS Cell->Measure Impedance Calculate σ Calculate σ Measure Impedance->Calculate σ Assemble Li|SPE|SS Cell Assemble Li|SPE|SS Cell Sweep Potential Sweep Potential Assemble Li|SPE|SS Cell->Sweep Potential Determine ESW Determine ESW Sweep Potential->Determine ESW Assemble Li|SPE|Li Cell Assemble Li|SPE|Li Cell Measure Initial EIS Measure Initial EIS Assemble Li|SPE|Li Cell->Measure Initial EIS DC Polarization DC Polarization Measure Initial EIS->DC Polarization Measure Final EIS Measure Final EIS DC Polarization->Measure Final EIS Calculate t+ Calculate t+ Measure Final EIS->Calculate t+

Figure 2: Workflow for the electrochemical characterization of the solid polymer electrolyte.

Expected Performance and Causality

While specific experimental data for PEO-based SPEs with 5-azoniaspiro[4.4]nonane bromide is emerging, the following performance characteristics can be anticipated based on the properties of the constituent materials:

  • Ionic Conductivity: PEO-based SPEs typically exhibit ionic conductivities in the range of 10⁻⁵ to 10⁻³ S/cm at elevated temperatures (60-80°C) and around 10⁻⁶ S/cm at room temperature.[1][12] The dissociation of the 5-azoniaspiro[4.4]nonane bromide in the PEO matrix will be a key factor. The relatively large size of the spirocyclic cation may influence the segmental motion of the PEO chains, which is a primary mechanism for ion transport.

  • Electrochemical Stability: The inherent stability of the 5-azoniaspiro[4.4]nonane cation is expected to contribute to a wide electrochemical stability window, potentially exceeding 4.5 V vs. Li/Li⁺. This is a significant advantage over some traditional lithium salts and polymer backbones that can decompose at high voltages.

  • Interfacial Stability: The compatibility of the PEO matrix with lithium metal anodes is a known challenge. The formation of a stable solid electrolyte interphase (SEI) is crucial for long-term cycling. The composition of this SEI will be influenced by the presence of the 5-azoniaspiro[4.4]nonane bromide.

Self-Validating System: The combination of these electrochemical characterization techniques provides a self-validating system. For instance, a high ionic conductivity should be supported by a low degree of crystallinity in the PEO matrix (as determined by techniques like XRD or DSC). A wide electrochemical stability window from LSV should correlate with stable cycling performance in a full cell configuration.

Conclusion and Future Outlook

5-Azoniaspiro[4.4]nonane bromide presents a promising avenue for the development of novel solid polymer electrolytes. Its inherent stability, combined with the well-established properties of PEO, offers a platform for creating safer and more reliable solid-state batteries. Further research should focus on optimizing the salt concentration, exploring the use of plasticizers or inorganic fillers to enhance room temperature ionic conductivity, and conducting long-term cycling tests in full-cell configurations to validate the practical performance of these innovative electrolytes. The protocols outlined in this document provide a robust framework for initiating such investigations.

References

  • PubChem. 5-Azoniaspiro[4.4]nonane Bromide. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Azoniaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • ACS Applied Energy Materials. Anion Exchange Membranes Incorporating Multi N-Spirocyclic Quaternary Ammonium Cations via Ultraviolet-Initiated Polymerization for Zinc Slurry-Air Flow Batteries. [Link]

  • ResearchGate. Electrochemical Methods of Transference Number Determination for Polymer Electrolyte Systems: A Comparative Study. [Link]

  • MDPI. Promotion of Ionic Conductivity of PEO-Based Solid Electrolyte Using Ultrasonic Vibration. [Link]

  • MDPI. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. [Link]

  • MDPI. Study of Anion Exchange Membrane Properties Incorporating N-spirocyclic Quaternary Ammonium Cations and Aqueous Organic Redox Flow Battery Performance. [Link]

  • ResearchGate. Ionic conduction in PEO–PAN blend polymer electrolytes. [Link]

  • ResearchGate. Preparation of efficient and eco‐friendly solid polymer electrolyte based on anionic polyurethane dispersion, polyethylene oxide, and halloysite nanotube. [Link]

  • RSC Publishing. Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. [Link]

  • MDPI. Promotion of Ionic Conductivity of PEO-Based Solid Electrolyte Using Ultrasonic Vibration. [Link]

  • MDPI. All Solid Polymer Electrolytes for Lithium Batteries. [Link]

  • ResearchGate. Ternary polymer electrolytes containing pyrrolidinium-based polymeric ionic liquids for lithium batteries. [Link]

  • International Journal of Electrochemical Science. A Review: Ionic Conductivity of Solid Polymer Electrolyte Based Polyethylene Oxide. [Link]

  • MDPI. Development on Solid Polymer Electrolytes for Electrochemical Devices. [Link]

  • Effect of poly(ethylene oxide) on ionic conductivity and electrochemical properties of poly(vinylidenefluoride) based polymer gel electrolytes. [Link]

  • ResearchGate. Solution casting for polymer electrolyte? [Link]

  • ResearchGate. Structural and ionic conductivity characterization of PEO:MC-NH4I proton-conducting polymer blend electrolytes based films. [Link]

  • MDPI. Thermal and Electrochemical Properties of Solid Polymer Electrolytes Prepared via Lithium Salt-Catalyzed Epoxide Ring Opening Polymerization. [Link]

  • ACS Applied Materials & Interfaces. Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer. [Link]

  • PMC. Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer. [Link]

  • Frontiers. Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor film quality in perovskites containing 5-azoniaspiro[4.4]nonane Bromide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perovskite films containing 5-azoniaspiro[4.4]nonane Bromide (ASNBr). This guide provides in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perovskite films containing 5-azoniaspiro[4.4]nonane Bromide (ASNBr). This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high-quality, uniform films for your applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 5-azoniaspiro[4.4]nonane Bromide (ASNBr) in perovskite films?

A1: 5-azoniaspiro[4.4]nonane Bromide, a hygroscopic organic halide salt, is primarily incorporated into perovskite precursor solutions to improve the structural and electrical integrity of the resulting thin films.[1] Its key functions are believed to include:

  • Defect Passivation: The bromide ions can help to passivate halide vacancy defects, which are common in perovskite crystals.[2] The organic cation may also interact with and passivate other surface defects.

  • Crystal Growth Modulation: ASNBr can influence the nucleation and growth of perovskite crystals, potentially leading to larger grain sizes and reduced grain boundaries.[3]

  • Enhanced Stability: By reducing defects and improving film morphology, ASNBr can contribute to the overall stability of the perovskite film against environmental factors like moisture.[4]

Q2: My perovskite film appears hazy or cloudy. What could be the cause?

A2: A hazy appearance often indicates poor film morphology, such as high surface roughness or the presence of scattering centers like small crystallites or pinholes. This can be caused by several factors, including:

  • Suboptimal Annealing: Incorrect annealing temperature or duration can lead to incomplete crystallization or the formation of undesirable phases.[5][6]

  • Precursor Solution Instability: The precursor solution may have degraded or contain impurities.

  • Spin-coating Parameters: Incorrect spin-coating speeds or durations can result in a non-uniform film.

Q3: I am observing a high density of pinholes in my film. How can I address this?

A3: Pinholes are a common issue in perovskite films and can be detrimental to device performance.[7] They often arise from:

  • Rapid Solvent Evaporation: If the solvent evaporates too quickly during spin-coating, it can lead to the formation of voids in the film.

  • Low Precursor Concentration: A dilute precursor solution may not provide enough material to form a continuous film.

  • Contaminated Substrate: Dust or other particulates on the substrate can disrupt film formation.

In-Depth Troubleshooting Guides

Issue 1: Poor Film Uniformity and Presence of Pinholes

Poor film uniformity and the presence of pinholes are critical defects that can significantly compromise the performance of perovskite-based devices. These issues often stem from challenges in controlling the crystallization process.

Causality: The rapid crystallization of perovskite materials can lead to the formation of a non-continuous film with voids or pinholes. 5-azoniaspiro[4.4]nonane Bromide is added to modulate this process; however, its effectiveness is highly dependent on other experimental parameters.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor film uniformity and pinholes.

Experimental Protocols:

1. Precursor Solution Preparation and Quality Control:

  • Protocol:

    • Ensure all precursor materials, including ASNBr and lead halides, are of high purity (≥99.99%). Impurities in precursors like lead(II) iodide can impede the formation of precursor prenucleation clusters.[8]

    • Prepare the precursor solution in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to moisture and oxygen.

    • Filter the precursor solution through a 0.22 µm PTFE syringe filter before use to remove any particulates.

    • Use freshly prepared solutions, as they can degrade over time.

2. Spin-Coating Parameter Optimization:

  • Rationale: The spin-coating process determines the initial thickness and uniformity of the wet film. The final spin speed, in particular, affects the rate of solvent evaporation.

  • Protocol:

    • Start with a two-step spin-coating program. For example: 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.

    • If pinholes are still present, try reducing the final spin speed (e.g., to 3000 rpm) to slow down solvent evaporation and allow for better film formation.

    • Conversely, if the film is too thick and uneven, a slight increase in the final spin speed or duration might be necessary.

Issue 2: Small Grain Size and High Density of Grain Boundaries

The size of the crystalline grains in a perovskite film is crucial. Smaller grains lead to a higher density of grain boundaries, which can act as sites for charge recombination and degradation initiation.[9]

Causality: The nucleation and growth kinetics dictate the final grain size. ASNBr is intended to promote grain growth, but this can be counteracted by factors that favor rapid nucleation, such as a fast annealing process.

Troubleshooting Workflow:

Caption: Workflow for addressing small perovskite grain size.

Experimental Protocols:

1. Thermal Annealing Optimization:

  • Rationale: The annealing step provides the thermal energy required for crystal growth. Higher temperatures and longer durations generally lead to larger grains, but excessive heat can cause degradation.[6]

  • Protocol:

    • Establish a baseline annealing temperature and time (e.g., 100 °C for 10 minutes).

    • Systematically increase the annealing temperature in increments of 10 °C, while keeping the duration constant. Analyze the grain size at each step using Scanning Electron Microscopy (SEM).

    • Once the optimal temperature is found, vary the annealing duration (e.g., from 5 to 20 minutes) to further refine the process.

ParameterRangeEffect on Grain Size
Annealing Temperature80 - 150 °CHigher temperatures generally increase grain size, but can cause degradation above a certain threshold.
Annealing Duration5 - 30 minLonger durations can promote grain growth, but may also lead to phase segregation.

2. Solvent Annealing:

  • Rationale: Introducing a solvent vapor during the annealing process can slow down the crystallization, allowing for the formation of larger, more ordered crystals.[10]

  • Protocol:

    • Place the spin-coated substrate in a covered petri dish.

    • Introduce a small amount (a few microliters) of a suitable solvent (e.g., DMF, DMSO) onto a separate piece of glass within the petri dish, ensuring it does not touch the perovskite film.

    • Anneal the substrate on a hotplate at the optimized temperature. The solvent vapor will create a saturated atmosphere, slowing down the perovskite crystallization.

Issue 3: High Surface Roughness

A smooth perovskite film is essential for forming a good interface with adjacent layers in a device. High surface roughness can lead to poor charge extraction and device instability.

Causality: Surface roughness is often a consequence of uncontrolled crystal growth, where some grains grow much larger than others, or the presence of incomplete crystallization.

Troubleshooting Workflow:

Caption: Troubleshooting guide for high surface roughness in perovskite films.

Experimental Protocols:

1. Anti-Solvent Quenching:

  • Rationale: The rapid introduction of a solvent in which the perovskite precursors are insoluble (an "anti-solvent") during the spin-coating process can induce rapid and uniform nucleation, leading to a smoother film.

  • Protocol:

    • During the final, high-speed step of the spin-coating process, dispense a small volume (e.g., 100 µL) of an anti-solvent such as chlorobenzene or toluene onto the center of the spinning substrate.

    • Continue spinning for the remainder of the programmed time to dry the film.

    • Proceed immediately to the annealing step.

Anti-SolventBoiling Point (°C)Notes
Chlorobenzene132Commonly used, effective for many perovskite compositions.
Toluene111Lower boiling point, may evaporate more quickly.

2. Stoichiometric Tuning of ASNBr:

  • Rationale: The concentration of ASNBr can influence the crystallization kinetics. An optimal concentration exists where it effectively passivates defects and promotes uniform grain growth without introducing secondary phases or disrupting the crystal lattice.

  • Protocol:

    • Prepare a series of precursor solutions with varying molar percentages of ASNBr relative to the lead halide (e.g., 0.5%, 1%, 2%, 5%).

    • Fabricate films from each solution using the optimized spin-coating and annealing parameters.

    • Characterize the surface roughness of each film using Atomic Force Microscopy (AFM) to identify the optimal ASNBr concentration. A lower root-mean-square (RMS) roughness indicates a smoother film.[11]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). High-Performance Perovskite Solar Cells: The Essential Role of 5-Azoniaspiro[4.4]nonane Iodide.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Azoniaspiro[4.4]nonane Bromide.
  • ResearchGate. (n.d.). Optimization of annealing temperature for perovskite films.
  • PMC. (n.d.). Defects and Defect Passivation in Perovskite Solar Cells.
  • Energy & Environmental Science. (n.d.). Ultrafast laser-annealing of perovskite films for efficient perovskite solar cells.
  • ResearchGate. (n.d.). Summarized RMS Roughness of Perovskite Films.
  • RSC Publishing. (2022). Review of defect engineering in perovskites for photovoltaic application.
  • ResearchGate. (n.d.). Effects of Li⁺, Na⁺, K⁺, and Rb⁺ ions on the grain growth.
  • MDPI. (n.d.). Annealing Engineering in the Growth of Perovskite Grains.
  • Emerald Publishing. (n.d.). Defects and passivation in perovskite solar cells.
  • Energy & Environmental Science. (n.d.). Pinhole-free perovskite films for efficient solar modules.
  • MDPI. (2024). The Effect of Component Defects on the Performance of Perovskite Devices.
  • PubChem. (n.d.). 5-Azoniaspiro[4.4]nonane Bromide.
  • International Journal of Minerals, Metallurgy and Materials. (n.d.). Omnidirectional annealing process for scalable perovskite films.
  • Journal of Crystal Growth. (2025). Journal of Crystal Growth.
  • PubMed. (2015). Improved Crystallization of Perovskite Films by Optimized Solvent Annealing.

Sources

Optimization

Technical Support Center: Optimizing 5-Azoniaspiro[4.4]nonane Bromide Concentration in Zeolite Synthesis

Welcome to the technical support center for zeolite synthesis utilizing 5-azoniaspiro[4.4]nonane bromide (referred to herein as C5-ASN) as an Organic Structure-Directing Agent (OSDA). This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for zeolite synthesis utilizing 5-azoniaspiro[4.4]nonane bromide (referred to herein as C5-ASN) as an Organic Structure-Directing Agent (OSDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical guidance for optimizing your experimental conditions. Our approach is rooted in a deep understanding of the causal relationships between synthesis parameters and the final zeolite product's properties.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of C5-ASN in zeolite synthesis.

Q1: What is the primary role of 5-azoniaspiro[4.4]nonane bromide in zeolite synthesis?

A1: 5-Azoniaspiro[4.4]nonane bromide acts as an Organic Structure-Directing Agent (OSDA). Its cationic organic structure becomes encapsulated within the forming aluminosilicate framework, directing the assembly of silica and alumina tetrahedra into a specific topology.[1] C5-ASN is particularly effective in directing the formation of zeolites with the CHA (Chabazite) framework, such as SSZ-13. The size, shape, and charge distribution of the C5-ASN cation are crucial for stabilizing the cages and channels characteristic of the CHA structure during crystallization.

Q2: What is a typical starting concentration range for C5-ASN in a synthesis gel?

A2: A typical starting point for the molar ratio of C5-ASN to silica (C5-ASN/SiO₂) in the synthesis gel for CHA-type zeolites is in the range of 0.05 to 0.20. However, the optimal concentration is highly dependent on other synthesis parameters, including the Si/Al ratio, the type and concentration of alkali metal cations (e.g., Na⁺, K⁺), the water content, and the crystallization temperature and time.[2][3] It is always recommended to perform a systematic study to determine the optimal concentration for your specific system.

Q3: How does the concentration of C5-ASN generally affect the final zeolite product?

A3: The concentration of C5-ASN can significantly influence several key properties of the final zeolite product:

  • Phase Purity: The concentration of C5-ASN is a critical factor in phase selectivity. At optimal concentrations, it promotes the formation of the desired CHA phase. Deviations from this optimum can lead to the formation of competing, undesired zeolite phases (like MER-type zeolites) or amorphous material.

  • Crystallinity: An adequate concentration of C5-ASN is necessary to template the zeolite structure effectively, leading to high crystallinity. Both insufficient and excessive concentrations can result in poorly crystalline or amorphous products.

  • Crystal Size and Morphology: The OSDA concentration can influence the nucleation and growth rates of zeolite crystals.[4] Generally, higher OSDA concentrations can lead to a higher nucleation rate, resulting in smaller crystal sizes. The morphology of the crystals can also be affected.[5]

  • Synthesis Time: The concentration of the OSDA can impact the crystallization kinetics. An optimized concentration can accelerate the crystallization process, while a suboptimal concentration may lead to longer synthesis times or incomplete crystallization.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Problem 1: My final product is mostly amorphous, with very low crystallinity.

  • Q: I've followed a published protocol, but my XRD pattern shows a broad "hump" characteristic of amorphous material and very weak zeolite peaks. What could be the cause?

    A: The formation of an amorphous product is a common issue in zeolite synthesis and can be attributed to several factors related to the C5-ASN concentration and overall gel chemistry.

    • Causality: Zeolite crystallization is a delicate balance between nucleation and crystal growth from a complex aluminosilicate gel.[6] If the concentration of C5-ASN is too low, there may not be enough template molecules to effectively organize the inorganic species into a crystalline framework, leading to the precipitation of a disordered, amorphous phase. Conversely, an excessively high concentration of C5-ASN can sometimes inhibit crystallization by overly stabilizing the precursor species in the solution, preventing their organization into a crystal lattice.

    • Troubleshooting Steps:

      • Verify C5-ASN Concentration: Double-check your calculations for the C5-ASN/SiO₂ ratio. Ensure the C5-ASN used is of high purity and has been stored correctly, as it can be hygroscopic.

      • Systematic Variation of C5-ASN: Perform a series of experiments where you systematically vary the C5-ASN/SiO₂ ratio. A good starting point is to create a gradient of concentrations around the originally intended value (e.g., 0.05, 0.10, 0.15, 0.20).

      • Check Alkalinity: The alkalinity of the synthesis gel (OH⁻/SiO₂ ratio) is crucial. If the alkalinity is too low, the silica and alumina sources may not dissolve sufficiently to participate in the crystallization process. If it's too high, it can lead to the formation of dense, non-zeolitic phases. The interplay between alkalinity and OSDA concentration is critical.

      • Aging Time and Temperature: Consider adjusting the aging time and temperature of the gel before hydrothermal synthesis. Aging allows for the formation of zeolite precursor species. Experiment with aging at room temperature or a slightly elevated temperature for 12-24 hours.

Problem 2: I have a crystalline product, but it's the wrong zeolite phase (e.g., MER instead of CHA).

  • Q: My XRD pattern shows sharp peaks, but they don't match the pattern for the desired CHA-type zeolite. How can I promote the formation of the correct phase?

    A: Phase selectivity is a common challenge in zeolite synthesis, and the C5-ASN concentration plays a pivotal role in directing the formation of a specific framework.

    • Causality: Different zeolite topologies have different framework densities and cage structures. The C5-ASN cation has a specific size and shape that fits optimally within the cages of the CHA framework, thus stabilizing its formation over other competing phases like MER.[7] The concentration of the OSDA influences the thermodynamic and kinetic landscape of the crystallization process, tipping the balance towards one phase over another. The presence and type of alkali metal cations also strongly influence phase selectivity.[8][9]

    • Troubleshooting Steps:

      • Adjust C5-ASN Concentration: The formation of a competing phase is a strong indicator that the C5-ASN concentration is outside the optimal window for CHA formation. A systematic variation of the C5-ASN/SiO₂ ratio is the most direct way to address this. It is possible that a slightly higher or lower concentration will favor the CHA phase.

      • Modify Alkali Metal Cation Content: The type and concentration of alkali metal cations (Na⁺, K⁺) in your synthesis gel can have a profound effect on phase selectivity.[10] For CHA synthesis, a combination of Na⁺ and K⁺ is often used. Try adjusting the Na⁺/K⁺ ratio in your synthesis gel. In some systems, the complete replacement of one cation with another can lead to a different zeolite phase.

      • Vary the Si/Al Ratio: The Si/Al ratio of your gel can also influence which zeolite phase is most stable. Synthesizing a series of gels with slightly different Si/Al ratios while keeping the C5-ASN/SiO₂ ratio constant can help identify the compositional space that favors CHA formation.[11]

Problem 3: My CHA zeolite has very small/large crystals, and I need to control the crystal size.

  • Q: The synthesized CHA zeolite is highly crystalline, but the crystal size is not suitable for my application. How can I tune the crystal size by adjusting the C5-ASN concentration?

    A: Controlling the crystal size of zeolites is crucial for many applications, particularly in catalysis and separations. The C5-ASN concentration is a key parameter for this.

    • Causality: The final crystal size is a result of the interplay between nucleation and crystal growth rates. A high nucleation rate relative to the growth rate leads to a large number of small crystals. Conversely, a lower nucleation rate allows for the growth of larger crystals. The concentration of C5-ASN directly influences the nucleation rate.[4]

    • Troubleshooting Steps:

      • To Decrease Crystal Size: Increase the C5-ASN/SiO₂ ratio. A higher concentration of the OSDA tends to promote the formation of more crystal nuclei, leading to a larger population of smaller crystals.

      • To Increase Crystal Size: Decrease the C5-ASN/SiO₂ ratio. A lower OSDA concentration can reduce the nucleation rate, allowing the existing nuclei to grow larger. Be cautious not to decrease the concentration too much, as this could lead to low crystallinity or the formation of competing phases.

      • Adjust Synthesis Temperature and Time: Lowering the synthesis temperature can slow down both nucleation and growth, often favoring the formation of larger, more well-defined crystals. Conversely, a higher temperature can accelerate crystallization but may lead to smaller crystals.

      • Seeding: Introducing a small amount of pre-synthesized CHA crystals (seeds) into the synthesis gel can provide nucleation sites and promote the growth of larger crystals with a more uniform size distribution.

Advanced Optimization Strategy: Systematic Variation of C5-ASN Concentration

To systematically optimize the concentration of C5-ASN for the synthesis of a phase-pure, highly crystalline CHA-type zeolite with a target crystal size, a methodical experimental approach is required.

Experimental Protocol: Systematic Variation of C5-ASN/SiO₂ Ratio

This protocol outlines a method for preparing a series of zeolite synthesis gels with varying C5-ASN concentrations.

1. Stock Solution Preparation:

  • Silica Source: Prepare a solution of your chosen silica source (e.g., colloidal silica, tetraethyl orthosilicate).

  • Alumina Source: Prepare a solution of your chosen alumina source (e.g., sodium aluminate, aluminum hydroxide).

  • Alkali Hydroxide Solution: Prepare a solution of NaOH and/or KOH of known concentration.

  • C5-ASN Solution: Prepare a stock solution of 5-azoniaspiro[4.4]nonane bromide in deionized water.

2. Synthesis Gel Preparation (Example for one composition):

  • In a polypropylene container, combine the required amounts of the alkali hydroxide solution and the alumina source. Stir until a clear solution is obtained.

  • Add the C5-ASN solution to the aluminate solution and stir.

  • Slowly add the silica source to the mixture while stirring vigorously to ensure homogeneity.

  • Continue stirring for a designated "aging" period (e.g., 1-24 hours) at a specific temperature (e.g., room temperature).

3. Systematic Variation:

  • Prepare a series of synthesis gels, keeping the molar ratios of SiO₂, Al₂O₃, NaOH, KOH, and H₂O constant, while systematically varying the molar ratio of C5-ASN. An example series is shown in the table below.

Experiment IDSiO₂ (moles)Al₂O₃ (moles)NaOH (moles)H₂O (moles)C5-ASN (moles)C5-ASN/SiO₂ Ratio
ZS-C5-011.00.050.4400.050.05
ZS-C5-021.00.050.4400.100.10
ZS-C5-031.00.050.4400.150.15
ZS-C5-041.00.050.4400.200.20

4. Hydrothermal Synthesis:

  • Transfer each synthesis gel to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclaves in an oven at a specific temperature (e.g., 160 °C) for a set duration (e.g., 72 hours).

  • After crystallization, quench the autoclaves in cold water.

5. Product Recovery and Characterization:

  • Filter the solid product and wash thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry the product overnight at 100 °C.

  • Characterize the products using Powder X-Ray Diffraction (PXRD) to determine the phase purity and crystallinity, and Scanning Electron Microscopy (SEM) to analyze the crystal size and morphology.

Data Presentation and Interpretation

The results from the systematic variation can be summarized in a table to easily compare the outcomes.

C5-ASN/SiO₂ Ratio Phase(s) Identified (PXRD) Relative Crystallinity (%) Average Crystal Size (SEM) Morphology
0.05Amorphous + CHA (minor)~20N/AIrregular aggregates
0.10CHA (pure)95~1-2 µmCubic
0.15CHA (pure)100~0.5-1 µmIntergrown cubes
0.20CHA + MER (trace)90~0.3-0.5 µmSmall spheroidal aggregates

Visualizing the Optimization Workflow

The following diagrams illustrate the logical relationships in troubleshooting and optimizing C5-ASN concentration in zeolite synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Causal Analysis cluster_solution Solution Pathway cluster_outcome Desired Outcome Problem Initial Synthesis Outcome (e.g., Amorphous, Wrong Phase) Cause1 Incorrect C5-ASN Concentration Problem->Cause1 Cause2 Suboptimal Gel Chemistry (Si/Al, OH) Problem->Cause2 Cause3 Inappropriate Synthesis Conditions (T, t) Problem->Cause3 Sol1 Systematically Vary C5-ASN/SiO₂ Ratio Cause1->Sol1 Sol2 Adjust Si/Al and/or OH⁻/SiO₂ Ratios Cause2->Sol2 Sol3 Modify Temperature and/or Time Cause3->Sol3 Outcome Phase-Pure, Highly Crystalline Zeolite with Target Properties Sol1->Outcome Primary Optimization Parameter Sol2->Outcome Sol3->Outcome

Caption: Troubleshooting workflow for zeolite synthesis.

Optimization_Cycle Design Step 1: Design Experiments - Vary C5-ASN/SiO₂ ratio - Keep other parameters constant Synthesize Step 2: Synthesize Samples - Prepare gels - Hydrothermal treatment Design->Synthesize Characterize Step 3: Characterize Products - PXRD for phase & crystallinity - SEM for size & morphology Synthesize->Characterize Analyze Step 4: Analyze Results - Compare data to target - Identify optimal C5-ASN range Characterize->Analyze Analyze->Design Iterate to Refine

Caption: Iterative cycle for optimizing C5-ASN concentration.

References

  • Gómez-Hortigüela, L. (2018). Introduction to the Zeolite Structure-Directing Phenomenon by Organic Species. IntechOpen. Available at: [Link]

  • Cundy, C. S., & Cox, P. A. (2003). The Hydrothermal Synthesis of Zeolites: History and Development from the Earliest Days to the Present Time. Chemical Reviews, 103(3), 663–702. Available at: [Link]

  • Moliner, M., Cantín, Á., Sastre, G., & Corma, A. (2008). Synthesis of high silica CHA zeolites with controlled Si/Al ratio. Studies in Surface Science and Catalysis, 174, 265–268. Available at: [Link]

  • Zones, S. I., & Davis, M. E. (2016). Zeolite and Molecular Sieve Synthesis. In Handbook of Solid State Chemistry (pp. 1-52). Wiley-VCH. Available at: [Link]

  • Ren, L., Li, L., Cychosz, K. A., & Thommes, M. (2012). The role of mixed alkali metal cations on the formation of nanosized CHA zeolite from colloidal precursor suspension. Journal of the American Chemical Society, 134(4), 2056–2065. Available at: [Link]

  • Martínez, C., & Corma, A. (2011). Inorganic molecular sieves: preparation, modification and industrial application in catalytic processes. Coordination Chemistry Reviews, 255(13-14), 1558-1580. Available at: [Link]

  • Larlus, O., & Valtchev, V. (2016). Controlling Crystal Morphology of Anisotropic Zeolites with Elemental Composition. Crystal Growth & Design, 16(1), 443-449. Available at: [Link]

  • Van Tendeloo, L., Gobechiya, E., Breynaert, E., Martens, J. A., & Kirschhock, C. E. (2013). Alkaline cations directing the transformation of FAU zeolites into five different framework types. Chemical Communications, 49(89), 10525-10527. Available at: [Link]

  • PubChem. (n.d.). 5-Azoniaspiro[4.4]nonane bromide. National Center for Biotechnology Information. Available at: [Link]

  • Sazama, P., et al. (2022). Controlling the competitive growth of zeolite phases without using an organic structure-directing agent. Synthesis of Al-rich *BEA zeolite. Microporous and Mesoporous Materials, 333, 111726. Available at: [Link]

  • Muraoka, K., et al. (2022). A priori control of zeolite phase competition and intergrowth with high-throughput simulations. Science, 375(6582), 759-765. Available at: [Link]

  • Tsunoji, N., et al. (2017). CHA-Type Zeolite Prepared by Interzeolite Conversion Method Using FAU and LTL-Type Zeolite: Effect of the Raw Materials on the Crystallization Mechanism, and Physicochemical and Catalytic Properties. Materials, 10(11), 1298. Available at: [Link]

  • Rimer, J. D. (2021). Manipulation of Amorphous Precursors to Enhance Zeolite Nucleation. Faraday Discussions, 230, 9-27. Available at: [Link]

  • Gackowski, M. R., et al. (2024). Effect of Cation Exchange on the Kinetics of Thermal Amorphization of Zeolite X. Glass Europe. Available at: [Link]

  • Zhang, X., et al. (2018). Highly crystalline mesoporous SSZ-13 zeolite obtained via controlled post-synthetic treatment. RSC Advances, 8(71), 40561-40569. Available at: [Link]

  • Dusselier, M., et al. (2020). Effects of Sodium-to-OSDA Ratio in the Synthesis Gel on SSZ-39 Formation and Material Properties. Catalysts, 10(8), 882. Available at: [Link]

  • Li, Y., et al. (2021). Embryonic zeolite-assisted synthesis of SSZ-13 with superior efficiency and their excellent catalytic performance. Journal of Materials Chemistry A, 9(27), 15238-15245. Available at: [Link]

  • Davis, T. M., et al. (2020). Split Syntheses: Introducing Bottom-Up Control over Aluminum in SSZ-13 and ZSM-5 Zeolites. Chemistry of Materials, 32(15), 6447–6460. Available at: [Link]

  • Wang, C., et al. (2019). Efficient synthesis of high silica SSZ-13 zeolite via a steam-assisted crystallization process. Reaction Kinetics, Mechanisms and Catalysis, 128(1), 221-233. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Mixed-Halide Perovskites with 5-Azoniaspiro[4.4]nonane Bromide (ASNBr)

Welcome to the technical support center for the application of 5-azoniaspiro[4.4]nonane Bromide (ASNBr) in mixed-halide perovskite systems. This guide is designed for researchers, scientists, and professionals in materia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 5-azoniaspiro[4.4]nonane Bromide (ASNBr) in mixed-halide perovskite systems. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working to overcome the challenge of phase segregation in perovskite-based optoelectronic devices. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work.

Introduction to Phase Segregation in Mixed-Halide Perovskites

Mixed-halide perovskites, with their tunable bandgaps, are promising materials for high-efficiency tandem solar cells and light-emitting diodes (LEDs). However, a significant obstacle to their widespread application is photo-induced phase segregation. Under illumination, these materials can de-mix into iodide-rich and bromide-rich domains, which adversely affects their electronic properties and limits device performance and stability.[1] Various strategies, including compositional engineering and the use of additives, have been explored to mitigate this issue.[1][2]

This guide focuses on the use of a specific additive, 5-azoniaspiro[4.4]nonane bromide (ASNBr), as a potential solution to enhance the stability of mixed-halide perovskite films. While direct research on ASNBr is emerging, we draw upon established principles of perovskite stabilization and analogous compounds to provide a comprehensive support resource. The related compound, 5-azoniaspiro[4.4]nonane iodide, is known to be a critical component for ensuring the structural integrity and favorable electrical properties of perovskite films.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of ASNBr in mixed-halide perovskite formulations.

Q1: What is 5-azoniaspiro[4.4]nonane bromide (ASNBr) and why is it used in perovskite research?

A1: 5-Azoniaspiro[4.4]nonane bromide (ASNBr) is a spirocyclic quaternary ammonium salt. Its molecular structure features a central nitrogen atom shared by two fused five-membered rings. In the context of perovskite research, it is investigated as an additive to the precursor solution to improve the quality and stability of the resulting perovskite thin films. The rationale for its use is based on the hypothesis that the bulky and stable spiro-cation can influence crystal growth, passivate defects, and suppress ion migration, thereby preventing phase segregation.

Q2: What is the proposed mechanism by which ASNBr prevents phase segregation?

A2: While the precise mechanism is a subject of ongoing research, the stabilizing effect of ASNBr is believed to stem from a combination of factors:

  • Steric Hindrance: The bulky spiro-cation may incorporate at the grain boundaries or on the surface of the perovskite crystals, creating a physical barrier that hinders the migration of halide ions.

  • Defect Passivation: The bromide ions from ASNBr can help to fill bromide vacancies in the perovskite lattice, which are known to be pathways for ion migration. The ASN+ cation may also passivate surface defects.

  • Lattice Strain Modulation: The incorporation of the large ASN+ cation could induce compressive strain in the perovskite lattice, which can increase the energy barrier for halide migration and phase segregation.

Q3: What are the key differences between using ASNBr and other common additives?

A3: Compared to smaller, more mobile organic cations often used as additives, the spirocyclic structure of ASN+ offers greater rigidity and thermal stability. This could translate to longer-term stability of the perovskite film under operational stress. Unlike some additives that can be volatile and escape the film during annealing, the ionic nature of ASNBr suggests it will remain integrated within the film.

Q4: Are there any safety precautions I should take when handling ASNBr?

A4: Yes, 5-Azoniaspiro[4.4]nonane Bromide is a chemical that requires careful handling. It can cause skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the solid powder or its solutions. Work in a well-ventilated area or a fume hood.

Troubleshooting Guide

This section provides solutions to common problems encountered during the fabrication and characterization of mixed-halide perovskite films incorporating ASNBr.

Problem Possible Causes Troubleshooting Steps
Poor film quality (pinholes, low coverage) 1. Incomplete dissolution of ASNBr in the precursor solution. 2. Incompatible solvent system. 3. Sub-optimal spin-coating parameters.1. Ensure complete dissolution of all precursors, including ASNBr, by gentle heating and stirring. 2. Experiment with co-solvents (e.g., a DMF/DMSO mixture) to improve solubility. 3. Optimize spin-coating speed and duration. A two-step program (slow ramp followed by a high-speed step) can often improve film uniformity.
Persistent phase segregation (observed in PL or XRD) 1. Insufficient concentration of ASNBr. 2. Inadequate incorporation of ASNBr into the perovskite film. 3. High defect density in the bulk perovskite material.1. Systematically vary the molar ratio of ASNBr in the precursor solution (e.g., from 1% to 10% relative to the lead halide). 2. Modify the annealing temperature and time to promote the incorporation of ASNBr at grain boundaries. 3. Ensure high purity of all precursor materials to minimize intrinsic defects.
Low photoluminescence quantum yield (PLQY) 1. ASNBr-induced quenching. 2. Formation of non-radiative recombination centers. 3. Poor surface passivation.1. While unlikely to be a primary quencher, titrate the ASNBr concentration to find an optimal balance between stability and PLQY. 2. Optimize the annealing process to reduce defects. 3. Consider a post-treatment step with a passivating agent that complements the action of ASNBr.
Reduced device efficiency (PCE) 1. ASNBr interfering with charge extraction. 2. Poor energy level alignment. 3. Increased series resistance.1. The bulky ASN+ cation at interfaces could hinder charge transport. Characterize the energy levels of the perovskite with and without ASNBr. 2. If energy level mismatch is an issue, consider modifying the charge transport layers. 3. Measure the conductivity of the perovskite film to assess if ASNBr is negatively impacting charge transport.

Experimental Protocols

Below are detailed step-by-step methodologies for incorporating ASNBr into a mixed-halide perovskite precursor solution and for fabricating a thin film.

Protocol 1: Preparation of Mixed-Halide Perovskite Precursor Solution with ASNBr

This protocol is for a typical mixed-cation, mixed-halide perovskite composition. Adjust the precursor amounts as needed for your specific formulation.

Materials:

  • Formamidinium Iodide (FAI)

  • Lead Iodide (PbI₂)

  • Methylammonium Bromide (MABr)

  • Lead Bromide (PbBr₂)

  • 5-Azoniaspiro[4.4]nonane Bromide (ASNBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of the desired perovskite composition. For example, to prepare a 1 M solution of a common mixed-halide perovskite:

    • Dissolve FAI, PbI₂, MABr, and PbBr₂ in a 4:1 (v/v) mixture of DMF:DMSO.

    • Stir the solution on a hotplate at 60 °C for at least 2 hours to ensure complete dissolution.

  • Prepare a stock solution of ASNBr in DMSO (e.g., 0.1 M).

  • Add the desired volume of the ASNBr stock solution to the perovskite precursor solution to achieve the target molar concentration of ASNBr. For initial experiments, a range of 1-5 mol% of ASNBr relative to the total lead content is a good starting point.

  • Stir the final solution at room temperature for 30 minutes before use.

  • Filter the solution through a 0.22 µm PTFE syringe filter before spin-coating.

Protocol 2: Thin-Film Fabrication by Spin-Coating

Substrate Preparation:

  • Clean the substrates (e.g., FTO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

Spin-Coating Procedure:

  • Transfer the cleaned substrates into a nitrogen-filled glovebox.

  • Deposit the desired charge transport layers (e.g., SnO₂) onto the substrates.

  • Dispense a sufficient amount of the perovskite precursor solution containing ASNBr onto the substrate to cover the entire surface.

  • Spin-coat the precursor solution using a two-step program. A typical program might be:

    • 1000 rpm for 10 seconds (with a ramp of 200 rpm/s)

    • 4000 rpm for 30 seconds (with a ramp of 1000 rpm/s)

  • During the second step, at approximately 15 seconds before the end, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes. The optimal annealing temperature and time should be determined experimentally.

Visualization of Concepts

Mechanism of Phase Segregation and ASNBr Intervention

The following diagram illustrates the process of photo-induced phase segregation and the proposed role of ASNBr in its suppression.

G Mechanism of Phase Segregation and ASNBr Intervention cluster_0 Without ASNBr cluster_1 With ASNBr Mixed Halide Perovskite Mixed Halide Perovskite Photoexcitation Photoexcitation Mixed Halide Perovskite->Photoexcitation Light Carrier Generation Carrier Generation Photoexcitation->Carrier Generation Ion Migration Ion Migration Carrier Generation->Ion Migration Halide Vacancies Phase Segregation Phase Segregation Ion Migration->Phase Segregation Iodide-rich Domains Iodide-rich Domains Phase Segregation->Iodide-rich Domains Bromide-rich Domains Bromide-rich Domains Phase Segregation->Bromide-rich Domains ASNBr_Perovskite Mixed Halide Perovskite + ASNBr Photoexcitation_ASNBr Photoexcitation_ASNBr ASNBr_Perovskite->Photoexcitation_ASNBr Light Carrier Generation_ASNBr Carrier Generation_ASNBr Photoexcitation_ASNBr->Carrier Generation_ASNBr Reduced Ion Migration Reduced Ion Migration Carrier Generation_ASNBr->Reduced Ion Migration Defect Passivation Steric Hindrance Stable Perovskite Phase Stable Perovskite Phase Reduced Ion Migration->Stable Perovskite Phase

Caption: Proposed mechanism of ASNBr in preventing phase segregation.

Experimental Workflow for Perovskite Film Fabrication

This workflow outlines the key steps in fabricating and characterizing perovskite thin films with ASNBr.

G Experimental Workflow Substrate Cleaning Substrate Cleaning Charge Transport Layer Deposition Charge Transport Layer Deposition Substrate Cleaning->Charge Transport Layer Deposition Perovskite Precursor Preparation\n(with ASNBr) Perovskite Precursor Preparation (with ASNBr) Charge Transport Layer Deposition->Perovskite Precursor Preparation\n(with ASNBr) Spin-Coating Spin-Coating Perovskite Precursor Preparation\n(with ASNBr)->Spin-Coating Annealing Annealing Spin-Coating->Annealing Characterization Characterization Annealing->Characterization Structural (XRD, SEM) Structural (XRD, SEM) Characterization->Structural (XRD, SEM) Optical (UV-Vis, PLQY) Optical (UV-Vis, PLQY) Characterization->Optical (UV-Vis, PLQY) Device Performance (J-V) Device Performance (J-V) Characterization->Device Performance (J-V)

Caption: Workflow for perovskite film fabrication and characterization.

Quantitative Data Summary

While specific data for ASNBr is limited in publicly available literature, the following table presents hypothetical but expected trends based on the effects of similar stabilizing additives on mixed-halide perovskite properties. Researchers should aim to generate such comparative data in their experiments.

Parameter Control (No Additive) With ASNBr (Expected Trend) Rationale for Expected Improvement
Photoluminescence Quantum Yield (PLQY) ModerateHigherReduced non-radiative recombination due to defect passivation.
Device Power Conversion Efficiency (PCE) BaselineIncreasedImproved film quality, reduced trap density, and enhanced stability.
Operational Stability (T₈₀ Lifetime) LowerHigherSuppression of ion migration and phase segregation.
Phase Segregation under Illumination SignificantSuppressedSteric hindrance and defect passivation by ASNBr.

References

  • High-Performance Perovskite Solar Cells: The Essential Role of 5-Azoniaspiro[4.4]nonane Iodide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Preventing phase segregation in mixed-halide perovskites: a perspective. RSC Publishing. Available at: [Link]

  • Preventing Phase Segregation in Mixed-Halide Perovskites: A Perspective. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Defects in Perovskite Layers with 5-Azoniaspiro[4.4]nonane Bromide Additives

Welcome to the technical support center for the application of 5-azoniaspiro[4.4]nonane bromide (ASNBr) in the fabrication of high-performance perovskite layers. This guide is designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 5-azoniaspiro[4.4]nonane bromide (ASNBr) in the fabrication of high-performance perovskite layers. This guide is designed for researchers, scientists, and professionals in drug development who are working with perovskite-based technologies. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental challenges and optimize your results.

The use of additives is a critical strategy in controlling the crystallization of perovskite films, passivating defects, and ultimately enhancing the efficiency and stability of perovskite solar cells. ASNBr, a spiro-type organic halide salt, has shown promise in improving perovskite film quality. However, its application requires careful optimization. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Issue 1: Poor Film Morphology - Pinholes and Incomplete Coverage

Question: After incorporating ASNBr into my perovskite precursor solution, my spin-coated films show significant pinholes and do not fully cover the substrate. What could be the cause and how can I resolve this?

Symptoms:

  • Visual inspection reveals transparent spots or voids in the perovskite film.

  • Scanning electron microscopy (SEM) images confirm the presence of pinholes and areas of bare substrate.

  • Device performance is characterized by low short-circuit current density (Jsc) and a high degree of shunting.

Possible Causes:

  • Inadequate Solubility of ASNBr: While ASNBr is generally soluble in common perovskite solvents like DMF and DMSO, high concentrations or impure solvents can lead to incomplete dissolution. Undissolved particles can act as nucleation inhibitors or create voids during spin coating.

  • Alteration of Crystallization Kinetics: ASNBr can influence the crystallization rate of the perovskite film. An inappropriate concentration may lead to excessively rapid or retarded crystallization, both of which can result in poor film formation.

  • Solvent-Additive Interaction: The interaction between ASNBr and the solvent system (e.g., DMF, DMSO, or mixtures) can alter the viscosity and surface tension of the precursor solution, impacting its wetting properties on the substrate.

Suggested Solutions:

  • Optimize ASNBr Concentration: Systematically vary the molar ratio of ASNBr relative to the lead halide in your precursor solution. Start with a low concentration (e.g., 1-2 mol%) and gradually increase it, while monitoring the film quality and device performance.

  • Ensure Complete Dissolution: After adding ASNBr to the precursor solution, ensure it is fully dissolved. Gentle heating (e.g., to 60-70°C) and stirring for an extended period (e.g., 1-2 hours) can aid dissolution. Always filter the solution through a PTFE syringe filter (0.22 µm) before use to remove any particulate matter.

  • Adjust Spin-Coating Parameters: Modify the spin-coating program (speed and duration) to compensate for changes in the solution's physical properties. A slower initial spin speed can sometimes improve the initial wetting of the substrate.

  • Consider Solvent Engineering: The ratio of DMF to DMSO can significantly impact precursor solubility and crystallization kinetics.[1][2] If you are using a solvent mixture, try adjusting the ratio to improve the solubility of all components, including the ASNBr additive.

Issue 2: Reduced Grain Size and Increased Grain Boundary Density

Question: My SEM analysis shows that the addition of ASNBr has led to a decrease in the average perovskite grain size and an increase in the number of grain boundaries. Is this detrimental, and how can I promote larger grain growth?

Symptoms:

  • SEM images show a film composed of small, densely packed grains.

  • While the film may be uniform, a high density of grain boundaries is observed.

  • Device performance might show a decrease in open-circuit voltage (Voc) and fill factor (FF) due to increased recombination at grain boundaries.

Possible Causes:

  • Nucleation Seeding: ASNBr, like many additives, can act as a nucleation agent, leading to the formation of a higher number of initial crystal nuclei. This can result in a film with smaller, more numerous grains.

  • Crystallization Pinning: The spiro-structure of ASNBr might physically hinder the coalescence of adjacent grains during the annealing process, a phenomenon known as grain boundary pinning.

Suggested Solutions:

  • Fine-tune ASNBr Concentration: An excess of ASNBr can lead to an overabundance of nucleation sites. Reducing the concentration may allow for the growth of larger grains from fewer nuclei.

  • Optimize Annealing Profile: A modified annealing procedure can promote grain growth. Consider a two-step annealing process with an initial lower temperature step to allow for grain coarsening, followed by a higher temperature step for complete solvent removal and crystallization.

  • Introduce a Second Additive: In some cases, a co-additive approach can be beneficial. For instance, the use of a small amount of a surfactant or a polymer like PVP has been shown to influence crystal growth and passivate grain boundaries.[3]

Issue 3: Phase Segregation or Formation of Secondary Phases

Question: I have observed the appearance of a yellow phase in my perovskite film after incorporating ASNBr, especially after prolonged storage or exposure to humidity. What is causing this and how can it be prevented?

Symptoms:

  • The perovskite film has a yellowish tint instead of the desired dark brown/black color.

  • X-ray diffraction (XRD) analysis reveals the presence of the non-perovskite δ-phase (for FAPbI₃-based perovskites) or other secondary phases like PbI₂.[4]

  • Device performance is severely degraded, with very low Jsc and PCE.

Possible Causes:

  • Hygroscopic Nature of ASNBr: ASNBr is a salt and can be hygroscopic, introducing moisture into the precursor solution and the resulting film. Moisture is a known trigger for the degradation of many perovskite compositions into lead iodide and the non-photoactive δ-phase.[4]

  • Halide Stoichiometry Imbalance: The addition of bromide ions from ASNBr alters the halide ratio in the precursor solution. An excess of bromide can, in some perovskite systems, promote phase instability.

  • Incomplete Reaction: The presence of the additive might hinder the complete conversion of the precursor materials into the desired perovskite phase, leaving behind unreacted components that can act as or lead to the formation of secondary phases.

Suggested Solutions:

  • Strict Environmental Control: All experimental steps, from precursor preparation to device fabrication and measurement, should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) with low humidity (<1% RH).

  • Freshly Prepare Solutions: Prepare the perovskite precursor solution with ASNBr fresh before each use to minimize moisture absorption.

  • Stoichiometric Adjustments: Carefully calculate the molar ratios of all components in your precursor solution. If you are adding a significant amount of ASNBr, you may need to adjust the ratios of the other halide sources to maintain the desired stoichiometry.

  • Post-Annealing Treatment: In some cases, a post-treatment step, such as exposing the film to a solvent vapor (e.g., isopropanol), can help to recrystallize the perovskite and eliminate secondary phases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 5-azoniaspiro[4.4]nonane bromide reduces defects?

A1: 5-azoniaspiro[4.4]nonane bromide is believed to reduce defects through a combination of mechanisms. The bromide ions (Br⁻) can fill halide vacancy defects in the perovskite lattice, which are common defect types. The organic cation, 5-azoniaspiro[4.4]nonane⁺, can passivate under-coordinated lead ions (Pb²⁺) at the grain boundaries and on the surface of the perovskite film through coordinative bonding. This passivation of both cationic and anionic defects reduces non-radiative recombination pathways, thereby improving the photoluminescence quantum yield and the open-circuit voltage of the solar cell.

Q2: Can ASNBr be used with any type of perovskite composition?

A2: While ASNBr is a versatile additive, its effectiveness can vary depending on the specific perovskite composition (e.g., MAPbI₃, FAPbI₃, or mixed-cation/mixed-halide systems). The optimal concentration and its impact on film morphology and device performance will need to be empirically determined for each specific perovskite formulation. Its bromide content makes it particularly interesting for mixed halide perovskites, where it can also influence the bandgap.

Q3: How does the purity of ASNBr affect the experimental results?

A3: The purity of ASNBr is critical. Impurities, such as residual solvents from synthesis or other halide species, can introduce additional, uncontrolled variables into your experiment. These impurities can act as recombination centers or interfere with the desired crystallization process. It is essential to use high-purity (>98%) ASNBr from a reputable supplier.[5]

Q4: What characterization techniques are most useful for evaluating the effect of ASNBr?

A4: A combination of characterization techniques is recommended:

  • Scanning Electron Microscopy (SEM): To visualize the impact on film morphology, grain size, and coverage.

  • X-ray Diffraction (XRD): To assess the crystallinity of the film and check for the presence of any secondary phases.

  • UV-Vis Spectroscopy: To determine the absorption profile and bandgap of the perovskite film.

  • Photoluminescence (PL) Spectroscopy (Steady-State and Time-Resolved): To evaluate the passivation of defects. An increase in PL intensity and a longer carrier lifetime are indicative of effective defect passivation.

  • Current Density-Voltage (J-V) Measurements: To quantify the impact on solar cell performance parameters (PCE, Voc, Jsc, FF).

Experimental Protocols

Protocol 1: Preparation of Perovskite Precursor Solution with ASNBr

This protocol provides a general guideline for incorporating ASNBr into a standard perovskite precursor solution. The specific amounts of perovskite precursors should be adjusted based on your target composition and concentration.

  • Environment: Perform all steps in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Solvent Preparation: Use anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). A common solvent ratio is 4:1 (v/v) DMF:DMSO.[1]

  • Precursor Weighing: In a clean vial, weigh the primary perovskite precursors (e.g., FAI and PbI₂).

  • ASNBr Addition: Weigh the desired amount of ASNBr and add it to the same vial. The amount should be calculated as a molar percentage relative to the lead halide.

  • Dissolution: Add the solvent mixture to the vial containing the precursors and ASNBr.

  • Stirring and Heating: Place the vial on a hotplate stirrer set to a moderate temperature (e.g., 60°C) and stir for at least 1-2 hours or until all components are fully dissolved and the solution is clear.

  • Filtration: Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

Data Presentation

Table 1: Example of ASNBr Concentration Optimization on Device Performance
ASNBr Conc. (mol% vs. Pb)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)
0 (Control)18.5 ± 0.51.05 ± 0.0223.1 ± 0.376.2 ± 1.5
119.8 ± 0.41.09 ± 0.0123.5 ± 0.277.5 ± 1.2
2.520.7 ± 0.31.12 ± 0.0123.6 ± 0.278.9 ± 1.0
519.2 ± 0.61.08 ± 0.0223.0 ± 0.477.1 ± 1.8
1016.8 ± 0.81.03 ± 0.0322.1 ± 0.573.5 ± 2.5

Note: The data presented in this table are illustrative and represent a typical trend that might be observed. Actual results will vary depending on the specific perovskite composition and fabrication process.

Visualizations

Diagram 1: Mechanism of Defect Passivation by ASNBr

G cluster_perovskite Perovskite Crystal Lattice cluster_grain_boundary Grain Boundary cluster_additive ASNBr Additive p1 p2 p3 p4 p5 defect1 Halide Vacancy (Vₓ⁺) p6 defect2 Under-coordinated Pb²⁺ p7 p8 p9 asn_ion ASN⁺ Cation asn_ion->defect2 Passivates Pb²⁺ br_ion Br⁻ Anion br_ion->defect1 Fills Vacancy

Caption: Defect passivation at a perovskite grain boundary by ASNBr.

Diagram 2: Experimental Workflow for Perovskite Film Fabrication with ASNBr

G cluster_prep Precursor Solution Preparation cluster_fab Film Fabrication cluster_char Characterization start Weigh Perovskite Precursors & ASNBr dissolve Dissolve in DMF/DMSO start->dissolve stir Stir & Heat (60°C) dissolve->stir filter Filter (0.22 µm PTFE) stir->filter spin_coat Spin-Coat on Substrate filter->spin_coat Inert Atmosphere anneal Anneal Film spin_coat->anneal sem SEM anneal->sem xrd XRD anneal->xrd pl PL/TRPL anneal->pl jv J-V Measurement anneal->jv

Caption: Workflow for fabricating and characterizing perovskite films with ASNBr.

References

  • Petrov, A. A., Ordinartsev, A. A., Fateev, S. A., Goodilin, E. A., & Tarasov, A. B. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7541. [Link]

  • Ochoa-Martinez, E., Ochoa, M., Ortuso, R. D., Ferdowsi, P., Carron, R., Tiwari, A. N., Steiner, U., & Saliba, M. (2021). Physical Passivation of Grain Boundaries and Defects in Perovskite Solar Cells by an Isolating Thin Polymer. ACS Energy Letters, 6(8), 2842–2850. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Performance Perovskite Solar Cells: The Essential Role of 5-Azoniaspiro[4.4]nonane Iodide. Retrieved January 26, 2026, from [Link]

  • Stankov, S., et al. (2020). Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability and Electrical Conductivity. Materials, 13(21), 4827. [Link]

  • Petrov, A. A., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. ResearchGate. [Link]

  • Al-Ashouri, A., et al. (2023). Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method. STAR Protocols, 4(4), 102604. [Link]

  • Li, Z., et al. (2020). Impact of Perovskite Composition on Film Formation Quality and Photophysical Properties for Flexible Perovskite Solar Cells. Molecules, 25(3), 732. [Link]

  • Ochoa-Martinez, E., et al. (2021). Physical Passivation of Grain Boundaries and Defects in Perovskite Solar Cells by an Isolating Thin Polymer. ResearchGate. [Link]

  • Yoo, S., et al. (2023). Phase Behavior and Role of Organic Additives for Self-Doped CsPbI3 Perovskite Semiconductor Thin Films. MDPI. [Link]

  • Lilliu, S., et al. (2020). Precursor Chemistry of Lead Bromide Perovskite Nanocrystals. Request PDF. [Link]

  • Chen, Y., et al. (2022). Perovskite films with different phase distributions formed by additive... ResearchGate. [Link]

  • Wang, R., et al. (2019). Surface & grain boundary co-passivation by fluorocarbon based bifunctional molecules for perovskite solar cells with efficiency over 21%. Journal of Materials Chemistry A, 7(38), 21751-21759. [Link]

  • Rakstys, K., et al. (2019). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. MDPI. [Link]

  • Petrov, A. A., et al. (2021). Solubility of hybrid perovskites of different compositions in DMF (a)... ResearchGate. [Link]

  • Yoo, S., et al. (2023). Phase Behavior and Role of Organic Additives for Self-Doped CsPbI3 Perovskite Semiconductor Thin Films. PubMed. [Link]

  • Wang, F., et al. (2019). Passivation of Grain Boundary by Squaraine Zwitterions for Defect Passivation and Efficient Perovskite Solar Cells. PubMed. [Link]

  • pv magazine. (2022, June 13). Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23%. pv magazine International. [Link]

  • Petrov, A. A., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. PubMed. [Link]

  • Ordinartsev, A. A., et al. (2022). Crystallization Pathways of FABr-PbBr2-DMF and FABr-PbBr2-DMSO Systems: The Comprehensive Picture of Formamidinium-Based Low-Dimensional Perovskite-Related Phases and Intermediate Solvates. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Annealing Temperature for Perovskite Films with 5-azoniaspiro[4.4]nonane Bromide (ASNBr)

This technical support guide is designed for researchers, scientists, and drug development professionals working with perovskite films incorporating the bulky organic cation, 5-azoniaspiro[4.4]nonane Bromide (ASNBr). The...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with perovskite films incorporating the bulky organic cation, 5-azoniaspiro[4.4]nonane Bromide (ASNBr). The introduction of large, sterically hindering cations like ASNBr can significantly influence the crystallization kinetics and thermal processing window of perovskite thin films. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the optimization of the annealing temperature for high-quality, high-performance perovskite films.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the annealing of ASNBr-containing perovskite films.

Issue 1: Poor Film Morphology (Pinholes, Incomplete Coverage, Rough Surface)

Question: My perovskite film with ASNBr has significant pinholes and does not fully cover the substrate after annealing. How can I improve the film quality?

Answer:

Poor film morphology is a common issue when incorporating bulky organic cations, which can disrupt the uniform crystallization of the perovskite lattice. The annealing temperature plays a critical role in controlling the solvent evaporation rate and the nucleation and growth of perovskite grains.

Potential Causes and Solutions:

  • Annealing Temperature is Too High: Rapid evaporation of the solvent can lead to uncontrolled, rapid crystallization, resulting in a non-uniform film with pinholes.[1] The bulky nature of ASNBr may exacerbate this by hindering the orderly arrangement of the perovskite precursors.

    • Solution: Systematically decrease the annealing temperature in increments of 5-10°C to slow down the crystallization process. This allows more time for the precursor ions, including the bulky ASNBr, to self-assemble into a more ordered and compact film.

  • Annealing Temperature is Too Low: An insufficient annealing temperature may not provide enough thermal energy to drive the complete conversion of the precursor phase to the desired perovskite phase, leading to a film with residual solvent and poor crystallinity.

    • Solution: Gradually increase the annealing temperature. This can also be combined with a longer annealing time to ensure complete solvent removal and full crystallization.

  • Interaction with Antisolvent: The choice of antisolvent and the timing of its application during spin coating are crucial. The bulky ASNBr cation can alter the solubility of the perovskite precursor in the solvent system.

    • Solution: Experiment with different antisolvents (e.g., chlorobenzene, toluene, ethyl acetate) and optimize the dripping time and volume. A delayed or reduced volume of antisolvent might be necessary to prevent premature and non-uniform precipitation of the ASNBr-containing perovskite.

Issue 2: Low Photovoltaic Performance (Low PCE, Voc, Jsc, or FF)

Question: My perovskite solar cell with ASNBr shows poor performance after annealing. What is the likely cause related to the annealing temperature?

Answer:

Suboptimal photovoltaic performance is often directly linked to the quality of the perovskite film, which is heavily influenced by the annealing process.

Potential Causes and Solutions:

  • Suboptimal Crystallinity and Grain Size: The annealing temperature directly impacts the grain size and crystallinity of the perovskite film.[2] Small grains with numerous grain boundaries can act as recombination centers for charge carriers, reducing Voc and Jsc.

    • Solution: A systematic optimization of the annealing temperature is required. Generally, a higher annealing temperature promotes larger grain growth, which can be beneficial for device performance.[3] However, for perovskites with organic cations, this temperature must be carefully controlled to avoid degradation.[4] Create a temperature gradient across a series of samples to efficiently identify the optimal range.

  • Thermal Decomposition: Perovskites containing organic cations have a limited thermal stability.[5][6] Exceeding the decomposition temperature of the organic components, including ASNBr, will lead to the degradation of the perovskite film and a severe drop in device performance.[7]

    • Solution: Determine the thermal decomposition temperature of your specific perovskite composition using techniques like thermogravimetric analysis (TGA). Ensure that the annealing temperature remains well below this point. For most organic-containing perovskites, the annealing temperature is typically below 150°C.[4]

  • Phase Segregation: The presence of the bulky ASNBr cation could potentially lead to the formation of undesirable non-perovskite phases or segregation of lead iodide (PbI2) if the annealing conditions are not optimal.

    • Solution: Utilize characterization techniques like X-ray diffraction (XRD) to analyze the crystalline phases present in your film after annealing at different temperatures. An optimal annealing temperature should promote the formation of the desired perovskite phase with minimal or no presence of impurity phases.

Issue 3: Film Degradation or Color Change During Annealing

Question: The color of my ASNBr-containing perovskite film changes from dark brown/black to yellow during annealing. What does this indicate?

Answer:

A color change from the characteristic dark color of the perovskite phase to yellow is a strong indicator of film degradation, most commonly the decomposition of the perovskite back to its precursors, such as PbI2.

Potential Causes and Solutions:

  • Excessive Annealing Temperature: This is the most common cause. The thermal energy supplied exceeds the formation enthalpy of the perovskite, leading to its decomposition.[7]

    • Solution: Immediately reduce the annealing temperature. Perform a systematic study with a lower temperature range.

  • Prolonged Annealing Time: Even at a seemingly safe temperature, extended exposure to heat can lead to the gradual degradation of the perovskite film.

    • Solution: Optimize both the annealing temperature and time. Often, a higher temperature for a shorter duration can yield better results than a lower temperature for a prolonged period, but this needs to be empirically determined for your specific system.

  • Atmospheric Conditions: The presence of moisture and oxygen in the annealing environment can accelerate the degradation of perovskite films, especially at elevated temperatures.

    • Solution: Conduct the annealing process in a controlled, inert atmosphere, such as a nitrogen-filled glovebox. This minimizes the exposure of the film to environmental degradants.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal annealing temperature range for perovskite films containing 5-azoniaspiro[4.4]nonane Bromide?

A1: While the exact optimal temperature is highly dependent on the specific perovskite composition (i.e., the other A, B, and X site ions), for most organic-inorganic hybrid perovskites, the annealing temperature typically falls within the range of 80°C to 150°C .[4] Given that ASNBr is a relatively large and bulky organic cation, it is crucial to start your optimization within this range and proceed with caution at higher temperatures to avoid thermal decomposition. A good starting point would be around 100°C.

Q2: How does the bulky nature of ASNBr affect the annealing process compared to smaller cations like methylammonium (MA)?

A2: The incorporation of bulky cations like ASNBr can influence the annealing process in several ways:

  • Slower Crystallization Kinetics: The steric hindrance from the large ASNBr cation can slow down the crystallization process.[8] This may necessitate a longer annealing time or a slightly higher temperature to achieve the same degree of crystallinity as a perovskite with smaller cations.

  • Formation of Intermediate Phases: Bulky cations can promote the formation of intermediate phases during the initial stages of annealing.[8] These phases then convert to the final perovskite structure. The annealing profile (temperature and time) must be optimized to ensure this conversion is complete.

  • Potential for Improved Thermal Stability: In some cases, the incorporation of larger, more thermally stable organic cations can enhance the overall thermal stability of the perovskite film compared to those with more volatile cations like MA.[5] However, this is not a universal rule and needs to be experimentally verified.

Q3: What is the interplay between annealing temperature and annealing time for ASNBr-based perovskite films?

A3: Annealing temperature and time are inversely related. A higher temperature generally requires a shorter annealing time, while a lower temperature may necessitate a longer duration to achieve the same outcome. For ASNBr-containing perovskites, a recommended approach is to:

  • Fix the annealing time (e.g., 10-15 minutes) and vary the temperature to find a promising range.

  • Fine-tune the annealing time at the optimal temperature identified in the first step.

This two-step optimization helps to decouple the effects of these two critical parameters.

Q4: Can I use a two-step annealing process for films with ASNBr?

A4: Yes, a two-step annealing process can be beneficial. This typically involves a lower temperature step followed by a higher temperature step.

  • Low-Temperature Step (e.g., 60-80°C): This initial step allows for the gradual removal of the bulk solvent and the formation of a stable intermediate phase without inducing rapid, uncontrolled crystallization.

  • High-Temperature Step (e.g., 100-140°C): The subsequent higher temperature step provides the necessary energy to drive the conversion of the intermediate phase to the final, highly crystalline perovskite structure.

This method can lead to more uniform films with larger grain sizes and fewer defects.

Data Presentation

Table 1: Hypothetical Optimization of Annealing Temperature for a FASnI3-based Perovskite with ASNBr

Annealing Temperature (°C)Average Grain Size (nm)Surface Roughness (RMS, nm)Power Conversion Efficiency (PCE, %)Open-Circuit Voltage (Voc, V)Short-Circuit Current (Jsc, mA/cm²)Fill Factor (FF, %)
8015012.512.30.7821.573
1002508.215.80.8523.180
120 400 5.1 18.2 0.88 24.2 85
1403806.816.50.8623.582
160Decomposed-< 5---

Note: This table presents hypothetical data to illustrate the expected trend. Optimal values must be determined experimentally.

Experimental Protocols

Protocol 1: Systematic Annealing Temperature Optimization
  • Prepare a stock solution of your ASNBr-containing perovskite precursor.

  • Spin-coat the precursor solution onto a series of identical substrates under the same conditions.

  • Prepare a hotplate with a temperature gradient or use multiple hotplates set to different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C, 130°C, 140°C).

  • Place one substrate on each temperature setting and anneal for a fixed time (e.g., 10 minutes).

  • Allow the films to cool down to room temperature.

  • Characterize the films using techniques such as UV-Vis spectroscopy, XRD, and scanning electron microscopy (SEM) to assess film quality and crystallinity.

  • Fabricate solar cell devices with the most promising films to evaluate their photovoltaic performance.

Protocol 2: Characterization of Annealed Films
  • UV-Visible Spectroscopy: To determine the absorption onset and confirm the formation of the perovskite bandgap.

  • X-ray Diffraction (XRD): To identify the crystalline phases present, assess the degree of crystallinity, and detect any residual PbI2 or other impurity phases.

  • Scanning Electron Microscopy (SEM): To visualize the film morphology, including grain size, uniformity, and the presence of pinholes.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the films.

  • Photoluminescence (PL) Spectroscopy: To probe the electronic quality of the film. A higher PL intensity and longer carrier lifetime are generally indicative of fewer defects.

Visualization

Troubleshooting Flowchart for Annealing Optimization

G cluster_start Initial Observation cluster_morphology Morphology Issues cluster_performance Performance Issues cluster_degradation Degradation cluster_solutions_temp Temperature Adjustment cluster_solutions_process Process Optimization start Poor Film Quality or Low Device Performance pinholes Pinholes / Incomplete Coverage start->pinholes Morphology low_pce Low PCE start->low_pce Performance yellowing Film Turns Yellow start->yellowing Degradation decrease_T Decrease Annealing Temp. pinholes->decrease_T Cause: Temp. too high antisolvent Optimize Antisolvent Strategy pinholes->antisolvent rough Rough Surface optimize_T_t Optimize Temp. & Time rough->optimize_T_t increase_T Increase Annealing Temp. low_pce->increase_T Cause: Temp. too low low_pce->optimize_T_t low_voc_jsc Low Voc / Jsc low_voc_jsc->increase_T Cause: Small Grains yellowing->decrease_T Cause: Temp. too high inert_atm Use Inert Atmosphere yellowing->inert_atm two_step Implement Two-Step Annealing decrease_T->two_step increase_T->two_step

Caption: A troubleshooting flowchart for optimizing the annealing of ASNBr-perovskite films.

References

Sources

Optimization

purification methods for 5-azoniaspiro[4.4]nonane Bromide post-synthesis

This guide is intended for researchers, scientists, and drug development professionals working with 5-azoniaspiro[4.4]nonane bromide. It provides in-depth troubleshooting and frequently asked questions regarding post-syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 5-azoniaspiro[4.4]nonane bromide. It provides in-depth troubleshooting and frequently asked questions regarding post-synthesis purification to ensure the highest quality material for your research and development endeavors.

Introduction to Purification Challenges

5-Azoniaspiro[4.4]nonane bromide, also known as 1,1'-spirobipyrrolidinium bromide, is a spirocyclic quaternary ammonium salt.[1] Due to its ionic and often hygroscopic nature, purification can be challenging. Impurities can arise from unreacted starting materials, side reactions, or degradation, impacting experimental outcomes. This guide provides a systematic approach to identifying and resolving common purification issues.

A plausible and common synthetic route to this compound involves the reaction of a secondary amine with a dihaloalkane, which can lead to specific impurities. Understanding the potential contaminants is the first step in designing an effective purification strategy.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter with your synthesized 5-azoniaspiro[4.4]nonane bromide.

Issue 1: My final product is an oil or a sticky solid and not the expected crystalline powder.

Root Cause Analysis: This is a common issue with quaternary ammonium salts and can be attributed to several factors:

  • Residual Solvent: The presence of the reaction solvent can prevent crystallization.

  • Hygroscopicity: The compound may have absorbed atmospheric moisture.

  • Presence of Impurities: Unreacted starting materials or byproducts can act as cryo-protectants, inhibiting crystal lattice formation.

Troubleshooting Protocol:

  • Solvent Removal:

    • Ensure the crude product is thoroughly dried under high vacuum. Gentle heating (e.g., 40-50 °C) can aid in removing residual solvent, but be cautious of potential thermal degradation.

    • If the product is still oily, trituration can be effective. This involves washing the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble.

  • Anti-Solvent Precipitation:

    • Dissolve the oily product in a minimal amount of a good solvent (e.g., ethanol, methanol, or isopropanol).

    • Slowly add a poor solvent (an "anti-solvent") such as diethyl ether or ethyl acetate with vigorous stirring until the solution becomes cloudy.

    • Allow the mixture to stand, ideally at a reduced temperature (4 °C or -20 °C), to promote precipitation of the purified product.

    • Collect the precipitate by filtration, wash with the anti-solvent, and dry under vacuum.

Issue 2: The color of my product is off-white, yellow, or brown, instead of white.

Root Cause Analysis: Discoloration typically indicates the presence of impurities, which could be:

  • Oxidation Products: Minor impurities may have oxidized during the reaction or workup.

  • Polymeric Byproducts: Side reactions can sometimes lead to the formation of colored polymeric materials.

  • Residual Starting Materials: Some starting materials or reagents may be colored.

Troubleshooting Protocol:

  • Recrystallization: This is the most powerful technique for removing colored impurities. The key is to select an appropriate solvent system.

    • Single Solvent Recrystallization:

      • Dissolve the impure solid in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).

      • If colored impurities are insoluble, they can be removed by hot filtration.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.

    • Two-Solvent Recrystallization:

      • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

      • Slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution is faintly turbid.

      • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated carbon (charcoal) to the solution and heat gently with stirring for 10-15 minutes. The activated carbon will adsorb many colored impurities.

    • Remove the carbon by hot filtration through a pad of celite.

    • Proceed with crystallization of the decolorized solution as described above.

Issue 3: NMR analysis shows the presence of starting materials or other unexpected peaks.

Root Cause Analysis: Incomplete reaction or the formation of side products are the primary causes. Purity can be assessed by techniques like nonaqueous titration or argentometric titration, with a target of over 98.0%.

Troubleshooting Protocol:

  • Washing/Trituration: If the impurities are significantly less polar than the desired quaternary ammonium salt, washing the crude solid with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) can be effective.

  • Recrystallization: As detailed in Issue 2, recrystallization is a highly effective method for separating compounds with different solubilities.

  • Column Chromatography: While not always the first choice for highly polar and ionic compounds, it can be effective.

    • Stationary Phase: Alumina (neutral or basic) is often more suitable than silica gel for basic, charged compounds.

    • Mobile Phase: A polar eluent system is required. A gradient of increasing methanol in dichloromethane or a mixture of acetonitrile and water can be effective.

Purification Method Decision Workflow

PurificationWorkflow start Crude Product (Post-Synthesis) is_oily Is the product an oil or sticky solid? start->is_oily is_colored Is the product colored? is_oily->is_colored No trituration Triturate with a non-polar solvent (e.g., Diethyl Ether) is_oily->trituration Yes is_impure_nmr Does NMR show impurities? is_colored->is_impure_nmr No charcoal Treat with activated carbon is_colored->charcoal Yes chromatography Consider column chromatography (Alumina) is_impure_nmr->chromatography Yes, and other methods failed pure_product Pure Crystalline Product is_impure_nmr->pure_product No precipitation Perform anti-solvent precipitation trituration->precipitation precipitation->is_colored recrystallization Recrystallize from a suitable solvent system (e.g., Isopropanol/Ether) charcoal->recrystallization recrystallization->is_impure_nmr chromatography->pure_product

Caption: Decision workflow for purifying 5-azoniaspiro[4.4]nonane bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 5-azoniaspiro[4.4]nonane bromide?

A1: The impurities largely depend on the synthetic route. For a reaction involving a secondary amine and a dihaloalkane, common impurities include:

  • Unreacted Starting Materials: Residual secondary amine or dihaloalkane.

  • Mono-quaternized Intermediate: A partially reacted species that has not formed the spirocycle.

  • Polymeric Byproducts: Reaction of multiple units of the starting materials to form linear polymers.

Q2: What is the best way to store purified 5-azoniaspiro[4.4]nonane bromide?

A2: This compound is known to be hygroscopic. Therefore, it should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any organic impurities. The ¹H-NMR spectrum in D₂O is a useful reference.

  • Melting Point: A sharp melting point close to the literature value (around 273 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

  • Titration: Argentometric or nonaqueous titration can be used to determine the halide content and overall purity.

Q4: I am having trouble finding a good recrystallization solvent. What are some good starting points?

A4: For quaternary ammonium salts, a good starting point is polar protic solvents.

  • Alcohols: Isopropanol, ethanol, and methanol are often good choices.

  • Mixed Solvent Systems: If the compound is too soluble in alcohols, a mixture with a less polar solvent can be effective. Common combinations include:

    • Isopropanol/Diethyl Ether

    • Ethanol/Ethyl Acetate

    • Methanol/Acetonitrile

The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

Quantitative Data Summary

ParameterRecommended Solvents/ConditionsExpected Outcome
Trituration Diethyl ether, HexanesRemoval of non-polar impurities
Recrystallization Isopropanol, Ethanol, Methanol/Diethyl EtherWhite crystalline solid, >98% purity
Precipitation Solvent: Ethanol, Anti-solvent: Diethyl EtherSolid precipitate, improved purity
Drying High vacuum, 40-50 °CFree-flowing, dry powder

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (Isopropanol)
  • Place the crude 5-azoniaspiro[4.4]nonane bromide in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • If the solution is colored, allow it to cool slightly and add a spatula-tip of activated carbon. Reheat the mixture to boiling for 5 minutes.

  • Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Dry the purified crystals under high vacuum.

Protocol 2: Anti-Solvent Precipitation
  • Dissolve the crude material in the minimum volume of a "good" solvent (e.g., methanol or ethanol) at room temperature.

  • With continuous stirring, add a "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes persistently cloudy.

  • If an oil forms instead of a precipitate, try gently warming the solution until it becomes clear again, then allow it to cool slowly.

  • Allow the mixture to stand for several hours, preferably at a reduced temperature (e.g., 4 °C), to allow for complete precipitation.

  • Collect the solid by vacuum filtration, wash with the "poor" solvent.

  • Dry the product under high vacuum.

References

  • PubChem. 5-azoniaspiro[4.4]nonane Bromide. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Spiro-Cations: A Comparative Guide to 5-azoniaspiro[4.4]nonane Bromide in Perovskite Solar Cells

The relentless pursuit of highly efficient and stable perovskite solar cells (PSCs) has propelled the exploration of novel materials, with a significant focus on the engineering of the organic cation component. While met...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of highly efficient and stable perovskite solar cells (PSCs) has propelled the exploration of novel materials, with a significant focus on the engineering of the organic cation component. While methylammonium (MA) and formamidinium (FA) have been the workhorses of perovskite research, their inherent instabilities have created a demand for more robust alternatives. This guide provides an in-depth comparison of a promising new organic cation, 5-azoniaspiro[4.4]nonane bromide (ASNBr), with the conventional MA and FA cations, offering a forward-looking perspective for researchers and professionals in the field of perovskite photovoltaics.

The Critical Role of the A-site Cation

In the archetypal ABX₃ perovskite structure, the A-site cation plays a pivotal role in maintaining structural integrity, tuning the electronic bandgap, and influencing the material's overall stability.[1] The choice of this organic cation is a delicate balance between achieving the desired optoelectronic properties and ensuring long-term device performance under operational stressors such as heat, light, and humidity.

A New Contender: 5-azoniaspiro[4.4]nonane (ASN)

5-azoniaspiro[4.4]nonane is a spirocyclic organic cation characterized by its rigid, bicyclic structure. This unique geometry is hypothesized to impart enhanced thermal and structural stability to the perovskite lattice compared to its linear and more flexible counterparts, MA and FA. The bromide (ASNBr) and iodide (ASNI) salts of this cation are emerging as key ingredients in the formulation of high-performance and durable perovskite absorbers.[2] While direct, peer-reviewed comparative studies on ASNBr are still emerging, its iodide analog is already recognized for its vital role in achieving high power conversion efficiencies.[2]

Head-to-Head Comparison: ASNBr vs. MA and FA

This section delves into a comparative analysis of ASNBr with the widely used MA and FA cations across key performance and stability metrics.

Feature5-azoniaspiro[4.4]nonane (ASN)Methylammonium (MA)Formamidinium (FA)
Structure Spirocyclic, rigidLinear, flexibleLinear, flexible
Hypothesized Stability High thermal and structural stabilityProne to thermal degradationMore thermally stable than MA, but can exhibit phase instability
Potential Performance High power conversion efficiency potential[2]High efficiencies achieved, but often with stability trade-offsHigh efficiencies, often used in mixed-cation systems for stability
Moisture Sensitivity Potentially lower due to steric hindranceHighHigh
Power Conversion Efficiency (PCE)

While specific, validated PCE data for pure ASNBr-based PSCs is not yet widely published, the closely related 5-azoniaspiro[4.4]nonane iodide is highlighted as a critical component for achieving high PCEs.[2] For comparison, MA-based perovskites have demonstrated high efficiencies, but often suffer from rapid degradation. FA-based perovskites generally offer a better balance of high efficiency and improved stability, particularly when incorporated into mixed-cation formulations.[3]

Stability: The Spirocyclic Advantage

The primary anticipated advantage of ASNBr lies in its contribution to the stability of the perovskite film.

  • Thermal Stability: The rigid spirocyclic structure of ASN is expected to have a higher decomposition temperature compared to the more volatile MA cation.[4] The thermal instability of MA is a well-documented bottleneck for the commercialization of PSCs.[5] FA exhibits better thermal stability than MA, but ASN's locked conformational structure could offer a superior stabilizing effect.[5]

  • Structural and Phase Stability: The larger size and rigid nature of the ASN cation may help to stabilize the desired photoactive perovskite phase, potentially preventing the formation of undesirable non-perovskite phases that can act as recombination centers and degrade performance.

  • Moisture Resistance: The bulky nature of the ASN cation could provide a degree of steric hindrance at the perovskite surface, potentially impeding the ingress of moisture, which is a major degradation pathway for perovskite materials.

Experimental Data Insights

To provide a quantitative perspective, the following table summarizes typical performance parameters for MA- and FA-based PSCs, alongside the performance of a PSC incorporating a related cyclic cation, pyrrolidinium iodide, which hints at the potential of such structures.

Cation CompositionPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Reference
MA-based (e.g., MAPbI₃)~15-19%~1.0-1.1 V~20-23 mA/cm²~0.70-0.75[General Literature]
FA-based (e.g., FAPbI₃)~17-22%~1.05-1.15 V~22-25 mA/cm²~0.75-0.80[General Literature]
Mixed Cation (e.g., FA/MA/Cs)>21%>1.15 V>24 mA/cm²>0.80[6]
CsPbI₃ with Pyrrolidinium Iodide17.87%--0.84[7]

Note: The performance of perovskite solar cells is highly dependent on the full device architecture and fabrication conditions. The values presented here are representative.

The Path Forward: Cation Engineering and Mixed-Cation Strategies

The future of high-performance and stable PSCs likely lies in sophisticated cation engineering, moving beyond single-cation systems. The promising characteristics of ASNBr suggest its potential as a key component in mixed-cation perovskite formulations. Combining the stability of ASN with the favorable optoelectronic properties of FA and potentially small inorganic cations like cesium (Cs⁺) could lead to a new generation of perovskite materials with superior performance and longevity.

Experimental Workflow: Fabrication of Perovskite Solar Cells

The following is a representative protocol for the fabrication of a standard n-i-p planar perovskite solar cell. This protocol can be adapted for the use of different organic cations, including ASNBr.

Caption: A generalized workflow for the fabrication of a planar perovskite solar cell.

Detailed Protocol for Perovskite Layer Deposition (One-Step Method)
  • Precursor Solution Preparation:

    • Prepare a perovskite precursor solution by dissolving the desired molar ratio of lead halide (e.g., PbI₂) and the organic cation salt(s) (e.g., ASNBr, MABr, FABr) in a suitable solvent system (e.g., a mixture of DMF and DMSO).

    • For mixed-cation perovskites, dissolve the corresponding salts in the desired stoichiometry.

    • Stir the solution at an elevated temperature (e.g., 60-70 °C) for several hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE filter before use.

  • Spin Coating:

    • Transfer the prepared ETL-coated substrate into a nitrogen-filled glovebox.

    • Dispense a specific volume of the perovskite precursor solution onto the substrate.

    • Spin-coat the solution using a two-step program (e.g., a low-speed step for spreading followed by a high-speed step for thinning).

    • During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization and form a uniform film.

  • Annealing:

    • Transfer the substrate onto a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration to remove residual solvent and promote grain growth. The optimal annealing temperature and time will depend on the specific perovskite composition.

Conclusion and Future Outlook

While methylammonium and formamidinium have been instrumental in the rapid advancement of perovskite solar cell technology, their inherent instabilities remain a significant hurdle for commercialization. 5-azoniaspiro[4.4]nonane bromide represents a promising new direction in the design of robust organic cations. Its rigid spirocyclic structure is anticipated to confer enhanced thermal and structural stability to the perovskite lattice, potentially leading to devices with both high efficiency and long operational lifetimes.

Further research is imperative to fully elucidate the performance of ASNBr in perovskite solar cells through direct experimental comparisons. The exploration of ASNBr in mixed-cation systems, in particular, holds immense promise for pushing the boundaries of perovskite photovoltaic performance and durability. As the field continues to mature, the strategic design of novel organic cations like ASNBr will be a critical enabler for the transition of perovskite solar cells from the laboratory to industrial production.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). High-Performance Perovskite Solar Cells: The Essential Role of 5-Azoniaspiro[4.4]nonane Iodide. Available at: [Link]

  • MDPI. (2022). High Power-Conversion Efficiency of Lead-Free Perovskite Solar Cells: A Theoretical Investigation. Available at: [Link]

  • PubMed. (2024). Long-term stability in perovskite solar cells through atomic layer deposition of tin oxide. Available at: [Link]

  • RSC Publishing. (2019). Spontaneous enhancement of the stable power conversion efficiency in perovskite solar cells. Available at: [Link]

  • ResearchGate. (n.d.). Introduction of (a) power conversion efficiency of perovskite solar.... Available at: [Link]

  • AZoM. (2024). Enhancing the Stability and Performance of Perovskite Solar Cells. Available at: [Link]

  • ACS Publications. (2025). Improved Power Conversion Efficiency and Stability of Perovskite Solar Cells Induced by Surface Modification with Multifunctional Dipoles. Available at: [Link]

  • MDPI. (2024). Comparative Analysis of the Stability and Performance of Double-, Triple-, and Quadruple-Cation Perovskite Solar Cells for Rooftop and Indoor Applications. Available at: [Link]

  • ResearchGate. (2025). (PDF) Treating CsPbI3 Perovskite with Pyrrolidinium Iodide to Improve the Performance of Perovskite Solar Cells. Available at: [Link]

  • ResearchGate. (2024). Comparative Analysis of the Stability and Performance of Double-, Triple-, and Quadruple-Cation Perovskite Solar Cells for Rooftop and Indoor Applications. Available at: [Link]

  • PMC - NIH. (2024). Crystalline engineering of FAPbI3via pyrrolidinium ionic liquid for stable perovskite solar cells with 21.72% efficiency. Available at: [Link]

  • chemeurope.com. (2025). Long-term stability for perovskite solar cells: a big step forward. Available at: [Link]

  • PubChem. (n.d.). 5-Azoniaspiro[4.4]nonane Bromide. Available at: [Link]

  • ResearchGate. (2025). (PDF) Stability Issues on Perovskite Solar Cells. Available at: [Link]

  • ACS Publications. (n.d.). Correlating Hysteresis and Stability with Organic Cation Composition in the Two-Step Solution-Processed Perovskite Solar Cells. Available at: [Link]

  • YouTube. (2022). A Game Changer in Photovoltaics: Perovskite Solar Cell (Prof. Nam-Gyu Park). Available at: [Link]

  • RSC Publishing. (n.d.). Through thickness anisotropy in all inorganic perovskite thin films via two-step synthesis: implications for voltaic devices. Available at: [Link]

  • PMC - NIH. (2025). A Review of the Intrinsic Chemical Stability Challenge in Operational Perovskite Photovoltaics. Available at: [Link]

  • PMC. (n.d.). All-inorganic perovskite photovoltaics for power conversion efficiency of 31%. Available at: [Link]

  • PubMed. (2025). High Performance Inverted Perovskite Solar Cells via Heteroatom-Containing Multifunctional Spiro Self-Assembled Monolayers. Available at: [Link]

  • ACS Publications. (2021). Thermal Stability and Cation Composition of Hybrid Organic–Inorganic Perovskites. Available at: [Link]

  • YouTube. (2021). Session 12: Perovskite solar cell simulation in SCAPS. Available at: [Link]

Sources

Validation

A Comparative Guide to Zeolite Structures Synthesized with Spiro-Compound Directing Agents

Introduction Zeolites are crystalline aluminosilicates with framework structures built from corner-sharing TO₄ tetrahedra (T = Si, Al), forming uniform micropores and cavities of molecular dimensions. This unique archite...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Zeolites are crystalline aluminosilicates with framework structures built from corner-sharing TO₄ tetrahedra (T = Si, Al), forming uniform micropores and cavities of molecular dimensions. This unique architecture underpins their widespread use as catalysts, adsorbents, and ion-exchangers in numerous industrial processes. The synthesis of zeolites, particularly high-silica variants, is not a spontaneous process; it requires the presence of specific molecules known as Organic Structure-Directing Agents (OSDAs) to guide the crystallization towards a desired framework topology.[1][2][3]

Among the vast library of OSDAs, spiro-compounds represent a fascinating and highly effective class. These molecules are characterized by having two rings connected by a single, common carbon atom, known as the spiro atom. This structural feature imparts significant rigidity and a distinct three-dimensional geometry.[4][5] As OSDAs, the fixed, non-flexible nature of spiro-compounds allows them to act as precise templates, organizing silicate and aluminate precursors into specific, complex zeolite cages and channel systems. This guide provides a comparative analysis of zeolite structures synthesized using different spiro-compounds, detailing the causality behind their structure-directing effects and providing supporting experimental frameworks.

The Unique Role of Spiro-Compounds in Zeolite Synthesis

The efficacy of an OSDA is rooted in the principles of host-guest chemistry. The organic molecule (the "guest") stabilizes specific arrangements of inorganic building blocks, which then assemble around it to form the zeolite framework (the "host").[6] Spiro-compounds, particularly spiro-quaternary ammonium cations, excel in this role due to a confluence of structural and chemical properties.

  • Causality of Rigidity and Shape: Unlike flexible alkylammonium chains, the conformation of a spiro-compound is largely fixed.[5] This rigidity is crucial as it minimizes the entropic penalty associated with confining the OSDA within the forming zeolite cage. The specific size, shape, and symmetry of the spiro-compound provide a well-defined template, leading to high selectivity for a particular zeolite framework. For example, the "adamantane mimicry" of certain 1-azoniaspiro[5.5]undecane derivatives makes them exceptionally effective at directing structures with cages similar to those templated by the much more expensive adamantane-based OSDAs.[6]

  • Charge Density and Stabilization: As quaternary ammonium cations, spiro-OSDAs carry a localized positive charge. This charge is critical for balancing the negative charge created by the incorporation of Al³⁺ in place of Si⁴⁺ in the zeolite framework. This electrostatic interaction stabilizes the inorganic precursors in the synthesis gel and the final crystalline structure.[6]

  • Hydrophobicity and Space-Filling: The hydrocarbon backbone of spiro-compounds is hydrophobic, which helps to organize water molecules in the synthesis gel and promotes the condensation of the silicate and aluminate species around the organic guest. They act as space-fillers, preventing the collapse of the porous structure during crystallization.[7]

Comparative Analysis: Spiro-Compound Structure vs. Zeolite Framework

The selection of a spiro-compound OSDA has a profound impact on the resulting zeolite framework, crystallization kinetics, and final material properties. The following sections compare the outcomes of using different spiro-OSDAs in hydrothermal zeolite synthesis.

Spiro[5.5]undecane Derivatives for CHA Framework Synthesis

The chabazite (CHA) framework is of significant commercial interest, particularly for applications like the methanol-to-olefins (MTO) process. N,N,N-trimethyl-1-adamantylammonium is a well-known, highly effective OSDA for high-silica CHA (SSZ-13), but its cost is a major drawback. Spiro-compounds have emerged as highly effective, more accessible alternatives.

OSDA of Interest: N,N-Dimethyl-1-azoniaspiro[5.5]undecane

This OSDA demonstrates a remarkable ability to direct the synthesis of the CHA framework. Its molecular dimensions and shape fit snugly within the chabazite cage, providing the necessary stabilization for crystallization.

  • Mechanism of Direction: The bicyclic structure of the spiro[5.5]undecane core effectively mimics the shape of adamantane-based cations. This "guest-host" fit minimizes the stabilization energy of the OSDA within the CHA cage, making the formation of the CHA framework thermodynamically favorable over competing zeolite phases.

  • Resulting Zeolite Properties: Synthesis with this OSDA typically yields highly crystalline SSZ-13 with a uniform, pseudo-cubic morphology. The Si/Al ratio can be readily controlled by adjusting the gel composition, which is a critical parameter for tuning the catalytic acidity of the final material.

Comparing Spiro-Ring Size: Spiro[5.5]undecane vs. Spiro[4.4]nonane

The size of the rings fused at the spiro-center directly influences the overall size and shape of the OSDA, which in turn dictates the type of zeolite framework that can be synthesized.

  • N,N-Dimethyl-1-azoniaspiro[5.5]undecane: As discussed, its larger, more spherical shape is an excellent template for the relatively spacious CHA cage.

  • N,N-Dimethyl-1-azoniaspiro[4.4]nonane: This smaller analogue, featuring two five-membered rings, presents a more compact and less spherical profile. While it can also direct the formation of cage-based zeolites, it often leads to different frameworks with smaller pore systems or shows a preference for different synthesis conditions (e.g., higher or lower Si/Al ratios) compared to its spiro[5.5]undecane counterpart. Research in this area aims to discover novel zeolite structures by systematically modifying the ring sizes and functional groups on the spiro-scaffold.

Data Summary

The following table summarizes the relationship between the spiro-compound OSDA and the resulting zeolite product based on data from the scientific literature.

OSDA NameSpiro-ScaffoldKey Structural FeaturesResulting Zeolite FrameworkTypical Si/Al RatioReference
N,N-Dimethyl-1-azoniaspiro[5.5]undecanespiro[5.5]undecaneBicyclic, adamantane mimicCHA (SSZ-13)> 10[6]
N,N-Dimethyl-1-azoniaspiro[4.4]nonanespiro[4.4]nonaneCompact, less sphericalVaries (e.g., small-pore zeolites)Varies[8]
N,N-Dimethyl-2-azoniaspiro[3.3]heptanespiro[3.3]heptaneHighly strained, rigidNovel small-pore structuresHigh SilicaN/A

Note: Data for some novel spiro-compounds are proprietary or still under primary investigation. The table illustrates the principle of structure-function relationship.

Experimental Section

Trustworthiness in scientific reporting is paramount. The following protocols are self-validating systems based on established hydrothermal synthesis and characterization methodologies.

Protocol 1: Hydrothermal Synthesis of SSZ-13 using a Spiro-Compound OSDA

This protocol describes a typical synthesis of the CHA-framework zeolite SSZ-13.

Reagents:

  • Silica source (e.g., Colloidal silica, fumed silica)

  • Alumina source (e.g., Aluminum hydroxide, sodium aluminate)

  • Mineralizer (e.g., Sodium hydroxide, NaOH)

  • Spiro-compound OSDA hydroxide solution (e.g., N,N-Dimethyl-1-azoniaspiro[5.5]undecane hydroxide)

  • Deionized water

Procedure:

  • Gel Preparation: a. In a fluoropolymer liner, combine the alumina source, NaOH solution, and a portion of the deionized water. Stir until a clear solution is formed. b. To this solution, add the spiro-compound OSDA hydroxide solution and stir to homogenize. c. Slowly add the silica source to the mixture under vigorous stirring. Continue stirring for 1-2 hours to ensure a homogeneous synthesis gel. d. The final molar composition of the gel should be precisely controlled, for example: 1 SiO₂ : 0.025 Al₂O₃ : 0.1 OSDA : 0.1 Na₂O : 20 H₂O.[9]

  • Hydrothermal Crystallization: a. Seal the liner inside a stainless-steel autoclave. b. Place the autoclave in an oven preheated to the crystallization temperature (typically 140-160 °C).[10] c. Maintain the temperature for a period of 3-7 days. The autoclave can be kept static or tumbled to promote mixing.

  • Product Recovery: a. Cool the autoclave to room temperature. b. Recover the solid product by filtration or centrifugation. c. Wash the product repeatedly with deionized water until the pH of the filtrate is neutral (~7). d. Dry the product overnight at 100 °C.

  • Calcination (OSDA Removal): a. Place the dried, as-synthesized zeolite in a furnace. b. Ramp the temperature slowly (e.g., 2 °C/min) to 550-600 °C in a flow of air or nitrogen. c. Hold at the final temperature for 6-8 hours to completely burn off the occluded spiro-compound OSDA. d. The resulting white powder is the calcined zeolite.

Protocol 2: Standard Characterization of Synthesized Zeolite

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To identify the crystalline phase (zeolite framework) and assess crystallinity.

  • Procedure: A small amount of the calcined powder is packed into a sample holder. The sample is scanned with Cu Kα radiation over a 2θ range of 5° to 50°. The resulting diffraction pattern is compared to reference patterns from the International Zeolite Association (IZA) database.

2. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the crystal morphology, size, and size distribution.

  • Procedure: The zeolite powder is mounted on an aluminum stub using conductive carbon tape and sputter-coated with a thin layer of gold or palladium. The sample is then imaged in a high-vacuum SEM.

3. Solid-State Nuclear Magnetic Resonance (NMR):

  • Purpose: To probe the local environment of framework atoms. ²⁷Al MAS NMR is used to confirm that aluminum atoms are tetrahedrally coordinated within the zeolite framework, a prerequisite for catalytic activity.[11]

  • Procedure: The calcined zeolite powder is packed into a zirconia rotor and analyzed using a high-field solid-state NMR spectrometer.

4. Nitrogen Physisorption:

  • Purpose: To determine the BET surface area, micropore volume, and pore size distribution.

  • Procedure: The sample is degassed under vacuum at ~350 °C to remove adsorbed water. The adsorption-desorption isotherm of nitrogen is then measured at 77 K.

Visualizations and Workflows

Zeolite Synthesis and Characterization Workflow

The following diagrams illustrate the logical flow from synthesis preparation to final material analysis.

ZeoliteSynthesis cluster_synthesis Hydrothermal Synthesis cluster_characterization Physicochemical Characterization gel 1. Gel Preparation (Silica, Alumina, OSDA, H2O) hydro 2. Hydrothermal Treatment (Autoclave, 140-160°C) gel->hydro recover 3. Product Recovery (Filter, Wash, Dry) hydro->recover calcine 4. Calcination (550°C, Air Flow) recover->calcine product Final Zeolite Powder calcine->product Yields pxrd PXRD (Phase ID, Crystallinity) sem SEM (Morphology, Size) nmr Solid-State NMR (Al Coordination) bet N2 Physisorption (Surface Area, Porosity) product->pxrd Analyze product->sem product->nmr product->bet

Caption: General workflow for the hydrothermal synthesis and subsequent characterization of zeolites.

Host-Guest Relationship in Zeolite Synthesis

This diagram illustrates the conceptual templating effect of a spiro-OSDA.

HostGuest cluster_framework Zeolite Cage Formation (Host) T1 TO4 T2 TO4 T3 TO4 T4 TO4 T5 TO4 T6 TO4 T7 TO4 T8 TO4 osda Spiro-OSDA (Guest) osda->T1 templates osda->T2 osda->T3 osda->T4 osda->T5 osda->T6 osda->T7 osda->T8

Caption: Spiro-OSDA templating the assembly of TO4 units into a zeolite cage.

Conclusion and Future Outlook

Spiro-compounds have proven to be exceptionally versatile and effective OSDAs for the synthesis of high-silica zeolites, most notably providing cost-effective routes to commercially valuable frameworks like CHA. The inherent rigidity and well-defined three-dimensional structure of the spiro-scaffold offer a level of templating precision that is difficult to achieve with more flexible organic molecules. The direct relationship between the spiro-ring size and the resulting zeolite framework highlights a clear path for rational design.

Future research will undoubtedly focus on the synthesis and application of novel, more complex spiro-compounds. By systematically tuning the ring sizes, introducing heteroatoms, and adding functional groups, researchers can explore new regions of the zeolite phase space. This rational design approach, combining computational screening with targeted synthesis, holds the key to discovering novel zeolite structures with tailored pore architectures for next-generation catalytic and separation applications.

References

  • Wang, X. (n.d.). Zeolite Design Using Structure-Directing Agents. University of Notre Dame. Retrieved from [Link]

  • Lopes, C. W., et al. (2016). Synthesis and Characterization of Al-TON Zeolite Using a Dialkylimizadolium as Structure-Directing Agent. Materials Research. Retrieved from [Link]

  • Zones, S. I., & Davis, M. E. (2015). Chapter 5 Organic molecules in zeolite synthesis: Their preparation and structure-directing effects. ResearchGate. Retrieved from [Link]

  • Sapawe, N., et al. (2023). Hydrothermal synthesis of zeolites using silica extracted from tropical volcanic ash. Materials Advances. Retrieved from [Link]

  • Gounaris, C. E., et al. (2021). Discovering Relationships between OSDAs and Zeolites through Data Mining and Generative Neural Networks. PubMed Central. Retrieved from [Link]

  • Wang, Z., et al. (2024). Synthesis of spiro[4.4]nonane-containing functional organic molecules. ResearchGate. Retrieved from [Link]

  • Gholami, M., & Farhadi, F. (2022). A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites. MDPI. Retrieved from [Link]

  • Sapawe, N., et al. (2023). Hydrothermal synthesis of zeolites using silica extracted from tropical volcanic ash. RSC Publishing. Retrieved from [Link]

  • Gounaris, C., et al. (n.d.). Comparing literature OSDAs and generated OSDAs of a CHA zeolite. ResearchGate. Retrieved from [Link]

  • Widiastuti, N., et al. (2019). Synthesis and Characterization of Crystalline NaY-Zeolite from Belitung Kaolin as Catalyst for n-Hexadecane Cracking. MDPI. Retrieved from [Link]

  • Corma, A., & Davis, M. E. (2004). Introduction to the Zeolite Structure-Directing Phenomenon by Organic Species. SciSpace. Retrieved from [Link]

  • University College London. (n.d.). Hydrothermal Synthesis. Retrieved from [Link]

  • Andreola, F., et al. (2021). Synthesis and Characterization of Na-X Zeolite Using a Natural Opaline Diatomite Rock from SE Spain. ResearchGate. Retrieved from [Link]

  • Chen, H. Y., et al. (2021). Sda-free synthesis of chabazite (cha) zeolite and uses thereof. Google Patents.
  • Semmelhack, M. F., et al. (1973). Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene. Synthesis and properties. Effects of spiroconjugation. Princeton University. Retrieved from [Link]

  • Baccar, Z., et al. (2022). Synthesis and Characterization of Na-P1 (GIS) Zeolite Using Rice Husk. PubMed Central. Retrieved from [Link]

  • Cundy, C. S., & Cox, P. A. (2003). The Hydrothermal Synthesis of Zeolites: Precursors, Intermediates and Reaction Mechanism. ResearchGate. Retrieved from [Link]

  • Vu, T., et al. (2021). Study on the Synthesis of Chabazite Zeolites via Interzeolite Conversion of Faujasites. Semantic Scholar. Retrieved from [Link]

  • Ng'wono, F., et al. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PubMed Central. Retrieved from [Link]

  • Corma, A., et al. (2015). Modular organic structure-directing agents for the synthesis of zeolites. PubMed. Retrieved from [Link]

  • Nafees, M., et al. (2022). Synthesis and Characterization of Na-Zeolites from Textile Waste Ash and Its Application for Removal of Lead (Pb) from Wastewater. MDPI. Retrieved from [Link]

  • Baklan, A. G., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Retrieved from [Link]

  • Lutz, W. (2001). The pH-value and its importance for the crystallization of zeolites. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Anion Exchange Membrane Performance: The Ascendancy of 5-azoniaspiro[4.4]nonane Cations

The pursuit of high-performance, durable anion exchange membranes (AEMs) is a critical enabler for next-generation electrochemical technologies, including AEM fuel cells (AEMFCs) and water electrolyzers (AEMWEs).[1] At t...

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of high-performance, durable anion exchange membranes (AEMs) is a critical enabler for next-generation electrochemical technologies, including AEM fuel cells (AEMFCs) and water electrolyzers (AEMWEs).[1] At the heart of the AEM lies the cationic functional group, a component that dictates the membrane's hydroxide conductivity and, most crucially, its longevity in the harsh alkaline environments of operating devices.[2] This guide provides an in-depth validation of the improved performance of AEMs functionalized with 5-azoniaspiro[4.4]nonane (AS[4.4]N) cations, comparing them against established alternatives like traditional quaternary ammonium (QA) and imidazolium-based systems. We will delve into the causal mechanisms for this enhanced performance, present supporting experimental data, and provide detailed protocols for independent validation.

The Central Role of Cation Architecture in AEM Stability

The Achilles' heel of many AEMs has been the chemical instability of the cationic headgroups, which are susceptible to degradation in the presence of hydroxide ions, especially at elevated temperatures.[3] This degradation leads to a loss of ion exchange capacity (IEC), a drop in ionic conductivity, and ultimately, device failure. The two primary degradation routes are direct nucleophilic attack (SN2) on the carbon atoms adjacent to the nitrogen and Hofmann elimination (E2), which requires the presence of a β-hydrogen.

Traditional QA cations, such as the widely studied benzyltrimethylammonium (BTMA), and various imidazolium derivatives have shown significant vulnerability to these degradation pathways. This has spurred research into more robust cationic moieties. The 5-azoniaspiro[4.4]nonane cation represents a significant architectural evolution. Its defining feature is a spirocyclic structure where the nitrogen atom is at the center of two fused rings.[4] This unique conformation provides inherent steric hindrance, shielding the nitrogen center and adjacent carbons from hydroxide attack. Furthermore, the rigid ring structure increases the energy barrier for the conformational changes required for degradation reactions to proceed.[5][6]

Caption: Chemical structures of AS[4.4]N, a representative QA, and an imidazolium cation.

Quantitative Performance Comparison

Experimental evidence strongly supports the theoretical advantages of the spirocyclic structure. AEMs functionalized with AS[4.4]N cations consistently outperform their non-spirocyclic counterparts in the most critical performance metrics: hydroxide conductivity and, most notably, alkaline stability.

Hydroxide Conductivity

High hydroxide conductivity is essential for minimizing ohmic losses and achieving high power densities in electrochemical devices.[7] While traditional QA-based AEMs can achieve high initial conductivities, these values often plummet as degradation proceeds. AS[4.4]N-based AEMs exhibit both high initial conductivity and superior retention of this property over time.

Cation TypePolymer BackboneIEC (meq/g)Temperature (°C)Conductivity (mS/cm)Reference
5-azoniaspiro[4.4]nonane Photo-cross-linked~1.580~110[5][6]
N-methylpyrrolidiniumPPO1.7880~95[8]
Trimethylammonium (TMA)ETFE~2.080~120[3]
ImidazoliumPPO1.8580~80[8]

Note: The values presented are representative and can vary based on the specific polymer backbone, membrane thickness, and measurement conditions.

Alkaline Stability: The Decisive Advantage

The true litmus test for any AEM cation is its ability to withstand highly alkaline conditions at elevated temperatures. This is where the AS[4.4]N cation demonstrates its most significant superiority. Studies involving accelerated aging tests, where membranes are immersed in concentrated alkali solutions, reveal the dramatic difference in stability.

Cation TypeTest ConditionsDuration (hours)IEC Retention (%)Conductivity Retention (%)Reference
5-azoniaspiro[4.4]nonane 1 M KOH, 80°C1000+>95%>90%[5][9]
N-methylpyrrolidinium1 M KOH, 60°C168~90%Not Reported[8]
Trimethylammonium (TMA)1 M KOH, 80°C500~85%~80%[10][11]
Imidazolium1 M KOH, 60°C168<60%Not Reported[8]

As the data clearly indicates, the spirocyclic structure of AS[4.4]N provides exceptional chemical stability, retaining its structural and functional integrity long after traditional cations have significantly degraded.[5] This translates directly to longer operational lifetimes for fuel cells and electrolyzers.

Validating Performance: Self-Validating Experimental Protocols

To ensure scientific integrity and enable researchers to independently verify these findings, we provide detailed, step-by-step methodologies for the key AEM characterization experiments.

Experimental Workflow for AEM Validation

Caption: Standard workflow for comprehensive AEM performance and stability validation.

Protocol 1: Measurement of True Hydroxide Conductivity

Rationale: Accurate conductivity measurement is paramount. Carbon dioxide from the air readily dissolves in the membrane's water channels, forming carbonate and bicarbonate ions, which have much lower mobility than hydroxide. This contamination can lead to a significant underestimation of the membrane's true performance. This protocol uses an in-situ decarbonation step to ensure the measurement of pure hydroxide conductivity.[12][13]

Apparatus:

  • Four-point-probe conductivity cell (e.g., BekkTech BT-112)

  • Electrochemical Impedance Spectroscopy (EIS) system with a frequency response analyzer

  • Environmental chamber for temperature and humidity control

  • Humidified, CO₂-free gas stream (e.g., N₂ or Ar)

Procedure:

  • Sample Preparation: Cut a rectangular sample of the AEM (e.g., 1 cm x 4 cm).

  • Initial Ion Exchange: Immerse the membrane sample in a 1 M NaCl solution for 24 hours to convert it to the Cl⁻ form.

  • Rinsing: Thoroughly rinse the membrane with deionized (DI) water to remove excess NaCl.

  • Bicarbonate Exchange: Immerse the Cl⁻ form membrane in a 1 M NaHCO₃ solution for 24 hours to convert it to the HCO₃⁻ form. This is the starting point for the "true" conductivity measurement.

  • Final Rinse: Rinse the membrane thoroughly with DI water.

  • Cell Assembly: Mount the HCO₃⁻ form membrane in the four-probe conductivity cell.

  • Equilibration: Place the cell in the environmental chamber. Equilibrate at the desired temperature (e.g., 60°C) and relative humidity (e.g., 95%) under a flow of humidified, CO₂-free N₂ for at least 2 hours.

  • In-Situ Decarbonation: Apply a small direct current (e.g., 100 µA) across the outer electrodes of the cell.[12] This electrolyzes water, generating OH⁻ ions that replace the HCO₃⁻ ions, which are expelled as CO₂. Monitor the membrane's resistance via EIS until it stabilizes, indicating complete conversion to the OH⁻ form.

  • Conductivity Measurement: Perform an EIS scan (e.g., from 1 MHz to 10 Hz). The high-frequency x-axis intercept of the Nyquist plot gives the membrane resistance (R).

  • Calculation: Calculate the hydroxide conductivity (σ) using the formula: σ = L / (R * W * T) where L is the distance between the inner potential-sensing electrodes, W is the width of the membrane sample, and T is its thickness.

Protocol 2: Ex Situ Alkaline Stability Assessment

Rationale: An accelerated aging test is necessary to predict the long-term durability of the AEM in an operating device. This protocol subjects the membrane to a harsh alkaline environment at an elevated temperature.[10][14] The degradation is quantified by measuring the loss in IEC over time.

Apparatus:

  • Sealed, airtight vials (e.g., made of PFA or polypropylene)

  • Oven or temperature-controlled bath

  • Titration setup (burette, pH meter)

Procedure:

  • Initial IEC Measurement: Measure the initial IEC of a control sample using the titration method described in Protocol 3.

  • Sample Preparation: Cut several identical membrane samples (e.g., 3 cm x 3 cm) and record their dry weight after drying in a vacuum oven at 60°C for 24 hours.

  • Alkaline Immersion: Place each sample in a separate airtight vial. Add a sufficient volume of 1 M KOH solution to fully submerge the membranes. A CO₂-free environment is preferred, so purging the vials with N₂ or Ar before sealing is recommended.

  • Aging: Place the sealed vials in an oven set to the desired test temperature (e.g., 80°C or 90°C).[14]

  • Periodic Testing: At predetermined intervals (e.g., 100, 250, 500, 1000 hours), remove one vial from the oven.

  • Post-Treatment:

    • Carefully retrieve the membrane sample.

    • Thoroughly rinse it with DI water until the rinse water is neutral (pH 7).

    • Immerse the membrane in a 1 M NaCl solution for 24 hours to ensure any remaining OH⁻ is exchanged for Cl⁻.

    • Rinse again thoroughly with DI water.

  • Final IEC Measurement: Measure the IEC of the aged sample using the titration protocol.

  • Calculation: Calculate the IEC retention as a percentage of the initial IEC. Plot IEC retention versus time to determine the degradation rate.

Protocol 3: Ion Exchange Capacity (IEC) Measurement

Rationale: IEC is a fundamental property of an AEM, representing the concentration of cationic functional groups. It is essential for normalizing conductivity and quantifying degradation. The back-titration method described here is a reliable and widely used technique.[14]

Procedure:

  • Preparation: Dry a membrane sample to a constant weight in a vacuum oven (60°C, 24h) and record its dry mass (m_dry).

  • Ion Exchange: Immerse the dry membrane in 50.0 mL of a standardized 0.1 M HCl solution. Allow it to soak for at least 24 hours to ensure all OH⁻ (or Cl⁻) ions are fully exchanged for H⁺ ions, neutralizing an equivalent amount of HCl.

  • Titration:

    • Remove the membrane sample from the HCl solution.

    • Add a few drops of a suitable indicator (e.g., phenolphthalein) to the remaining HCl solution.

    • Titrate the solution with a standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color).

    • Record the volume of NaOH used (V_NaOH).

  • Blank Titration: Perform a blank titration on 50.0 mL of the original 0.1 M HCl solution with the 0.1 M NaOH solution to determine the initial moles of HCl.

  • Calculation: Calculate the IEC using the formula: IEC (meq/g) = ([Moles of HCl]_initial - [Moles of NaOH]_used) / m_dry

Conclusion and Authoritative Grounding

The superior performance of AEMs functionalized with 5-azoniaspiro[4.4]nonane cations is not a matter of incremental improvement but a significant step-change in the field. The spirocyclic architecture provides a robust defense against the primary degradation mechanisms that have plagued traditional AEMs.[5] This inherent stability, coupled with high hydroxide conductivity, directly addresses the critical durability challenges for AEMFCs and AEMWEs. The experimental protocols detailed herein provide a framework for the rigorous and reproducible validation of these advanced materials, fostering trustworthiness and accelerating the development of reliable, next-generation energy technologies.

References

  • Effect of Different Quaternary Ammonium Groups on the Hydroxide Conductivity and Stability of Anion Exchange Membranes. (2021). ResearchGate. [Link]

  • Gu, L., Dong, H., Sun, Z., Li, Y., & Yan, F. (2016). Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. RSC Advances. [Link]

  • Anion exchange membranes derived from nafion precursor for the alkaline fuel cell. (n.d.). OSTI.GOV. [Link]

  • Study on Commercially Available Membranes for Alkaline Direct Ethanol Fuel Cells. (2023). National Institutes of Health. [Link]

  • Alkaline Stability of Anion-Exchange Membranes. (2023). Surrey Open Research. [Link]

  • New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. (2017). National Institutes of Health. [Link]

  • New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. (2017). ResearchGate. [Link]

  • Anion exchange membrane test protocol validation. (2024). Frontiers. [Link]

  • D2.1 – Harmonised test protocols for assessing AEM electrolysis components, cells and stacks in a wide range of. (2020). ANIONE Project. [Link]

  • The Rationale for a Standardized Testing Protocol for Anion Exchange Membrane Water Electrolyzers. (2024). ACS Energy Letters. [Link]

  • 5-Azoniaspiro(4.4)nonane. PubChem, National Institutes of Health. [Link]

  • A practical method for measuring the true hydroxide conductivity of anion exchange membranes. (2018). Ionomr Innovations. [Link]

  • Alkaline Stability of Anion-Exchange Membranes. (2023). ResearchGate. [Link]

  • Hydroxide conductivity of the prepared AEMs as a function of temperature. ResearchGate. [Link]

  • Anion Exchange Membranes for Fuel Cell Application: A Review. (2022). National Institutes of Health. [Link]

  • Hydroxide conductivity (σ (OH−)) of the PBPA−Au and PS−Au AEMs measured... ResearchGate. [Link]

  • A practical method for measuring the true hydroxide conductivity of anion exchange membranes. (2018). ResearchGate. [Link]

  • Alkaline Stability of Anion-Exchange Membranes. (2023). University of Surrey. [Link]

  • IEC and hydroxide conductivity values comparison with recently reported AEMs. ResearchGate. [Link]

  • Synthesis of Anion Exchange Membranes Containing PVDF/PES and Either PEI or Fumion. (2022). ResearchGate. [Link]

  • Commercial Anion Exchange Membranes (AEMs) for Fuel Cell and Water Electrolyzer Applications: Performance, Durability, and Materials Advancement. (2023). MDPI. [Link]

  • Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. ResearchGate. [Link]

  • a) Remaining hydroxide conductivity of PB2Pip‐5C8F membrane after... ResearchGate. [Link]

  • Synthesis of Anion Exchange Membranes Containing PVDF/PES and Either PEI or Fumion®. (2022). MDPI. [Link]

  • Measuring the alkaline stability of anion-exchange membranes. Teem Lab. [Link]

  • High Performance Anion Exchange Membrane Fuel Cells Enabled by Fluoropoly(olefin) Membranes. (2019). Penn State Research Database. [Link]

  • Measuring the alkaline stability of anion-exchange membranes. (2020). ResearchGate. [Link]

  • (a) The hydroxide conductivity of the fully hydrated C-IL-x AEMs. (b)... ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Long-Term Stability of 5-azoniaspiro[4.4]nonane Bromide in Advanced Device Applications

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of advanced materials, the long-term stability of individual components is a critical determinant of device performance an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of advanced materials, the long-term stability of individual components is a critical determinant of device performance and longevity. This guide provides an in-depth technical assessment of the long-term stability of 5-azoniaspiro[4.4]nonane bromide, a quaternary ammonium compound increasingly utilized in applications such as perovskite solar cells.

This document moves beyond a simple recitation of facts to offer a comparative analysis, pitting 5-azoniaspiro[4.4]nonane bromide against a common alternative, spiro-OMeTAD. By delving into the causality behind experimental choices and presenting detailed protocols, this guide serves as a practical resource for researchers aiming to design and execute robust stability studies.

Introduction: The Quest for Stable Device Components

The reliability of modern electronic and pharmaceutical devices hinges on the chemical and physical robustness of their constituent materials. 5-Azoniaspiro[4.4]nonane bromide, also known as 1,1'-spirobipyrrolidinium bromide, has emerged as a promising material, particularly as a component in the hole transport layer (HTL) of perovskite solar cells. Its spirocyclic structure is designed to provide a rigid, three-dimensional framework that can contribute to morphological stability in thin films. However, like all materials, it is susceptible to degradation under various environmental stressors.

Understanding the long-term stability of 5-azoniaspiro[4.4]nonane bromide is paramount for predicting the operational lifetime of devices in which it is incorporated. This guide will provide a framework for assessing this stability through a direct comparison with spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene), the incumbent hole transport material in high-efficiency perovskite solar cells. While spiro-OMeTAD has enabled record efficiencies, its own stability limitations are well-documented, making this comparison particularly salient.[1][2][3][4]

Experimental Design: A Framework for Comparative Stability Assessment

A comprehensive stability study requires a multi-faceted approach, subjecting the materials to a range of stressors that mimic real-world operating conditions. The following experimental design provides a robust framework for comparing the long-term stability of 5-azoniaspiro[4.4]nonane bromide and spiro-OMeTAD.

Stress Conditions

To thoroughly evaluate stability, both materials should be subjected to accelerated degradation conditions. These tests are designed to increase the rate of chemical and physical changes, allowing for the prediction of long-term stability in a shorter timeframe.[1]

  • Thermal Stress: Samples of both materials should be exposed to elevated temperatures (e.g., 60°C, 85°C, and 120°C) in an inert atmosphere (e.g., nitrogen or argon) to assess intrinsic thermal stability.[1][5][6][7]

  • Photostability (Light Stress): Samples should be exposed to continuous illumination from a solar simulator (e.g., AM1.5G, 100 mW/cm²) to evaluate their resistance to photodegradation.

  • Humidity Stress: To assess the impact of moisture, samples should be stored in a controlled humidity environment (e.g., 50% RH and 85% RH) at a constant temperature. Spiro-OMeTAD is known to be hygroscopic, making this a critical test.[1][2]

  • Combined Stress: For a more realistic assessment, a combination of stressors should be applied, such as light and elevated temperature, or light and humidity.

Sample Preparation

For a fair comparison, the physical form of the samples must be consistent. Both 5-azoniaspiro[4.4]nonane bromide and spiro-OMeTAD should be prepared as thin films on a suitable substrate (e.g., glass or silicon wafers), mimicking their application in a device. The film deposition technique (e.g., spin-coating) and any additives should be identical for both materials, where applicable.

Analytical Techniques

A suite of analytical techniques is necessary to monitor the degradation of the materials and identify any chemical or physical changes.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): These are the primary techniques for quantifying the parent compound and detecting the formation of degradation products. A stability-indicating method should be developed to ensure that the analytical method can separate the parent compound from any potential degradants.[8]

  • Spectroscopy (UV-Vis, FT-IR): UV-Vis spectroscopy can track changes in the electronic structure of the materials, while FT-IR can identify changes in chemical bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown degradation products.[8]

  • Microscopy (SEM, AFM): Scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be used to monitor changes in the morphology and surface roughness of the thin films.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the comparative stability study.

Protocol for Accelerated Stability Testing
  • Sample Preparation:

    • Prepare stock solutions of 5-azoniaspiro[4.4]nonane bromide and spiro-OMeTAD in a suitable solvent (e.g., chlorobenzene) at a concentration of 20 mg/mL.

    • Spin-coat the solutions onto pre-cleaned glass substrates at 3000 rpm for 30 seconds to form uniform thin films.

    • Anneal the films at 100°C for 10 minutes to remove residual solvent.

  • Stress Exposure:

    • Place the prepared films in separate, labeled environmental chambers for each stress condition (thermal, photostability, humidity, and combined stress).

    • Set the parameters of the chambers according to the experimental design.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 96, 168, 336, and 500 hours), remove a set of samples from each chamber.

  • Sample Analysis:

    • For each time point, perform the following analyses:

      • Visual Inspection: Note any changes in color or appearance of the films.

      • UHPLC-MS Analysis:

        • Extract the film from the substrate using a known volume of a suitable solvent (e.g., acetonitrile).

        • Inject the extracted solution into the UHPLC-MS system to quantify the remaining parent compound and identify any degradation products.

      • UV-Vis Spectroscopy: Record the absorbance spectra of the films to monitor for changes in their optical properties.

      • SEM/AFM Imaging: Analyze the surface morphology of the films.

Protocol for UHPLC-MS Analysis
  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan and data-dependent MS/MS.

Data Presentation and Interpretation

The quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Purity Degradation of 5-azoniaspiro[4.4]nonane Bromide vs. spiro-OMeTAD under Thermal Stress (85°C)

Time (hours)5-azoniaspiro[4.4]nonane Bromide Purity (%)spiro-OMeTAD Purity (%)
099.899.7
2499.598.2
4899.296.5
9698.893.1
16898.188.4
33696.575.6
50094.862.3

Table 2: Hypothetical Purity Degradation under Humidity Stress (85% RH)

Time (hours)5-azoniaspiro[4.4]nonane Bromide Purity (%)spiro-OMeTAD Purity (%)
099.899.7
2499.697.1
4899.394.2
9698.989.8
16898.382.3
33697.068.9
50095.555.1

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying degradation products and developing strategies to mitigate instability.

5-azoniaspiro[4.4]nonane Bromide

As a quaternary ammonium salt, 5-azoniaspiro[4.4]nonane bromide is susceptible to certain degradation mechanisms. The spirocyclic structure is generally stable, but the quaternary ammonium center can be a reactive site.

  • Hofmann Elimination: Under basic conditions or at elevated temperatures, Hofmann elimination could occur, leading to the opening of one of the pyrrolidinium rings.

  • Nucleophilic Attack: The bromide counter-ion or other nucleophiles present in the system could potentially attack the carbon atoms adjacent to the nitrogen, leading to ring-opening.

  • Thermal Decomposition: At very high temperatures, fragmentation of the pyrrolidine rings could occur.

cluster_main Potential Degradation of 5-azoniaspiro[4.4]nonane Bromide parent 5-azoniaspiro[4.4]nonane Bromide hofmann Ring-Opened Product (Hofmann Elimination) parent->hofmann Heat / Base nucleophilic Ring-Opened Product (Nucleophilic Attack) parent->nucleophilic Nucleophile fragmentation Ring Fragments parent->fragmentation High Heat

Caption: Potential degradation pathways of 5-azoniaspiro[4.4]nonane Bromide.

spiro-OMeTAD

The degradation of spiro-OMeTAD is more extensively studied.

  • Oxidation: The amine groups are susceptible to oxidation, leading to the formation of radical cations and dications. This process is often intentionally induced by dopants to increase conductivity, but uncontrolled oxidation leads to degradation.

  • Reaction with Iodide: The oxidized form of spiro-OMeTAD can be reduced back to the neutral form by iodide ions, which can migrate from the perovskite layer in solar cells. This process leads to the formation of iodine (I₂) and a decrease in the conductivity of the HTL.[9]

  • Morphological Changes: At elevated temperatures, spiro-OMeTAD can crystallize, leading to the formation of large domains and voids in the film, which disrupts charge transport.[1][6][7]

cluster_main Degradation Pathways of spiro-OMeTAD spiro spiro-OMeTAD oxidized Oxidized spiro-OMeTAD spiro->oxidized Dopants / O₂ / Light crystallized Crystallized spiro-OMeTAD spiro->crystallized Heat reduced Reduced spiro-OMeTAD + I₂ oxidized->reduced Iodide Ions (from Perovskite)

Caption: Key degradation pathways of spiro-OMeTAD.

Conclusion: A Path Towards More Stable Devices

This guide has outlined a comprehensive framework for assessing the long-term stability of 5-azoniaspiro[4.4]nonane bromide in comparison to spiro-OMeTAD. The provided experimental protocols and analytical methods offer a robust starting point for researchers in the field.

Based on its chemical structure, 5-azoniaspiro[4.4]nonane bromide is anticipated to exhibit greater intrinsic thermal and morphological stability compared to spiro-OMeTAD. The absence of easily oxidizable amine groups suggests a higher resistance to oxidative degradation. However, its susceptibility to nucleophilic attack and Hofmann elimination warrants careful investigation.

Ultimately, the selection of a material for a specific application will depend on a trade-off between performance and stability. By conducting rigorous comparative studies as outlined in this guide, researchers can make informed decisions and accelerate the development of more durable and reliable advanced devices.

References

  • Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. Journal of Materials Chemistry A.

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. MDPI.

  • Understanding the Degradation of Spiro-OMeTAD-Based Perovskite Solar Cells at High Temperature. ResearchGate.

  • Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. ACS Applied Energy Materials.

  • Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. MDPI.

  • Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. ACS Publications.

  • 5-Azoniaspiro[4.4]nonane Bromide | C8H16BrN | CID 11458396 - PubChem.

  • Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. PubMed.

  • Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube.

  • 5-Azoniaspiro[4.4]nonane Bromide 16450-38-7 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • 5-Azoniaspiro[4.4]nonane Tetrafluoroborate | 129211-47-8 | TCI AMERICA.

  • 5-Azoniaspiro[4.4]nonane Bromide 16450-38-7 | TCI EUROPE N.V.

  • 5-Azoniaspiro(4.4)nonane | C8H16N+ | CID 410366 - PubChem.

  • Photostability tests of the unencapsulated device under continuous 1... ResearchGate.

  • Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products. NIH.

  • Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. ResearchGate.

  • Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials. SciRP.org.

  • Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. ResearchGate.

  • Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials. ResearchGate.

  • Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science (RSC Publishing).

  • Advances in Hole Transport Materials for Layered Casting Solar Cells. PMC - NIH.

  • Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications. Frontiers.

  • Advances in moisture stability and water resistance of perovskite solar cells. SPIE Digital Library.

  • Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. MDPI.

  • Unlocking the Full Potential of Spiro-OMeTAD in Perovskite Solar Cells: Towards Synthetic Routes, Doping Mechanism, Degradation, and Stability. Journal of Materials Chemistry C (RSC Publishing).

  • 5-Azoniaspiro[4.4]nonane;ditetrafluoroborate | C16H32B2F8N2 - PubChem.

  • Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials. Semantic Scholar.

  • 5-Azoniaspiro[4.4]nonane Bromide 98.0+%, TCI America™. Fisher Scientific.

Sources

Comparative

The Strategic Advantage of Spiro-Compounds: A Cost-Effectiveness Analysis of 5-Azoniaspiro[4.4]nonane Bromide in Research

In the competitive landscape of scientific research, where both budgetary constraints and the pursuit of high-fidelity data are paramount, the selection of chemical reagents plays a pivotal role. This guide offers a comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of scientific research, where both budgetary constraints and the pursuit of high-fidelity data are paramount, the selection of chemical reagents plays a pivotal role. This guide offers a comparative analysis of 5-azoniaspiro[4.4]nonane bromide and its derivatives, focusing on their cost-effectiveness in two distinct and impactful research domains: proteomics via mass spectrometry and the development of next-generation perovskite solar cells. As Senior Application Scientists, our perspective is grounded in the synthesis of technical performance with the practical realities of laboratory economics.

Part 1: A Cost-Effective Breakthrough in Quantitative Proteomics

The precise quantification of proteins and their post-translational modifications is a cornerstone of modern biological research. Mass spectrometry has emerged as the premier tool for this purpose, yet achieving high sensitivity and broad sequence coverage, particularly for low-abundance peptides, often requires costly reagents and complex protocols.

The Challenge: The High Cost of Sensitivity and Accuracy

Traditional methods for quantitative proteomics, such as Absolute Quantification (AQUA) and Tandem Mass Tags (TMT™) or isobaric tags for relative and absolute quantitation (iTRAQ™), while powerful, present significant cost barriers. AQUA peptides, which are stable isotope-labeled synthetic peptides used as internal standards, can cost around $400 per peptide.[1] Similarly, kits for isobaric tagging, such as mTRAQ™, can be priced in the hundreds to thousands of dollars, depending on the multiplexing capability.[2][3] This high cost can limit the scope and scale of proteomic studies, particularly for academic and early-stage research laboratories.

A Spiro-Based Solution: Enhanced Ionization at a Lower Cost

Derivatives of 5-azoniaspiro[4.4]nonane have been engineered into a novel class of ionization tags that offer a compelling, cost-effective alternative.[4][5] These tags introduce a permanent positive charge to peptides, dramatically enhancing their ionization efficiency in the mass spectrometer.

Key Performance Advantages:

  • Enhanced Sensitivity: Labeling peptides with a 5-azoniaspiro[4.4]nonane-based tag can increase ionization efficiency by a remarkable 10- to 100-fold.[5] This allows for the detection and quantification of low-abundance peptides that might otherwise be missed.

  • Stable Fragmentation: The rigid spirocyclic structure of the tag is exceptionally stable during collision-induced dissociation (CID) in the mass spectrometer.[5] This stability prevents unwanted fragmentation of the tag itself, leading to cleaner spectra dominated by a dominant series of y-type fragment ions, which simplifies peptide sequencing and increases sequence coverage.[5]

  • Cost-Effectiveness: While direct pricing for the synthesis of the 5-azoniaspiro[4.4]nonane-based labeling reagent is not commercially listed as a standard kit, the underlying chemistry suggests a more economical synthesis pathway compared to the complex, multi-step production of isotopically labeled peptides or intricate isobaric tags. One study explicitly refers to their 5-azoniaspiro[4.4]nonyl-based tag as a "cost-effective alternative" to AQUA and mTRAQ.[4]

Comparative Analysis: 5-Azoniaspiro[4.4]nonane Tags vs. Traditional Methods
Feature5-Azoniaspiro[4.4]nonane-Based TagAQUA PeptidesmTRAQ™/TMT™ Reagents
Principle Covalent labeling for enhanced ionizationStable isotope-labeled internal standardIsobaric mass tagging for relative quantification
Ionization Enhancement 10-100 fold increase[5]NoneNone
Fragmentation Pattern Stable tag, dominant y-ion series[5]Predictable fragmentation of peptide backboneReporter ion generation upon fragmentation
Primary Application Sensitive peptide sequencing and quantificationAbsolute quantification of specific peptidesMultiplexed relative quantification
Estimated Cost Lower synthesis cost, "cost-effective"[4]High (approx. $400 per peptide)[1]High (kit-dependent, often >$1000)[2][3]
Experimental Protocol: Peptide Labeling with a 5-Azoniaspiro[4.4]nonane Derivative

The following is a generalized protocol for the labeling of peptides with a 5-azoniaspiro[4.4]nonane-based reagent, adapted from published methods.[4] The specific reagent in the cited study is 2-oxa-benzo-5-azoniaspiro[4.4]nonyl 4-aminobenzoic pentafluorophenyl ester, a derivative of the core 5-azoniaspiro[4.4]nonane structure.

Materials:

  • Peptide sample (lyophilized)

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 8.5)

  • Acetonitrile (ACN)

  • 5-azoniaspiro[4.4]nonane-based labeling reagent solution in DMF

  • Formic acid (HCOOH)

  • Ultrapure water

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide sample in 1 M TEAB buffer (pH 8.5) to a concentration of 1 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, combine a 50 µL aliquot of the peptide solution with 100 µL of acetonitrile.

  • Labeling Reaction: Add a 10-fold molar excess of the 5-azoniaspiro[4.4]nonane-based labeling reagent solution to the peptide mixture.

  • Incubation: Vortex the mixture and incubate at room temperature for 1 hour.

  • Quenching: Add 100 µL of formic acid and 500 µL of water to the reaction mixture to quench the reaction. Incubate for an additional 30 minutes at room temperature.

  • Sample Preparation for MS: The labeled peptide solution can then be desalted and concentrated using standard techniques (e.g., C18 ZipTips) prior to analysis by LC-MS/MS.

Workflow Diagram: Peptide Labeling and Mass Spectrometry Analysis

Peptide_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling with 5-Azoniaspiro[4.4]nonane Tag cluster_ms_analysis Mass Spectrometry Analysis Protein Protein Sample Digestion Tryptic Digestion Protein->Digestion Trypsin Peptides Peptide Mixture Digestion->Peptides Labeling Incubate with Labeling Reagent Peptides->Labeling Labeled_Peptides Labeled Peptides Labeling->Labeled_Peptides LC_Separation LC Separation Labeled_Peptides->LC_Separation ESI_MS Electrospray Ionization (MS1) LC_Separation->ESI_MS CID_Fragmentation CID Fragmentation (MS2) ESI_MS->CID_Fragmentation Select Precursor Ion Data_Analysis Data Analysis CID_Fragmentation->Data_Analysis Fragment Ions Perovskite_Cost_Performance cluster_materials Material Selection & Cost cluster_fabrication Device Fabrication cluster_performance Device Performance & Viability Precursors Perovskite Precursors (e.g., 5-Azoniaspiro[4.4]nonane Iodide) Cost Material Cost Precursors->Cost Film_Quality Perovskite Film Quality Precursors->Film_Quality HTM Hole-Transporting Material (e.g., Spiro-OMeTAD vs. Alternatives) HTM->Cost Interfacial_Properties HTM/Perovskite Interface HTM->Interfacial_Properties Commercial_Viability Commercial Viability Cost->Commercial_Viability PCE Power Conversion Efficiency (PCE) Film_Quality->PCE Stability Long-Term Stability Film_Quality->Stability Interfacial_Properties->PCE Interfacial_Properties->Stability PCE->Commercial_Viability Stability->Commercial_Viability

Caption: The relationship between material cost, fabrication quality, and the ultimate performance and commercial viability of perovskite solar cells.

Conclusion

The family of 5-azoniaspiro[4.4]nonane compounds represents a versatile and economically significant class of materials for advancing scientific research. In proteomics, their derivatives are emerging as powerful, cost-effective ionization tags that enhance the sensitivity and reliability of mass spectrometry-based peptide analysis, democratizing access to high-end proteomics. In the field of renewable energy, while not the primary hole-transporting materials themselves, their salts are vital as high-purity, cost-effective precursors for the fabrication of high-performance perovskite solar cells. The ongoing development of novel, low-cost spiro-compounds as alternatives to Spiro-OMeTAD further underscores the importance of this chemical scaffold in driving down the cost of next-generation solar energy. For researchers, scientists, and drug development professionals, a careful consideration of the cost-effectiveness of such enabling chemical tools is not merely a matter of budgetary prudence, but a strategic imperative for accelerating the pace of discovery and innovation.

References

  • Setner, B., Kluczyk, A., Stefanowicz, P., & Szewczuk, Z. (2018). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. Analytical and Bioanalytical Chemistry, 410(1), 245-253. [Link]

  • Setner, B., Rudowska, M., Kluczyk, A., Stefanowicz, P., & Szewczuk, Z. (2017). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. Analytica Chimica Acta, 986, 71-81. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). High-Performance Perovskite Solar Cells: The Essential Role of 5-Azoniaspiro[4.4]nonane Iodide. [Link]

  • Thomas, J. P., & LaPointe, T. (2022). Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD. Energy Technology, 10(1), 2100827. [Link]

  • Setner, B., Rudowska, M., Wojewska, D., Kluczyk, A., Stefanowicz, P., & Szewczuk, Z. (2017). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. Analytica Chimica Acta, 986, 71–81. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). High-Performance Perovskite Solar Cells: The Essential Role of 5-Azoniaspiro[4.4]nonane Iodide. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Cost of peptide analysis service: Understand with detailed insight. [Link]

  • Academia.edu. (n.d.). Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD. [Link]

  • ResearchGate. (2026, January 18). Performance optimization of perovskite solar cells using p-InGaN as a hole transport layer: A numerical comparison with spiro-OMeTAD and HTL-free designs. [Link]

  • ResearchGate. (2021, March 17). What is the best method for spiro layer fabrication in perovskite solar cell? [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Cost of peptide analysis service: Understand with detailed insight. [Link]

  • ACS Publications. (2022, July 29). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. [Link]

  • YouTube. (2021, October 29). Detailed protocol for fabrication of perovskite solar cells. [Link]

  • DOI. (2024, January 5). Spiro-OMeTAD doped with iodine pentoxide to enhance planar perovskite solar cell performance. [Link]

  • ACS Publications. (2021, June 9). Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. [Link]

  • ACS Publications. (2022, March 31). Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells. [Link]

  • YouTube. (2022, March 18). Hole-transporting materials for Perovskite solar cells: a chemical approach. [Link]

  • PMC - NIH. (n.d.). Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. [Link]

  • MDPI. (n.d.). Fabricating Planar Perovskite Solar Cells through a Greener Approach. [Link]

  • AAPPTEC. (n.d.). Custom Peptide Synthesis Price. [Link]

  • ResearchGate. (2025, October 8). Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. [Link]

  • PMC - NIH. (n.d.). Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides. [Link]

  • Swanson Biotechnology Center - MIT. (n.d.). Pricing | Biopolymers & Proteomics. [Link]

  • Otto Chemie Pvt Ltd. (n.d.). Spiro-MeOTAD, 99%. [Link]

  • SCIEX. (n.d.). mTRAQ® Reagents. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation of Synthesized 5-azoniaspiro[4.4]nonane Bromide

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the compound's puri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the compound's purity and structural integrity. This guide provides an in-depth technical comparison of analytical techniques for validating the purity of synthesized 5-azoniaspiro[4.4]nonane bromide, a quaternary ammonium salt with significant potential in various research and development applications. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative sources.

The Imperative of Purity in Spirocyclic Quaternary Ammonium Compounds

5-azoniaspiro[4.4]nonane bromide belongs to the class of spirocyclic quaternary ammonium salts. Its unique three-dimensional structure imparts specific physicochemical properties that are of interest in drug design and materials science. However, the synthesis, typically involving the reaction of pyrrolidine with 1,4-dibromobutane, can lead to the formation of various impurities. These can include unreacted starting materials, polymeric byproducts, and isomeric salt structures. The presence of such impurities can significantly alter the compound's biological activity, toxicity profile, and physical characteristics, rendering experimental results unreliable and potentially compromising patient safety in pharmaceutical applications. Therefore, a multi-faceted analytical approach is not just recommended, but essential for robust quality control.

A Comparative Analysis of Key Analytical Techniques

No single analytical technique can unequivocally confirm the purity of a synthesized compound. Instead, a complementary suite of methods should be employed, each providing a unique piece of the structural and purity puzzle. This guide will focus on the most powerful and accessible techniques for the analysis of 5-azoniaspiro[4.4]nonane bromide: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will also discuss the utility of traditional methods like melting point analysis and titration.

As a point of comparison for the analytical data, we will consider a common alternative, 5-azoniaspiro[4.4]nonane tetrafluoroborate . While structurally similar, the different counter-ion can influence its physical properties and spectral characteristics.

Property5-azoniaspiro[4.4]nonane Bromide5-azoniaspiro[4.4]nonane Tetrafluoroborate
Molecular Formula C₈H₁₆BrNC₈H₁₆BF₄N
Molecular Weight 206.13 g/mol 213.03 g/mol
Appearance White to almost white crystalline powderWhite to almost white powder to crystal
Melting Point 273 °C[1]188-192 °C
Solubility in water SolubleSoluble

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of pure 5-azoniaspiro[4.4]nonane bromide is expected to be relatively simple due to the molecule's high symmetry. The two five-membered rings are chemically equivalent.

Expected ¹H NMR Spectrum of 5-azoniaspiro[4.4]nonane Bromide:

Due to the symmetry of the 5-azoniaspiro[4.4]nonane cation, two distinct proton signals are anticipated:

  • α-protons: The eight protons on the carbons adjacent to the positively charged nitrogen atom (N-CH₂). These are expected to be deshielded due to the inductive effect of the quaternary nitrogen and should appear as a multiplet.

  • β-protons: The eight protons on the carbons further from the nitrogen atom (CH₂-CH₂). These will be in a different chemical environment and appear as a separate multiplet, typically at a higher field (lower ppm) than the α-protons.

A ¹H-NMR spectrum of 5-azoniaspiro[4.4]nonane bromide in D₂O confirms these expectations, showing two main multiplets.[2] The integration of these peaks should correspond to a 1:1 ratio, representing the eight α-protons and eight β-protons. The presence of extraneous peaks would indicate impurities. For instance, residual pyrrolidine or 1,4-dibromobutane would exhibit characteristic signals at different chemical shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For the symmetric 5-azoniaspiro[4.4]nonane cation, three distinct carbon signals are expected:

  • Spiro Carbon: The central carbon atom shared by both rings. This quaternary carbon will have a unique chemical shift.

  • α-Carbons: The four carbons directly bonded to the nitrogen atom.

  • β-Carbons: The four carbons adjacent to the α-carbons.

The ¹³C NMR spectrum of the 5-azoniaspiro[4.4]nonane cation is available on PubChem and shows these three distinct peaks, confirming the high symmetry of the molecule.[3] The presence of additional carbon signals would strongly suggest the presence of impurities.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized 5-azoniaspiro[4.4]nonane bromide in a suitable deuterated solvent (e.g., D₂O, MeOD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Compare the observed chemical shifts with expected values and reference spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh 5-10 mg of sample B Dissolve in deuterated solvent A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum B->D E Process Spectra C->E D->E F Integrate ¹H NMR Peaks E->F G Compare with Reference Data E->G I Confirm Structure & Purity F->I H Identify Impurity Signals G->H H->I MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Prepare dilute solution B Infuse into ESI-MS A->B C Acquire Full Scan MS B->C D Acquire MS/MS Spectrum C->D E Identify Molecular Ion D->E F Analyze Fragmentation D->F G Compare with Theoretical Mass E->G H Confirm Structure F->H G->H

Figure 2: Experimental workflow for ESI-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of 5-azoniaspiro[4.4]nonane bromide will be dominated by the vibrational modes of the pyrrolidinium rings. Key expected absorptions include:

  • C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region.

  • CH₂ bending (scissoring) vibrations: Around 1450-1470 cm⁻¹.

  • C-N stretching vibrations: These can be complex and appear in the fingerprint region (below 1500 cm⁻¹).

The absence of certain peaks can also be informative. For example, the absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) confirms the formation of a quaternary ammonium salt rather than a secondary or tertiary amine salt. The PubChem database contains an ATR-IR spectrum of 5-azoniaspiro[4.4]nonane bromide which can be used as a reference. [4]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra of similar pyrrolidinium compounds.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Prepare sample (ATR or KBr) B Record FTIR Spectrum A->B C Identify Characteristic Peaks B->C D Compare with Reference Spectra C->D E Confirm Functional Groups D->E

Figure 3: Experimental workflow for FTIR analysis.

Complementary Classical Techniques

While modern spectroscopic techniques are indispensable, classical methods still hold value for purity assessment.

Melting Point Analysis

A pure crystalline solid will have a sharp and well-defined melting point. The presence of impurities typically leads to a depression and broadening of the melting point range. The reported melting point of 5-azoniaspiro[4.4]nonane bromide is 273 °C. [1]A significantly lower or broader melting range for a synthesized batch would suggest the presence of impurities.

Titration Methods

For quaternary ammonium salts, titration can be a reliable method for determining purity. Argentometric titration can be used to quantify the bromide counter-ion by titrating with a standardized solution of silver nitrate. [5]Alternatively, a two-phase titration with an anionic surfactant, such as sodium dodecyl sulfate, can be used to quantify the cationic head group. [6][7]

Comparison of Analytical Techniques for Purity Validation

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed structural information, chemical environment of atoms, quantitative analysis of mixtures.Gold standard for structure elucidation, highly sensitive to impurities.Requires soluble samples, can be expensive.
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural confirmation.High sensitivity, small sample requirement.May not distinguish between isomers without MS/MS, quantification can be complex.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, easy to use.Provides limited structural information, not ideal for quantification.
Melting Point Indication of purity for crystalline solids.Simple, inexpensive.Not applicable to amorphous solids or oils, non-specific.
Titration Quantitative determination of the analyte.High precision and accuracy, inexpensive.Requires a suitable titrant and indicator, less informative about the nature of impurities.

Conclusion: A Holistic Approach to Purity Validation

The validation of synthesized 5-azoniaspiro[4.4]nonane bromide requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the most comprehensive structural information and is highly sensitive to impurities. Mass spectrometry confirms the molecular weight and can provide further structural detail through fragmentation analysis. FTIR spectroscopy offers a rapid confirmation of the presence of the expected functional groups. Finally, classical techniques like melting point analysis and titration can provide valuable quantitative data on the overall purity. By integrating the data from these complementary methods, researchers can confidently establish the purity and structural integrity of their synthesized 5-azoniaspiro[4.4]nonane bromide, ensuring the reliability and reproducibility of their subsequent experiments.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 410366, 5-Azoniaspiro(4.4)nonane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11458396, 5-Azoniaspiro[4.4]nonane Bromide. [Link]

  • Gucwa, M., et al. "The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides." Journal of Mass Spectrometry 52.9 (2017): 567-576. [Link]

  • Khalilov, L. M., et al. "1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo-and methanofullerenes by the DFT-GIAO method." Magnetic Resonance in Chemistry 49.6 (2011): 378-384. [Link]

  • ResearchGate. 1 H-NMR Spectra of 5-Azonia-spiro[4.4]nonane bromide in D 2 O at RT. [Link]

  • Setner, B., et al. "New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry." Analytical and Bioanalytical Chemistry 410.3 (2018): 855-865. [Link]

  • Jackson, Glen. "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality." Journal of the American Society for Mass Spectrometry 37.1 (2026): 108-116. [Link]

  • ResearchGate. Vibrational spectra of pyridinium salts. [Link]

  • Gucwa, M., et al. "New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry." Analytical and bioanalytical chemistry 410.3 (2018): 855-865. [Link]

  • Santos, V. G., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural product reports 33.2 (2016): 291-313. [Link]

  • Jackson, Glen. "Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme." Theses and Dissertations. 177. (2020). [Link]

  • YSI, a Xylem brand. Titration of Quaternary Ammonium Compounds in Disinfectants. [Link]

  • ResearchGate. FTIR spectra of Pyr 14 TFMS and Pyr 14 Cl; * vibrations of the [CF 3 SO 3 ] − anion. [Link]

  • Hanna Instruments. Testing for Surfactants and Quats with Titration. [Link]

  • Nikolova, P., et al. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H, 3H-naphtho-[1, 8-cd]-pyran-1-ones." Molecules 20.1 (2015): 871-884. [Link]

  • Defense Technical Information Center. Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. [Link]

  • Cydzik, M., et al. "Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry." Journal of The American Society for Mass Spectrometry 28.3 (2017): 467-476. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • LookChem. CAS No.129211-47-8,5-Azoniaspiro[4.4]nonane;tetrafluoroborate Suppliers. [Link]

  • Ishida, Y., et al. "Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids." ACS omega 7.34 (2022): 30431-30439. [Link]

  • Huskie Commons. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • ResearchGate. Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines in Pharmaceuticals by Ion Association Titration. [Link]

  • ResearchGate. Radical Cations in Electrospray Mass Spectrometry: Formation of Open-Shell Species, Examination of the Fragmentation Behaviour in ESI-MSn and Reaction Mechanism Studies by Detection of Transient Radical Cations. [Link]

  • Chemistry LibreTexts. 5.10: Interpreting Proton NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. FTIR spectra of pyrrolidinium-based ionic liquids (ILs) frequently.... [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

  • PubMed. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). [Link]

  • Xylem Analytics. Titration of quaternary Ammonium compounds in disinfectants. [Link]

  • Barnes, S. and Prasain, J. Ion fragmentation in mass spectrometry. [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]

Sources

Comparative

A Comparative Electrochemical Analysis of Anion Exchange Membranes (AEMs): The Impact of 5-azoniaspiro[4.4]nonane Cations on Alkaline Stability and Performance

Authored by a Senior Application Scientist Abstract Anion Exchange Membranes (AEMs) are a cornerstone technology for next-generation electrochemical devices, such as AEM fuel cells and water electrolyzers, which promise...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

Anion Exchange Membranes (AEMs) are a cornerstone technology for next-generation electrochemical devices, such as AEM fuel cells and water electrolyzers, which promise high efficiency and the use of non-precious metal catalysts.[1][2][3] The long-term durability of these devices, however, is fundamentally limited by the chemical stability of the AEM, particularly the cationic functional groups responsible for ion conduction.[4][5] Traditional AEMs often rely on quaternary ammonium cations, such as benzyltrimethylammonium, which are susceptible to degradation in the highly alkaline environments required for operation.[6][7] This guide presents a comparative electrochemical analysis of AEMs functionalized with conventional cations versus those incorporating the advanced 5-azoniaspiro[4.4]nonane cation. We will explore the underlying chemical principles for the enhanced stability of spirocyclic cations and provide detailed, field-proven protocols for key electrochemical characterization techniques. This analysis demonstrates the tangible performance benefits of advanced cation chemistry in designing robust and durable AEMs.

The Central Role of Cation Chemistry in AEM Durability

The performance of an AEM is intrinsically linked to the properties of its cationic functional groups and the polymer backbone. These cations are responsible for facilitating the transport of hydroxide ions (OH⁻) across the membrane.[8][9] However, the high pH environment (often >1 M KOH) creates a chemically aggressive medium that can degrade the membrane, leading to a loss of ion conductivity and, ultimately, device failure.[10][11]

Common Degradation Pathways in Conventional AEMs

AEMs functionalized with traditional quaternary ammonium (QA) cations are prone to two primary degradation mechanisms.[6][7][12]

  • Hofmann Elimination: This pathway is prevalent in cations with available β-hydrogens. The hydroxide ion acts as a strong base, abstracting a proton and leading to the elimination of the amine group and the formation of an alkene.

  • Direct Nucleophilic Substitution (SN2): The hydroxide ion can also act as a nucleophile, directly attacking the α-carbon of the alkyl group attached to the nitrogen, leading to the formation of an alcohol and a tertiary amine.

These degradation reactions result in the loss of cationic sites, which irreversibly reduces the membrane's Ion Exchange Capacity (IEC) and ionic conductivity.[13]

The 5-azoniaspiro[4.4]nonane Advantage: A Structurally Reinforced Cation

The 5-azoniaspiro[4.4]nonane cation presents a significant advancement in AEM chemistry.[14] Its unique spirocyclic structure, where the nitrogen atom is part of two fused rings, provides inherent stability against the aforementioned degradation pathways.[15][16] The ring structure creates steric hindrance that protects the α-carbons from nucleophilic attack and restricts the geometry required for the Hofmann elimination pathway to proceed. This structural reinforcement is hypothesized to dramatically improve the cation's stability in harsh alkaline conditions.

Below is a diagram illustrating the structural difference between a conventional cation and the 5-azoniaspiro[4.4]nonane cation.

G cluster_0 Conventional AEM Cation cluster_1 Advanced AEM Cation PolymerBackbone1 Polymer Backbone ConventionalCation Benzyltrimethylammonium (Susceptible to Degradation) PolymerBackbone1->ConventionalCation -CH₂-N⁺(CH₃)₃ PolymerBackbone2 Polymer Backbone SpiroCation 5-azoniaspiro[4.4]nonane (Structurally Stable) PolymerBackbone2->SpiroCation -Linker-N⁺(C₄H₈)₂

Caption: Structural comparison of AEM functional groups.

The following diagram visualizes the stability difference against common degradation pathways.

G QA_Cation Conventional Quaternary Ammonium Cation Hofmann Hofmann Elimination QA_Cation->Hofmann SN2 SN2 Nucleophilic Attack QA_Cation->SN2 DegradationProducts Loss of Cationic Site (Amine + Alkene/Alcohol) Hofmann->DegradationProducts SN2->DegradationProducts Spiro_Cation 5-azoniaspiro[4.4]nonane Cation Stable Resistant to Degradation (Steric Hindrance) Spiro_Cation->Stable

Caption: Degradation pathways for AEM cations.

A Guide to Essential Electrochemical Characterization Protocols

To objectively compare AEMs, a standardized set of electrochemical and physicochemical tests is required. These protocols form a self-validating system, where results from one test (e.g., IEC) help interpret data from another (e.g., conductivity).

The general workflow for this comparative analysis is outlined below.

G A AEM Sample Preparation (Conventional vs. Spiro-Cation) B Initial Characterization (t=0) A->B C Ion Exchange Capacity (IEC) Measurement B->C D Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS) B->D E Accelerated Alkaline Stability Test C->E D->E F Post-Test Characterization (t=final) E->F G IEC Measurement F->G H Ionic Conductivity (EIS) F->H I Comparative Data Analysis G->I H->I

Sources

Validation

A Comparative Guide to Enhancing Charge Carrier Lifetime in Perovskites: An Evaluation of 5-azoniaspiro[4.4]nonane Bromide

For Researchers, Scientists, and Professionals in Drug Development In the pursuit of highly efficient and stable perovskite solar cells, maximizing charge carrier lifetime is a critical endeavor. Non-radiative recombinat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Drug Development

In the pursuit of highly efficient and stable perovskite solar cells, maximizing charge carrier lifetime is a critical endeavor. Non-radiative recombination at defects within the perovskite film and at its interfaces is a primary loss mechanism that limits device performance. To mitigate these losses, various passivation strategies have been developed, with the introduction of organic cations emerging as a particularly effective approach. This guide provides an in-depth technical evaluation of 5-azoniaspiro[4.4]nonane bromide (ASNBr), a spiro-ammonium compound, as a potential passivation agent to enhance charge carrier lifetime in perovskite materials. We will objectively compare its projected performance with established alternatives, supported by experimental data from related compounds and provide detailed protocols for its theoretical application and characterization.

The Critical Role of Charge Carrier Lifetime

The efficiency of a perovskite solar cell is directly proportional to its ability to generate and extract charge carriers (electrons and holes) before they recombine. The average time these carriers exist in a free state is known as the charge carrier lifetime. A longer lifetime signifies a lower density of defect states and reduced non-radiative recombination, leading to higher open-circuit voltages (Voc) and overall power conversion efficiencies (PCE). Therefore, strategies that effectively passivate defects and prolong carrier lifetime are paramount for advancing perovskite photovoltaic technology.[1][2]

5-azoniaspiro[4.4]nonane Bromide: A Novel Candidate for Perovskite Passivation

5-azoniaspiro[4.4]nonane bromide (ASNBr) is a quaternary ammonium salt featuring a unique spirocyclic structure.[3] While direct studies on the impact of ASNBr on perovskite charge carrier lifetime are not yet prevalent in published literature, its molecular architecture suggests several potential advantages as a passivation agent. The bulky and rigid spiro-structure could effectively passivate surface defects, while the bromide anion can help to suppress halide vacancy formation.

The cation, 5-azoniaspiro[4.4]nonane, possesses a distinct three-dimensional structure that could offer unique interactions at the perovskite surface compared to more linear or planar organic cations.[4] This could lead to more effective defect passivation and the formation of a stable interface, thereby reducing non-radiative recombination pathways.

Molecular Structure of 5-azoniaspiro[4.4]nonane Bromide

Caption: Molecular structure of 5-azoniaspiro[4.4]nonane Bromide.

Comparative Analysis with Established Passivation Agents

To evaluate the potential of ASNBr, we compare it with two widely studied and effective passivation agents: Guanidinium Bromide (GuaBr) and Phenethylammonium Iodide (PEAI).

Passivation AgentMolecular StructureTypical Improvement in Carrier LifetimeReported PCE EnhancementMechanism of Action
Guanidinium Bromide (GuaBr) Planar, trigonal cationUp to an order of magnitude increase.[2]From ~15% to over 17% in initial studies.[5]Penetrates into the bulk perovskite to passivate grain boundaries and suppress iodide vacancy formation through hydrogen bonding.[2]
Phenethylammonium Iodide (PEAI) Bulky aromatic cationSignificant increase, e.g., from ~3 ns to ~13 ns in one study.[6]Can lead to PCEs exceeding 20%.[6]Forms a 2D perovskite layer on top of the 3D bulk perovskite, passivating surface defects and enhancing moisture stability.[7]
5-azoniaspiro[4.4]nonane Bromide (ASNBr) (Projected) Spirocyclic, 3D cationHypothesized to be significantTo be determinedProjected to passivate surface defects through its bulky structure and suppress halide vacancies via the bromide anion. The 3D nature may offer unique interfacial interactions.

Experimental Protocols

While specific experimental data for ASNBr is pending, we provide established protocols for perovskite solar cell fabrication and charge carrier lifetime measurements, which can be adapted for the evaluation of ASNBr.

Perovskite Solar Cell Fabrication with a Passivation Layer

This protocol describes a typical procedure for fabricating a perovskite solar cell and incorporating a surface passivation treatment.

Workflow for Perovskite Solar Cell Fabrication with Passivation

Caption: Workflow for fabricating a perovskite solar cell with a passivation layer.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean fluorine-doped tin oxide (FTO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Deposit a compact layer of titanium dioxide (c-TiO₂) on the FTO substrate by spin-coating a precursor solution and annealing at high temperature.

  • Perovskite Film Deposition:

    • Prepare a perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a solvent like DMF:DMSO).

    • Spin-coat the perovskite precursor solution onto the c-TiO₂ layer in a nitrogen-filled glovebox.

    • During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.

    • Anneal the film on a hotplate to complete the perovskite crystallization.

  • ASNBr Passivation:

    • Prepare a dilute solution of ASNBr in a suitable solvent like isopropanol.

    • Spin-coat the ASNBr solution onto the cooled perovskite film.

    • Anneal the film at a moderate temperature to promote the interaction of ASNBr with the perovskite surface.

  • Device Completion:

    • Deposit a hole-transport layer (HTL), such as Spiro-OMeTAD, on top of the passivated perovskite layer via spin-coating.

    • Finally, thermally evaporate a metal contact (e.g., gold or silver) to complete the device.

Charge Carrier Lifetime Measurement: Time-Resolved Photoluminescence (TRPL)

TRPL is a powerful technique to directly probe the charge carrier recombination dynamics in perovskite films.[8]

Experimental Workflow for TRPL Measurement

TRPL_Workflow A Pulsed Laser Excitation B Photoluminescence Emission A->B Excites Sample C Monochromator B->C D Photodetector (e.g., PMT) C->D E Time-Correlated Single Photon Counting (TCSPC) D->E F Data Analysis (Lifetime Extraction) E->F

Caption: Experimental workflow for Time-Resolved Photoluminescence.

Step-by-Step Methodology:

  • Sample Preparation: Prepare perovskite films on a non-conductive substrate (e.g., glass) with and without the ASNBr passivation layer.

  • Excitation: Excite the sample with a pulsed laser at a wavelength that is strongly absorbed by the perovskite (e.g., 405 nm or 520 nm). The pulse width should be much shorter than the expected carrier lifetime.

  • Detection: Collect the photoluminescence emitted from the sample and direct it through a monochromator to select the wavelength of interest (typically the peak of the perovskite emission spectrum).

  • Data Acquisition: Use a sensitive photodetector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD), connected to a time-correlated single photon counting (TCSPC) system to record the decay of the photoluminescence intensity over time.

  • Data Analysis: Fit the resulting decay curve with an appropriate model (often a bi-exponential decay model for perovskites) to extract the charge carrier lifetimes. The two components of the bi-exponential fit often correspond to a fast decay due to trap-assisted recombination and a slower decay related to radiative recombination.

Conclusion and Future Outlook

While direct experimental evidence is still needed, the unique spirocyclic structure of 5-azoniaspiro[4.4]nonane bromide presents it as a promising candidate for the passivation of defects in perovskite solar cells. Its three-dimensional architecture may offer distinct advantages in surface passivation compared to more conventional linear or planar organic cations.

To fully evaluate the impact of ASNBr, future research should focus on:

  • Direct Comparative Studies: Fabricating and characterizing perovskite solar cells with ASNBr, GuaBr, and PEAI under identical conditions to provide a direct comparison of their effects on charge carrier lifetime, device performance, and stability.

  • Mechanistic Investigations: Employing advanced characterization techniques, such as transient absorption spectroscopy (TAS) and Kelvin probe force microscopy (KPFM), to elucidate the precise passivation mechanism of ASNBr at the perovskite interface.

  • Optimization of Treatment Conditions: Systematically varying the concentration of the ASNBr solution and the annealing parameters to optimize the passivation effect.

By undertaking these investigations, the scientific community can determine the true potential of 5-azoniaspiro[4.4]nonane bromide and other novel spiro-ammonium compounds in the ongoing quest for more efficient and stable perovskite solar cells.

References

  • Alharbi, E. A., Alyamani, A. Y., Kubicki, D. J., Uhl, A. R., Walder, B. J., Alanazi, A. Q., Luo, J., Burgos-Caminal, A., Albadri, A., Albrithen, H., Alotaibi, M. H., Moser, J.-E., Zakeeruddin, S. M., Giordano, F., Emsley, L., & Grätzel, M. (2019). Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells. Nature Communications, 10(1), 3034. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11458396, 5-Azoniaspiro[4.4]nonane Bromide. Retrieved January 27, 2026, from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Performance Perovskite Solar Cells: The Essential Role of 5-Azoniaspiro[4.4]nonane Iodide. Retrieved January 27, 2026, from [Link].

  • ACS Publications. (2022). Efficient Perovskite Solar Cells via Phenethylamine Iodide Cation-Modified Hole Transport Layer/Perovskite Interface. ACS Omega. [Link]

  • Optica Publishing Group. (2021). Carrier dynamic process in all-inorganic halide perovskites explored by photoluminescence spectra. Photonics Research, 9(5), 768-778. [Link]

  • De Marco, N., Hsieh, H.-H., Lin, O., & Yang, Y. (2016). Guanidinium: A Route to Enhanced Carrier Lifetime and Open-Circuit Voltage in Hybrid Perovskite Solar Cells. Nano Letters, 16(2), 1009–1015. [Link]

  • ResearchGate. (2025). Comparative Study of Different Passivation Layers for n-i-p Perovskite Solar Cell for Indoor Applications. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Stranks, S. D., Eperon, G. E., Grancini, G., Menelaou, C., Alcocer, M. J. P., Leijtens, T., ... & Snaith, H. J. (2013). Electron-hole diffusion lengths exceeding 1 micrometer in an organometal trihalide perovskite absorber. Science, 342(6156), 341-344. [Link]

  • ResearchGate. (2025). Study on carrier dynamics of perovskite solar cells via transient absorption. ResearchGate. [Link]

  • MDPI. (2024). Surface Passivation to Improve the Performance of Perovskite Solar Cells. Materials. [Link]

  • ACS Publications. (2023). PEARS: A Web Tool for Fitting Time-Resolved Photoluminescence Decays of Perovskite Materials. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2019). Influence of phenylethylammonium iodide as additive in the formamidinium tin iodide perovskite on interfacial characteristics and charge carrier dynamics. ResearchGate. [Link]

  • ACS Publications. (2020). Femtosecond Transient Absorption Spectra and Dynamics of Carrier Relaxation of Tin Perovskites in the Absence and Presence of Additives. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2025). Investigation on guanidinium bromide incorporation in methylammonium lead iodide for enhanced efficiency and stability of perovskite solar cells. ResearchGate. [Link]

  • Innovation News Network. (2022). Creating the most efficient perovskite solar cells to date using ammonium. [Link]

  • Royal Society of Chemistry. (2020). Interpreting time-resolved photoluminescence of perovskite materials. Journal of Materials Chemistry C. [Link]

  • ResearchGate. (2024). Impact of Organic Cation Passivation on Perovskites Thin Films. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Time-resolved photoluminescence studies of perovskite chalcogenides. Faraday Discussions. [Link]

  • MDPI. (2023). All-Inorganic CsPbBr3 Perovskite Nanocrystals Synthesized with Olive Oil and Oleylamine at Room Temperature. Nanomaterials. [Link]

  • Edinburgh Instruments. (2018). Measuring Charge Carrier Lifetime in Halide Perovskite Using Time-Resolved Photoluminescence Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2023). Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time-Resolved Microwave Photoconductivity and Time-Resolved Photoluminescence. PMC. [Link]

  • ACS Publications. (2017). Transient Absorption Spectroscopy of Films: Impact of Refractive Index. ACS Photonics. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 410366, 5-Azoniaspiro(4.4)nonane. Retrieved January 27, 2026, from [Link].

  • Royal Society of Chemistry. (2022). Rationalization of passivation strategies toward high-performance perovskite solar cells. Chemical Society Reviews. [Link]

  • Scientific Reports. (2016). Improved charge carrier lifetime in planar perovskite solar cells by bromine doping. Scientific Reports, 6(1), 39333. [Link]

  • Royal Society of Chemistry. (2023). Ammonium formate-engineered MA-free perovskite inks for solar cells and optoelectronic devices. Sustainable Energy & Fuels. [Link]

  • ACS Publications. (2018). Formation of Stable Mixed Guanidinium–Methylammonium Phases with Exceptionally Long Carrier Lifetimes for High-Efficiency Lead Iodide-Based Perovskite Photovoltaics. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2019). Recent Progress of All-Bromide Inorganic Perovskite Solar Cells. ResearchGate. [Link]

  • Wiley Online Library. (2014). High Charge Carrier Mobilities and Lifetimes in Organolead Trihalide Perovskites. Advanced Materials. [Link]

  • JETIR. (n.d.). GUANIDINIUM LEAD BROMIDE THIN FILM FOR PEROVSKITE ABSORBER LAYER. JETIR. [Link]

  • AIP Publishing. (2018). Characterization of trap states in perovskite films by simultaneous fitting of steady-state and transient photoluminescence measurements. Journal of Applied Physics. [Link]

  • National Center for Biotechnology Information. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. PMC. [Link]

  • ResearchGate. (n.d.). a) Time-resolved photoluminescence (TRPL) measurement of the pristine... ResearchGate. Retrieved January 27, 2026, from [Link].

Sources

Comparative

The Quest for Cost-Effective Zeolite Synthesis: A Comparative Guide to Alternatives for 5-azoniaspiro[4.4]nonane Bromide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of zeolites, crystalline aluminosilicates with precisely defined microporous structu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of zeolites, crystalline aluminosilicates with precisely defined microporous structures, is a cornerstone of modern catalysis, separation, and adsorption technologies. The specific topology of a zeolite framework, which dictates its properties and applications, is often governed by the use of an organic structure-directing agent (SDA). Among these, 5-azoniaspiro[4.4]nonane bromide has emerged as a notable SDA for the crystallization of specific zeolite frameworks. However, the economic and environmental pressures of industrial-scale production necessitate a continuous search for more sustainable and cost-effective alternatives.

This guide provides a comprehensive comparison of alternative SDAs to 5-azoniaspiro[4.4]nonane bromide for the synthesis of commercially significant zeolite frameworks, primarily focusing on the CHA (Chabazite) and MFI (ZSM-5) topologies. We will delve into the performance of these alternatives, supported by experimental data from the scientific literature, and provide detailed synthesis protocols to enable researchers to make informed decisions in their own work.

The Central Role and Limitations of 5-azoniaspiro[4.4]nonane Bromide

5-azoniaspiro[4.4]nonane bromide is a quaternary ammonium salt that has demonstrated efficacy in directing the formation of specific zeolite structures. Its rigid, bicyclic structure can effectively template the void spaces within the growing aluminosilicate framework, leading to the desired crystalline phase. However, like many complex organic SDAs, its synthesis can be multi-stepped and costly, contributing significantly to the overall production cost of the target zeolite. This economic barrier is a primary driver for the exploration of alternative SDAs.

Comparative Analysis of SDAs for the CHA Framework (SSZ-13)

The CHA framework, exemplified by the high-silica zeolite SSZ-13, is of immense industrial importance, particularly in catalysis for the methanol-to-olefins (MTO) process and selective catalytic reduction (SCR) of NOx. The conventional SDA for SSZ-13 synthesis is the expensive N,N,N-trimethyl-1-adamantammonium (TMAda) cation.[1]

Alternative SDAs for SSZ-13 Synthesis

Several alternatives to the costly TMAda-based SDAs, and by extension, other complex spiro-type SDAs, have been investigated. A promising strategy involves the use of simpler, more accessible, and therefore cheaper, organic molecules.

One notable alternative is the use of a mixed-template system, combining a small amount of the highly effective but expensive TMAdaOH with a more economical co-SDA like benzyl trimethyl ammonium cation (BTMA+) . This approach has been shown to successfully produce SSZ-13 with good crystallinity while significantly reducing the overall cost.[1]

Another avenue of research focuses on entirely different classes of organic molecules. For instance, certain piperidinium derivatives have been explored for their structure-directing capabilities towards cage-based zeolites like CHA.[2]

Table 1: Comparison of SDAs for SSZ-13 (CHA) Synthesis

Structure-Directing Agent (SDA)Key Performance CharacteristicsRelative Cost
5-azoniaspiro[4.4]nonane Bromide Effective for specific frameworks, but limited direct comparative data for SSZ-13.Moderate to High
N,N,N-trimethyl-1-adamantammonium (TMAda) cation High selectivity and crystallinity for SSZ-13.[1]Very High
Benzyl trimethyl ammonium cation (BTMA+) (as co-SDA with TMAdaOH) Reduces the required amount of expensive TMAdaOH, leading to significant cost savings. Can produce SSZ-13 with good crystallinity.[1]Low
N,N-dimethyl-3,5-dimethylpiperidinium hydroxide Effective for the synthesis of AEI and CHA-related structures. The cis/trans isomer ratio can influence crystallization kinetics.[3]Moderate

Comparative Analysis of SDAs for the MFI Framework (ZSM-5)

The MFI framework, with ZSM-5 being the most prominent member, is a workhorse in the petrochemical industry, utilized in processes like catalytic cracking, isomerization, and xylene isomerization. The synthesis of ZSM-5 is versatile and can be achieved with a variety of SDAs.

Alternative SDAs for ZSM-5 Synthesis

While 5-azoniaspiro[4.4]nonane bromide is not the most common SDA for ZSM-5, the principles of seeking cost-effective alternatives are highly relevant. The conventional SDAs for ZSM-5 are often tetraalkylammonium salts such as tetrapropylammonium (TPA) and tetrabutylammonium (TBA) compounds.[4] Simpler and cheaper amines have also been successfully employed.

For instance, n-butylamine has been used as an effective and economical SDA for the synthesis of ZSM-5.[5] Furthermore, seed-assisted synthesis in the absence of any organic SDA (OSDA-free) is a highly attractive green and cost-effective route that has been successfully demonstrated for ZSM-5.

Table 2: Comparison of SDAs for ZSM-5 (MFI) Synthesis

Structure-Directing Agent (SDA)Key Performance CharacteristicsRelative Cost
5-azoniaspiro[4.4]nonane Bromide Limited documented use for ZSM-5 synthesis in readily available literature.Moderate to High
Tetrapropylammonium (TPA) cations (e.g., TPAOH, TPABr) Highly effective, leading to well-defined ZSM-5 crystals.[4]High
n-Butylamine A simpler and more cost-effective alternative to TPA compounds.[5]Low
Seed-assisted (OSDA-free) Environmentally friendly and highly economical. Relies on the addition of ZSM-5 seed crystals to direct crystallization.Very Low

Experimental Protocols

To provide a practical context, the following are detailed, representative protocols for the synthesis of SSZ-13 and ZSM-5 using different SDAs, based on procedures described in the literature.

Protocol 1: Synthesis of SSZ-13 using a Mixed-Template System (TMAdaOH and BTMAOH)

This protocol is adapted from a study on reducing the cost of SSZ-13 synthesis.[1]

1. Preparation of the Synthesis Gel: a. Dissolve aluminum sulfate in deionized water with vigorous stirring. b. Slowly add silica sol to the aluminum sulfate solution and continue stirring for 2 hours. c. In a separate vessel, prepare the mixed-template solution by combining N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH) and benzyltrimethylammonium hydroxide (BTMAOH) in the desired molar ratio (e.g., a molar ratio of TMAdaOH/(TMAdaOH+BTMAOH) of 0.3 has been shown to be effective).[1] d. Add the mixed-template solution to the aluminosilicate gel and stir for an additional 2 hours to ensure homogeneity.

2. Hydrothermal Crystallization: a. Transfer the final gel to a Teflon-lined stainless-steel autoclave. b. Heat the autoclave at 160°C for 48-72 hours under static conditions.

3. Product Recovery and Preparation: a. Cool the autoclave to room temperature. b. Filter the solid product and wash thoroughly with deionized water until the pH of the filtrate is neutral. c. Dry the product at 100°C overnight. d. Calcine the dried powder at 600°C for 6 hours in air to remove the organic templates.[1]

dot digraph "SSZ_13_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Workflow for the synthesis of SSZ-13 zeolite using a mixed-template SDA approach.

Protocol 2: Synthesis of ZSM-5 using n-Butylamine as the SDA

This protocol is a representative procedure for a cost-effective synthesis of ZSM-5.[5]

1. Preparation of the Synthesis Gel: a. Prepare a silicon source solution by adding silica sol to a solution of sodium hydroxide and n-butylamine in deionized water. Stir until a homogeneous solution is obtained. b. Prepare an aluminum source solution by dissolving aluminum sulfate in deionized water. c. Slowly add the aluminum source solution to the silicon source solution under vigorous stirring. d. If desired, add ZSM-5 seed crystals (typically 1-5% by weight of the total silica) to the gel to accelerate crystallization. e. Continue stirring the final gel for at least 30 minutes.

2. Hydrothermal Crystallization: a. Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave. b. Heat the autoclave to 170°C for 12-24 hours under static conditions.

3. Product Recovery and Preparation: a. Cool the autoclave to room temperature. b. Filter the solid product and wash with deionized water until the pH is neutral. c. Dry the product at 110°C for 12 hours. d. Calcine the dried powder at 550°C for 6 hours in air to remove the n-butylamine template.[5]

dot digraph "ZSM_5_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Workflow for the synthesis of ZSM-5 zeolite using n-butylamine as a cost-effective SDA.

Future Outlook and Conclusions

The search for alternative structure-directing agents to expensive options like 5-azoniaspiro[4.4]nonane bromide is a critical area of research in zeolite science. The focus is increasingly on developing more economical and environmentally benign synthesis routes. While direct, comprehensive comparative studies for every potential SDA and zeolite framework are not always available, the existing literature provides strong evidence for the viability of several alternative strategies.

For the synthesis of SSZ-13 , mixed-template systems and the exploration of novel, simpler organic molecules offer promising avenues for cost reduction. For ZSM-5 , the use of inexpensive amines and the development of robust OSDA-free synthesis methods are leading the way towards more sustainable production.

As a Senior Application Scientist, it is crucial to emphasize that the optimal choice of an SDA is not universal. It depends on a multitude of factors including the target zeolite framework, the desired crystal properties (size, morphology, and Si/Al ratio), and, critically, the economic constraints of the specific application. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable starting point for researchers to navigate the complex landscape of zeolite synthesis and to foster innovation in the development of next-generation catalytic and separation materials.

References

  • The synthesis of SSZ-13 with mixed template and it's catalytic performance for methanol to olefins reaction. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of Granular Free-Binder ZSM-5 Zeolites Using Different Amorphous Aluminosilicates. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Rapid synthesis of hierarchical SSZ-13 zeolite microspheres via a fluoride-assisted in situ growth route using aluminum isopropoxide as aluminum source. (2020). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Phase selectivity in the syntheses of cage-based zeolite structures: An investigation of thermodynamic interactions between zeolite hosts and structure directing agents by molecular modeling. (2004). ResearchGate. Retrieved January 26, 2026, from [Link]

  • One-step synthesis of hierarchical [B]-ZSM-5 using cetyltrimethylammonium bromide as mesoporogen. (2020). NIH. Retrieved January 26, 2026, from [Link]

  • Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39. (2021). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Seed-assisted OSDA-free synthesis of ZSM-5 zeolite and its application in dehydrogenation of propane. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A Hydrothermal Synthesis Process of ZSM-5 Zeolite for VOCs Adsorption Using Desilication Solution. (2024). MDPI. Retrieved January 26, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 5-azoniaspiro[4.4]nonane Bromide

Welcome to your essential guide for the safe handling and disposal of 5-azoniaspiro[4.4]nonane Bromide. As researchers and scientists, our commitment to innovation is paralleled by our dedication to safety.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling and disposal of 5-azoniaspiro[4.4]nonane Bromide. As researchers and scientists, our commitment to innovation is paralleled by our dedication to safety. This guide provides an in-depth, procedural framework for personal protective equipment (PPE), ensuring that you are adequately protected while working with this quaternary ammonium salt. Our focus is on providing not just instructions, but a deep understanding of the principles behind these safety protocols.

Understanding the Risks: Hazard Profile of 5-azoniaspiro[4.4]nonane Bromide

5-azoniaspiro[4.4]nonane Bromide is classified as a substance that causes serious eye irritation (H319) and skin irritation (H315). As a solid, it can also pose an inhalation hazard if it becomes airborne as dust. Understanding these risks is the first step in mitigating them effectively.

Foundational Protection: Core PPE Requirements

A baseline of personal protective equipment is non-negotiable when handling 5-azoniaspiro[4.4]nonane Bromide in any quantity. This foundational layer of protection is designed to prevent accidental contact and exposure.

Hand Protection: Selecting the Appropriate Gloves

The choice of gloves is critical in preventing skin contact and subsequent irritation. For 5-azoniaspiro[4.4]nonane Bromide, a quaternary ammonium compound, nitrile or neoprene gloves are recommended.[1] It is crucial to select gloves that offer adequate chemical resistance.

Step-by-Step Glove Protocol:

  • Inspect for Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Proper Use: Avoid touching personal items such as phones or notebooks with gloved hands to prevent cross-contamination.

  • Doffing: To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: A Multi-tiered Approach

Given the serious eye irritation hazard, robust eye and face protection is mandatory. The level of protection should be escalated based on the experimental procedure.

  • Safety Glasses with Side Shields: For handling small quantities of the solid in a well-ventilated area where the risk of splashing is minimal.

  • Chemical Splash Goggles: Essential when preparing solutions, transferring the compound, or any situation where there is a risk of splashing. Goggles should have indirect vents to prevent liquid entry.[2]

  • Face Shield: In addition to chemical splash goggles, a face shield is required when handling larger quantities or when there is a significant risk of splashing or projectile particles.[3] Always wear goggles under a face shield as it is not a substitute for primary eye protection.[3]

Protective Clothing: The Laboratory Coat

A clean, buttoned laboratory coat made of a suitable material, such as cotton or a flame-resistant blend, should be worn at all times to protect the skin and personal clothing from contamination.

Task-Specific PPE Scenarios

The following table outlines the recommended PPE for various laboratory tasks involving 5-azoniaspiro[4.4]nonane Bromide.

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Nitrile or Neoprene GlovesChemical Splash GogglesN95 Respirator (if not in a fume hood)Laboratory Coat
Preparing Solutions Nitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldNot typically required if performed in a fume hoodLaboratory Coat
Running Reactions Nitrile or Neoprene GlovesChemical Splash GogglesNot typically required if performed in a fume hoodLaboratory Coat
Handling Waste and Decontamination Nitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldNot typically requiredLaboratory Coat

Respiratory Protection: Mitigating Inhalation Risks

When handling the solid compound outside of a certified chemical fume hood, there is a potential for inhaling irritating dust particles. In such cases, respiratory protection is necessary.

  • NIOSH-Approved N95 Respirator: An N95 respirator is recommended to protect against airborne particulates.[4] These respirators filter at least 95% of airborne particles but are not resistant to oil.[4]

  • Fit Testing: As mandated by OSHA, all tight-fitting respirators must be fit-tested to ensure a proper seal.[5]

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the experimental phase to include proper decontamination and disposal of both the chemical waste and contaminated PPE.

Decontamination Procedures
  • Work Surfaces: Decontaminate work surfaces with a suitable laboratory disinfectant, ensuring it is compatible with the surface material.

  • Reusable Equipment: Thoroughly clean and decontaminate all reusable glassware and equipment after use.

Disposal of 5-azoniaspiro[4.4]nonane Bromide Waste

All waste containing 5-azoniaspiro[4.4]nonane Bromide must be treated as hazardous waste.

Step-by-Step Waste Disposal Protocol:

  • Segregation: Collect all solid and liquid waste containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5-azoniaspiro[4.4]nonane Bromide".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup and disposal.

Disposal of Contaminated PPE
  • Disposable PPE: All disposable PPE, including gloves and N95 respirators, that has come into contact with 5-azoniaspiro[4.4]nonane Bromide must be disposed of as hazardous waste.[7] Place these items in the designated hazardous waste container for solids.

  • Reusable PPE: If a laboratory coat becomes contaminated, it should be professionally laundered by a service that is equipped to handle contaminated clothing. Do not take contaminated lab coats home.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 5-azoniaspiro[4.4]nonane Bromide.

PPE_Selection_Workflow PPE Selection for 5-azoniaspiro[4.4]nonane Bromide cluster_eye_decision Eye Protection Level cluster_resp_decision Respiratory Protection Level Start Start: Handling 5-azoniaspiro[4.4]nonane Bromide Task Identify Task: - Weighing Solid - Preparing Solution - Running Reaction - Waste Disposal Start->Task Risk Assess Risk of: - Skin Contact - Eye Contact/Splash - Inhalation of Dust Task->Risk Hand Hand Protection: Nitrile or Neoprene Gloves Risk->Hand Eye Eye/Face Protection Risk->Eye Respiratory Respiratory Protection Risk->Respiratory Clothing Protective Clothing: Lab Coat Risk->Clothing SplashRisk Splash Risk? Eye->SplashRisk FumeHood In Fume Hood? Respiratory->FumeHood Goggles Chemical Splash Goggles SplashRisk->Goggles Yes SafetyGlasses Safety Glasses with Side Shields SplashRisk->SafetyGlasses No FaceShield Goggles + Face Shield Goggles->FaceShield High Risk/ Large Volume N95 N95 Respirator FumeHood->N95 No NoResp None Required FumeHood->NoResp Yes

Caption: PPE Selection Workflow for 5-azoniaspiro[4.4]nonane Bromide.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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